molecular formula C19H40O3 B8765956 1,3-Dioctyl glyceryl ether CAS No. 24631-68-3

1,3-Dioctyl glyceryl ether

Cat. No.: B8765956
CAS No.: 24631-68-3
M. Wt: 316.5 g/mol
InChI Key: RBGYBTJRVDFANH-UHFFFAOYSA-N
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Description

1,3-Dioctyl glyceryl ether is a key intermediate in the synthesis of a series of double-chain, non-ionic surfactants known for their high performance in laboratory research. These surfactants, specifically the this compound ethoxylates (diC8GE-En), are of significant interest for applications in enhanced oil recovery (EOR), particularly in Surfactant-Polymer (SP) flooding. SP flooding is a leading chemical method to improve crude oil output, and the use of surfactants like those derived from this compound is advantageous as they can effectively reduce interfacial tension without the need for caustic alkali, thereby avoiding its undesired side effects . As a foundational chemical with a molecular structure featuring dual alkyl chains, it serves as a precursor for creating efficient oil-displacement agents. Researchers value this compound for developing alkali-free flooding formulations that can be tailored for specific reservoir conditions. This product is intended for research and development purposes only. It is not approved for medicinal, household, or personal use. Please consult the Safety Data Sheet for proper handling and storage information before use.

Properties

CAS No.

24631-68-3

Molecular Formula

C19H40O3

Molecular Weight

316.5 g/mol

IUPAC Name

1,3-dioctoxypropan-2-ol

InChI

InChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-17-19(20)18-22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

RBGYBTJRVDFANH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(COCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 1,3-dioctyl glyceryl ether

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

1,3-Dioctyl glyceryl ether (CAS: 24631-68-3), also known as 1,3-dioctoxypropan-2-ol, represents a critical class of dialkyl glycerol ethers used in advanced lipid-based drug delivery systems.[1] Unlike conventional triglyceride lipids found in nature, this molecule features ether linkages at the sn-1 and sn-3 positions, conferring exceptional chemical stability against hydrolytic enzymes (lipases) and extreme pH environments.[1] This monograph details the physicochemical architecture, validated synthetic protocols, and analytical characterization of this compound, emphasizing its role as a stable amphiphile in lipid nanoparticles (LNPs) and liposomal formulations.[1]

Molecular Architecture & Physicochemical Properties[1][2][3][4]

The molecular structure of this compound is characterized by a glycerol backbone substituted with two octyl (


) chains via ether bonds, leaving a secondary hydroxyl group free at the sn-2 position.[1] This specific regioisomer (1,3-substituted) is centrosymmetric, distinct from the chiral 1,2-dialkyl isomers often found in archaeal lipids.[1]
1.1 Key Data Summary[1][2][3]
PropertyValue / Description
IUPAC Name 1,3-bis(octyloxy)propan-2-ol
CAS Number 24631-68-3
Molecular Formula

Molecular Weight 316.52 g/mol
Exact Mass 316.2977 Da
LogP (Predicted) ~6.1 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Physical State Colorless to pale yellow liquid
Solubility Soluble in ethanol, chloroform, DMSO; Insoluble in water
1.2 Structural Stability Analysis

The defining feature of this molecule is the ether linkage (


).[1] In contrast to ester-linked lipids (e.g., phosphatidylcholines), which are susceptible to hydrolysis by phospholipase A1/A2 or acidic/basic conditions, the ether bonds in this compound are chemically inert under physiological conditions. This makes it an ideal candidate for oral drug delivery vehicles  that must survive gastric acid, or for long-circulating liposomes  requiring resistance to serum lipases.[1]
Synthetic Methodologies

The synthesis of this compound requires precise control to avoid the formation of the 1,2-isomer or mono-substituted byproducts.[1] Two primary pathways are recognized: the Epichlorohydrin Route (industrial) and the Williamson Ether Synthesis (laboratory precision).[1]

2.1 Protocol: Heterogeneous Williamson Ether Synthesis

This method is preferred for research applications due to its high selectivity and "green" chemistry profile using solid-supported catalysts (Amberlyst A-26).[1]

Reagents:

  • Glycerol (dried)[1]

  • 1-Bromooctane (3.0 equivalents)[1]

  • Amberlyst A-26 (

    
     form) or KOH/Al2O3[1][4]
    
  • Solvent: Toluene or solvent-free (neat)[1]

Step-by-Step Workflow:

  • Catalyst Preparation: Activate Amberlyst A-26 resin by washing with 1N NaOH, then rinse with water and methanol until neutral.[1] Dry under vacuum.[1]

  • Alkoxide Formation: Mix glycerol with the solid catalyst at 60°C. The resin acts as a base, deprotonating the primary hydroxyls (more acidic than secondary).[1]

  • Alkylation: Add 1-Bromooctane dropwise. The reaction is maintained at 80°C for 24 hours under vigorous stirring.

  • Filtration: Filter off the solid catalyst (can be regenerated).[1]

  • Purification: The filtrate is concentrated. Excess alkyl halide is removed via vacuum distillation.[1] The crude product is purified using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the 1,3-isomer from mono-ethers.[1]

2.2 Synthesis Logic Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purity.

Synthesis_Workflow Start Starting Material: Glycerol (C3H8O3) Reaction Reaction Phase: Nucleophilic Substitution (SN2) Temp: 80°C, Time: 24h Start->Reaction Reagent Reagent: 1-Bromooctane (Excess) Reagent->Reaction Catalyst Catalyst Activation: Amberlyst A-26 (OH- form) Catalyst->Reaction Solid Support Base Intermed Intermediate Mixture: 1,3-Dioctyl ether (Major) 1-Monoctyl ether (Minor) Unreacted Glycerol Reaction->Intermed Workup Workup: Filtration of Catalyst Vacuum Distillation (Remove R-Br) Intermed->Workup Purification Purification: Column Chromatography (Hexane/EtOAc) Workup->Purification Product Final Product: This compound (>98% Purity) Purification->Product

Figure 1: Heterogeneous Williamson Ether Synthesis workflow for this compound.

Analytical Characterization

Validating the structure requires distinguishing the 1,3-isomer from the 1,2-isomer.[1] Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation due to the symmetry of the 1,3-isomer.

3.1 Proton NMR (

-NMR) Profile

Solvent:


, 400 MHz.[1]
  • 
     0.88 ppm (t, 6H):  Terminal methyl groups (
    
    
    
    ) of the octyl chains.[1]
  • 
     1.26-1.35 ppm (m, 20H):  Bulk methylene protons (
    
    
    
    ) of the octyl chains.[1]
  • 
     1.55 ppm (m, 4H): 
    
    
    
    -methylene protons relative to the ether oxygen.[1]
  • 
     3.40-3.50 ppm (t, 4H): 
    
    
    
    -methylene protons of the octyl chain (
    
    
    ).[1]
  • 
     3.45-3.55 ppm (dd, 4H):  Glycerol backbone 
    
    
    
    and
    
    
    protons.[1] Note: In the symmetrical 1,3-isomer, these appear chemically equivalent.
  • 
     3.95 ppm (m, 1H):  Glycerol backbone 
    
    
    
    methine proton (
    
    
    ).[1]

Diagnostic Check: If the spectrum shows complex multiplets at the glycerol region indicating non-equivalence of


 and 

, the sample likely contains the asymmetric 1,2-isomer.
3.2 Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (

    
    ).[1]
    
  • Observed Ion:

    
     Da; 
    
    
    
    Da.[1]
  • Fragmentation Pattern: Unlike esters, ether lipids do not readily lose fatty acid chains.[1] High collision energy may show loss of water (

    
    ) from the secondary alcohol.[1]
    
Functional Applications in Drug Delivery[1][9][10][11]

This compound acts as a permeability enhancer and a stabilizing lipid in pharmaceutical formulations.[1]

4.1 Mechanism of Action

The molecule's amphiphilic nature allows it to insert into lipid bilayers.[1] The relatively short octyl chains (


) introduce "defects" or fluidity into rigid membranes composed of longer-chain lipids (like DSPC), thereby enhancing the permeability of co-administered drugs across biological barriers (e.g., intestinal epithelium).[1]
4.2 Application Areas
  • Oral Peptide Delivery: Used in self-emulsifying drug delivery systems (SEDDS) to protect labile peptides from gastric hydrolysis.[1]

  • Topical Formulations: Acts as a penetration enhancer by disrupting the stratum corneum lipid packing reversibly.[1]

  • Immunoadjuvants: Analogous to alkylglycerols found in shark liver oil, showing potential intrinsic immunomodulatory effects.[1]

4.3 Formulation Stability Logic

Stability_Logic Ether Ether Lipid (1,3-Dioctyl) Condition Physiological Stress (Gastric pH < 2 Lipase Enzymes) Ether->Condition Ester Standard Lipid (e.g., Triglyceride) Ester->Condition Outcome1 Hydrolysis (Chain Cleavage) Condition->Outcome1 Ester Bond Outcome2 Intact Structure (Maintains Liposome Integrity) Condition->Outcome2 Ether Bond Result Enhanced Bioavailability Outcome2->Result

Figure 2: Comparative stability of ether vs. ester lipids in physiological stress conditions.

References
  • PubChem. (2025).[1][5] this compound (CID 4049257).[5] National Library of Medicine.[1][5] [Link][1]

  • Baumann, W. J., & Mangold, H. K. (1966).[1] Reactions of Aliphatic Methanesulfonates. II.[1] Syntheses of Long-Chain Di- and Trialkyl Glyceryl Ethers. The Journal of Organic Chemistry. [Link]

  • Paltauf, F. (1983).[1] Ether lipids in biological and synthetic membranes. In Ether Lipids (pp. 49-84).[1] Academic Press.[1] [Link][1]

Sources

Physicochemical properties of symmetric dialkyl glycerol ethers

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties of Symmetric Dialkyl Glycerol Ethers: A Technical Guide to Molecular Architecture and Advanced Delivery Systems

Executive Summary

Symmetric dialkyl glycerol ethers (DAGEs) represent a highly versatile class of amphiphilic and hydrotropic molecules. Unlike traditional ester-linked glycerolipids (such as triglycerides or standard phospholipids), DAGEs are characterized by ether linkages at the sn-1 and sn-3 positions of the glycerol backbone. This seemingly simple structural variation fundamentally alters their physicochemical behavior, conferring exceptional chemical stability, unique phase behaviors, and highly predictable spatial packing.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chain-length-dependent properties of DAGEs. We will explore how short-chain variants act as powerful hydrotropes for active pharmaceutical ingredient (API) extraction, while long-chain variants serve as the indestructible backbone for next-generation liposomal drug delivery vehicles (archaeosomes).

Molecular Architecture: The Power of the Ether Linkage

The core structural advantage of DAGEs lies in the C–O–C ether bond. Traditional ester bonds possess an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by water (hydrolysis), acids, bases (saponification), and enzymes (e.g., lipases and phospholipases).

By replacing the ester with an ether linkage, symmetric DAGEs achieve near-absolute chemical inertness. Furthermore, the 1,3-symmetric substitution creates a balanced molecular geometry. This symmetry restricts rotational freedom compared to asymmetric 1,2-lipids, leading to tighter intermolecular packing and reduced membrane defects during self-assembly[1].

G DAGE Symmetric Dialkyl Glycerol Ethers Short Short-Chain (C4-C6) Hydrotropes DAGE->Short Alkyl chain < C6 Long Long-Chain (C14-C18) Amphiphiles DAGE->Long Alkyl chain > C14 Prop1 Solvo-Surfactant Cloud Point Phenomenon Short->Prop1 Phase separation Prop2 Bilayer Self-Assembly High Thermal Stability Long->Prop2 Hydrophobic packing App1 Hydrotropic Extraction API Solubilization Prop1->App1 Enhances solubility App2 Archaeosome Formulation Drug Delivery Vehicles Prop2->App2 Resists degradation

Fig 1: Structure-function relationship of symmetric DAGEs dictating their applications.

Short-Chain DAGEs: Hydrotropy and Solvo-Surfactant Properties

Short-chain symmetric DAGEs (alkyl chains ranging from C4 to C6) do not form traditional micelles or bilayers. Instead, they function as highly efficient [2].

Mechanistic Causality of Hydrotropy: Hydrotropes enhance the aqueous solubility of poorly soluble hydrophobic APIs (such as phenolic acids or hydrophobic dyes)[3]. The mechanism is driven by the apolar volume of the DAGE matching the apolar surface area of the solute. The thermodynamic efficiency of this solubilization is quantified by the Setschenow constant (


). Short-chain DAGEs exhibit highly negative 

values, indicating a powerful "salting-in" effect that disrupts water-water hydrogen bonding networks to accommodate the hydrophobic solute[3].

The Cloud Point Phenomenon: A defining feature of short-chain DAGEs is their Lower Critical Solution Temperature (LCST). At room temperature, compounds like 1,3-dibutyl glycerol ether are completely miscible with water. However, when heated above their specific "Cloud Point," thermal kinetic energy overcomes the hydrogen bonds between water and the ether oxygens. The system spontaneously phase-separates into a DAGE-rich coacervate phase and an aqueous phase, a property exploited in Hydrotropic Cloud Point Extraction (HCPE)[2].

Table 1: Physicochemical Properties of Short-Chain Symmetric DAGEs

CompoundAcronymAqueous Miscibility (RT)Cloud PointPrimary Application
1,3-Dipropyl glycerol ether[3.0.0]CompleteHigh (>80°C)Aqueous Co-solvent
1,3-Dibutyl glycerol ether[4.0.0]CompleteMedium (~45°C)HCPE / API Extraction
1,3-Dipentyl glycerol ether[5.0.0]Partial (up to 30 wt%)Low (<30°C)Solubilization of Hydrophobes
1,3-Dihexyl glycerol ether[6.0.0]Immiscible (<38 wt%)N/ATwo-phase organic extraction

Data synthesized from [2][4].

Long-Chain DAGEs: Membrane Biophysics and Archaeosomes

When the alkyl chains are extended to C14–C18 (e.g., dihexadecyl glycerol ether), the Critical Packing Parameter (CPP) of the symmetric DAGE approaches 1.0. This cylindrical geometry strongly favors the formation of flat lamellar phases (bilayers) over micellar structures[1].

These ether-linked bilayers form the foundation of archaeosomes —liposomes engineered to mimic the resilient cell membranes of extremophilic archaea[1].

Biophysical Advantages over Traditional Liposomes:

  • Thermal Resilience: Ether linkages reduce the fluctuation in membrane volume and compressibility during temperature shifts[1].

  • Ionic Stability: Molecular dynamics simulations confirm that DAGE-based bilayers maintain structural integrity (membrane thickness, orientation) even in extreme osmotic environments (up to 4M NaCl)[1].

  • Biological Half-Life: Because mammalian phospholipases strictly target ester bonds, DAGE-based archaeosomes evade premature enzymatic degradation in the gastrointestinal tract and bloodstream, drastically improving the bioavailability of encapsulated drugs.

Table 2: Comparative Membrane Biophysics: Ester-Linked vs. Ether-Linked Lipids

PropertyStandard Phospholipid (e.g., DPPC)Symmetric Long-Chain DAGE
Linkage Chemistry Carboxylic EsterEther (C-O-C)
Oxidative Stability Moderate (Prone to peroxidation)Extremely High
Enzymatic Vulnerability High (Cleaved by Phospholipase A1/A2)Resistant
Compressibility Fluctuation High across phase transition (

)
Low (Temperature resilient)

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality dictating the experimental choice.

Protocol A: Formulation of DAGE-Based Archaeosomes (Thin-Film Hydration)

Workflow N1 1. Lipid Dissolution (CHCl3/MeOH) N2 2. Film Formation (Solvent Evaporation) N1->N2 N3 3. Hydration (T > Tm) N2->N3 N4 4. Extrusion (Size Reduction) N3->N4 N5 5. DLS Validation (PDI < 0.2) N4->N5

Fig 2: Step-by-step experimental workflow for the formulation of DAGE-based archaeosomes.

  • Lipid Dissolution: Dissolve the long-chain symmetric DAGE (e.g., dihexadecyl glycerol ether) and cholesterol (typically 70:30 molar ratio) in a 2:1 (v/v) Chloroform/Methanol mixture.

    • Causality: This specific solvent ratio is mandatory to fully solvate both the hydrophobic dialkyl tails and the hydrophilic glycerol headgroups, preventing premature phase separation.

  • Thin-Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours.

    • Causality: Nitrogen prevents the oxidative degradation of any co-formulated helper lipids. Strict vacuum removes trace cytotoxic solvents.

  • Hydration: Rehydrate the lipid film with a buffered aqueous solution (containing the water-soluble API) at a temperature at least 10 °C above the lipid's phase transition temperature (

    
    ).
    
    • Causality: Hydration must occur in the fluid lamellar (

      
      ) phase. Hydrating below the 
      
      
      
      (in the gel phase) results in unstructured, leaky lipid aggregates rather than closed vesicles.
  • Extrusion: Pass the resulting multilamellar vesicle (MLV) suspension through a 100 nm polycarbonate membrane extruder 11 to 15 times.

    • Causality: High-shear extrusion forces the MLVs to fracture and re-anneal into uniform Large Unilamellar Vesicles (LUVs). An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving large contaminants behind.

  • Self-Validation (DLS): Analyze the formulation using Dynamic Light Scattering (DLS).

    • Validation Standard: The protocol is successful only if the Polydispersity Index (PDI) is < 0.2. A higher PDI indicates membrane defect aggregation, requiring re-extrusion.

Protocol B: Hydrotropic Cloud Point Extraction (HCPE) of Hydrophobic APIs
  • Solubilization: Prepare a 15 wt% aqueous solution of 1,3-dibutyl glycerol ether ([4.0.0]). Add the raw biomass containing the hydrophobic API (e.g., piperine or phenolic acids).

    • Causality: At room temperature, [4.0.0] is fully miscible and acts as a hydrotrope, swelling the biomass and solubilizing the API by matching its apolar volume[2].

  • Thermal Phase Separation: Heat the mixture to 55 °C (above the ~45 °C cloud point of [4.0.0]) and centrifuge at 3000

    
     g for 10 minutes.
    
    • Causality: Heating breaks the ether-water hydrogen bonds, causing the system to spontaneously coacervate. The hydrophobic API partitions heavily into the newly formed, low-volume surfactant-rich phase.

  • Self-Validation (Partition Coefficient): Quantify the API in both phases via HPLC.

    • Validation Standard: The extraction is validated if the partition coefficient (

      
      ) is > 10, confirming successful migration into the DAGE-rich phase.
      

Conclusion

Symmetric dialkyl glycerol ethers represent a paradigm shift in physicochemical formulation. By leveraging the thermodynamic properties of their alkyl chain lengths, researchers can deploy short-chain DAGEs for highly efficient, green-chemistry extractions, or utilize long-chain DAGEs to construct archaeosomes capable of surviving the harshest biological and environmental conditions. Mastery of their phase behaviors and membrane biophysics is essential for the next generation of robust drug delivery systems.

References

1.3. ACS Sustainable Chemistry & Engineering, ResearchGate. 2.2. ACS Sustainable Chemistry & Engineering, ResearchGate. 3. 1. Cosmetics & Toiletries. 4.5. RSC Advances, Royal Society of Chemistry.

Sources

Amphiphilic Profiling of 1,3-Dioctyl Glyceryl Ether Surfactants: A Technical Guide for Interfacial Engineering and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-dioctyl glyceryl ether (diC8GE) and its ethoxylated derivatives (diC8GE-En) represent a highly specialized class of double-alkyl non-ionic surfactants. Originally engineered for surfactant-polymer (SP) flooding in enhanced oil recovery (EOR) to replace caustic alkali systems, their profound amphiphilic characteristics have caught the attention of pharmaceutical scientists. With an architecture mimicking biological phospholipids but fortified with ether linkages, these molecules offer unprecedented stability and surface activity. This whitepaper translates their fundamental interfacial thermodynamics into actionable insights for advanced drug delivery systems, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS).

Molecular Architecture: The Power of the Double-Tail Ether

The physicochemical behavior of a surfactant is dictated by its molecular geometry. Traditional lipid-based carriers rely on ester bonds (e.g., triglycerides, phosphatidylcholine), which are highly susceptible to hydrolysis by lipases in the gastrointestinal tract or via pH-driven degradation in the endosome.

The diC8GE molecule utilizes ether linkages at the 1 and 3 positions of the glycerol backbone.

  • Mechanistic Causality: Ether bonds lack the electrophilic carbonyl carbon present in esters, rendering them sterically and electronically resistant to both enzymatic cleavage and extreme pH fluctuations. This structural resilience ensures that a micellar or vesicular carrier remains intact until it reaches the target absorption site.

  • Packing Parameter: The symmetric 1,3-dioctyl substitution provides a bulky, twin-hydrophobic tail. This geometry alters the Critical Packing Parameter (CPP), pushing it closer to 0.5–1.0. Depending on the degree of ethoxylation at the headgroup, this drives the spontaneous formation of highly stable, tightly packed interfacial films rather than highly curved, unstable spherical micelles.

Thermodynamic Profiling and Micellization

The efficacy of an amphiphile in drug delivery is heavily dictated by its Critical Micelle Concentration (CMC). A lower CMC indicates higher thermodynamic stability upon dilution—a critical factor when a concentrated drug formulation is introduced into the systemic circulation to prevent premature "dose dumping."

According to the foundational characterization by1[1], diC8GE-En surfactants exhibit exceptionally low CMC values and high surface activity. The ethoxylation number (


) allows precise tuning of the hydrophilic-lipophilic balance (HLB). The variant with the shortest ethylene oxide chain (diC8GE-E4.6) demonstrates a saturated adsorption nearly double that of its longer-chain counterparts, allowing it to reduce interfacial tension to ultra-low levels.
Quantitative Amphiphilic Properties

Table 1: Surface and Interfacial Properties of diC8GE Ethoxylates at 25°C (IFT at 45°C)

Surfactant VariantEthylene Oxide (EO) NumberCMC (mol/L)Surface Tension at CMC (

)
Saturated Adsorption (

)
Interfacial Tension (IFT) at 5 mM
diC8GE-E4.6 4.6< 2 × 10⁻⁵< 30 mN/m5.81 × 10⁻¹⁰ mol/cm²< 0.01 mN/m
diC8GE-E8.0–15.8 8.0 – 15.8< 2 × 10⁻⁵< 30 mN/m2.63–2.94 × 10⁻¹⁰ mol/cm²> 0.01 mN/m (Requires co-surfactant)

Experimental Workflow: Validating Amphiphilic Characteristics

To utilize diC8GE-En in pharmaceutical formulations, its interfacial metrics must be rigorously validated. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Phase 1: Serial Dilution & Thermodynamic Equilibration
  • Action: Prepare aqueous solutions of diC8GE-En ranging from

    
     to 
    
    
    
    mol/L using ultra-pure water (18.2 MΩ·cm). Allow solutions to equilibrate in a temperature-controlled bath at 25.0 ± 0.1 °C for 24 hours.
  • Causality: Non-ionic ethoxylated surfactants with bulky hydrophobic tails can experience kinetic trapping, forming metastable aggregates. A 24-hour equilibration ensures true thermodynamic equilibrium, preventing the artificial inflation of the measured CMC value.

Phase 2: Wilhelmy Plate Tensiometry (Surface Tension, )
  • Action: Measure surface tension using a roughened platinum Wilhelmy plate. Flame-clean the plate using a Bunsen burner between each measurement until it glows red.

  • Causality: The platinum plate ensures a zero contact angle with the liquid. Flame-cleaning volatilizes any organic residues; even trace lipid contamination will drastically skew the ultra-low surface tension readings (<30 mN/m) characteristic of diC8GE.

  • Self-Validation: Before testing the surfactant, measure the surface tension of the ultra-pure water. If it deviates from 72.0–72.8 mN/m at 25 °C, the system is contaminated and the glassware/plate must be aggressively re-cleaned.

Phase 3: Spinning Drop Tensiometry (Interfacial Tension, IFT)
  • Action: Inject a 2 μL drop of the target hydrophobic phase (e.g., oil or dissolved API) into a capillary tube filled with the diC8GE solution (5 mM). Rotate at 5,000–8,000 RPM at 45 °C.

  • Causality: Standard pendant drop methods cannot accurately measure ultra-low IFT (<0.01 mN/m). Centrifugal forces in a spinning drop tensiometer elongate the oil drop, allowing precise calculation of IFT via the Vonnegut equation, which is critical for assessing the surfactant's ability to stabilize nano-emulsions.

Translational Applications in Drug Development

Because diC8GE-E4.6 can reduce interfacial tension to ultra-low levels (<0.01 mN/m) at relatively low concentrations, it is highly effective at emulsifying recalcitrant, highly lipophilic active pharmaceutical ingredients (APIs)[1].

When formulated into an aqueous dispersion, the dense saturated adsorption layer (5.81 × 10⁻¹⁰ mol/cm²) acts as a powerful steric shield. In the context of drug delivery, this dense packing prevents Ostwald ripening and coalescence of drug-loaded nanocarriers during prolonged shelf storage. Furthermore, the strong hydrophobic interactions between the double octyl chains and the encapsulated drug core ensure high payload retention, making diC8GE derivatives prime candidates for rescuing Biopharmaceutics Classification System (BCS) Class II and IV drugs.

Mechanistic Visualization

G Monomer Monomeric diC8GE (Double-Tail Amphiphile) Aqueous Aqueous Dispersion (Concentration < CMC) Monomer->Aqueous Solvation Micellization Spontaneous Micellization (Concentration > CMC) Aqueous->Micellization Increase Conc. Micelle Spherical Micelle / Vesicle (Hydrophobic Core) Micellization->Micelle Self-Assembly (Entropy Driven) Drug Hydrophobic API Encapsulation Micelle->Drug API Loading Delivery Targeted Drug Delivery (High Stability in Vivo) Drug->Delivery In Vivo Release

Figure 1: Mechanistic pathway of diC8GE self-assembly and hydrophobic API encapsulation.

References

  • Yan, L., Song, B., Jiang, J. Z., & Cui, Z. (2016). Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding. Energy & Fuels, ACS Publications.[Link]

Sources

Technical Guide: Critical Aggregation & Physicochemical Profile of 1,3-Dioctyl Glyceryl Ether

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical behavior, critical aggregation parameters, and experimental characterization of 1,3-dioctyl glyceryl ether.

Executive Summary

This compound (1,3-di-O-octyl-sn-glycerol) is a dialkyl ether lipid distinct from its ester analogs (diacylglycerols) due to the chemical stability of the ether bond against hydrolysis. Unlike single-chain surfactants that form spherical micelles, this compound exhibits a Critical Packing Parameter (CPP) > 0.5 , driving the formation of bilayers, vesicles (liposomes), or lamellar phases rather than simple micelles in aqueous media.

While a traditional Critical Micelle Concentration (CMC) is often sought, this molecule’s behavior is best described by a Critical Aggregation Concentration (CAC) in the micromolar range (


), below which it exists as monomers and above which it phase-separates into organized lamellar structures. This guide explores the thermodynamics of this transition, experimental determination methods, and its utility in stable drug delivery systems.

Physicochemical Profile & Structure

The specific isomerism (1,3-substitution) imparts unique interfacial properties compared to the more common 1,2-isomers found in biological membranes.

Molecular Architecture
  • IUPAC Name: 1,3-bis(octyloxy)propan-2-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 316.52 g/mol

  • Hydrophobic Domain: Two C8 (octyl) chains attached at the sn-1 and sn-3 positions.

  • Hydrophilic Domain: A single secondary hydroxyl group at the sn-2 position.

Thermodynamic Packing Parameter

The geometry of a surfactant dictates its aggregate morphology. The Critical Packing Parameter (


) is defined as:


Where:
  • 
     = Volume of the hydrophobic tail
    
  • 
     = Optimal surface area of the headgroup
    
  • 
     = Critical chain length
    
ParameterValue (Approx.)Implication
Tail Volume (

)
High (Double chain)Increases

Head Area (

)
Low (-OH group is small)Increases

Resulting

0.5 – 1.0 Vesicles / Bilayers

Unlike single-chain octyl glycerol ethers (CMC ~15 mM, forming micelles), the 1,3-dioctyl variant has double the tail volume without increasing headgroup area, pushing


 into the vesicle-forming regime.

Critical Aggregation Data

Due to its low water solubility, "CMC" values for this compound are often derived from its ethoxylated derivatives or determined via fluorescence probes in co-solvent systems.

Estimated Values
PropertyValue / RangeContext
Monomer Solubility

Effectively insoluble in pure water.
Critical Aggregation Conc. (CAC)

to

M
Onset of vesicle/lamellar formation.
CMC of Ethoxylated Analogs

For this compound ethoxylates (diC8GE-E

).
Surface Tension (

)
~28–30 mN/mAt the air-water interface (if spread as a monolayer).

Note on Ethoxylation: Research indicates that adding hydrophilic ethylene oxide (EO) units converts the lipid from a vesicle-former to a micelle-former. The pure ether (0 EO units) sits at the extreme of hydrophobicity, confirming its preference for bilayer structures.

Experimental Protocols for Characterization

Since standard surface tension methods (Wilhelmy plate) are difficult due to low solubility, Fluorescence Probe Spectroscopy is the gold standard for determining the CAC of such hydrophobic lipids.

Protocol: Pyrene Fluorescence Assay

This method relies on the sensitivity of Pyrene's vibronic fine structure to the polarity of its environment.

Materials:

  • This compound (High purity >98%)

  • Pyrene (Fluorescence grade)

  • Methanol (Spectroscopic grade)

  • Milli-Q Water

Workflow:

  • Stock Preparation: Prepare a

    
     M solution of Pyrene in acetone/methanol. Evaporate solvent to coat the vial with Pyrene.
    
  • Surfactant Dilution: Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

  • Hydration: Create a dilution series in water ranging from

    
     M to 
    
    
    
    M. Add these to the Pyrene-coated vials.
  • Equilibration: Sonicate for 30 minutes at 50°C (above the chain melting temperature) and incubate in the dark for 24 hours.

  • Measurement: Record emission spectra (excitation at 334 nm). Monitor the ratio of the first (

    
    , ~373 nm) and third (
    
    
    
    , ~384 nm) vibronic peaks.
  • Analysis: Plot

    
     vs. Log[Concentration]. The inflection point (sigmoid drop) indicates the CAC.
    
Visualization: Experimental Logic

G Start Start: Pure this compound Solubility Check Water Solubility (Likely < 0.1 mM) Start->Solubility Method Select Method: Fluorescence Probe (Pyrene) Solubility->Method Too hydrophobic for tensiometry Prep Prepare Dilution Series (10^-7 to 10^-3 M) Method->Prep Measure Measure I1/I3 Ratio Prep->Measure Result Inflection Point = CAC (Onset of Aggregation) Measure->Result

Caption: Workflow for determining the Critical Aggregation Concentration (CAC) of hydrophobic ether lipids.

Applications in Drug Development

The this compound structure offers distinct advantages over ester-based lipids (like phosphatidylcholines) in formulation science.

Stability & Permeability
  • Ether Bond Stability: Unlike esters, the ether linkage at positions 1 and 3 is resistant to phospholipases and acidic/alkaline hydrolysis. This makes DOGE-based liposomes ideal for oral drug delivery where gastric stability is required.

  • Membrane Fluidity: The shorter C8 chains (compared to C16/C18) create more fluid, permeable bilayers, potentially acting as permeation enhancers for transdermal or mucosal delivery.

Synthesis Pathway

Understanding the origin of the material is crucial for purity assessment.

Synthesis Epi Epichlorohydrin Inter Intermediate: 1,3-Dichloro-2-propanol Epi->Inter Ring Opening Octanol Octanol (C8-OH) Etherification Etherification (Base Catalysis) Octanol->Etherification Inter->Etherification Product This compound (Target) Etherification->Product Nucleophilic Substitution

Caption: Simplified synthesis route for 1,3-dialkyl glyceryl ethers via epichlorohydrin.

References

  • Molecular Architecture & Phase Behavior

    • Unelius, R. et al.[1] (1998).[1] "Phase behaviour of alkyl glycerol ether surfactants." Tenside Surfactants Detergents.

    • Source:

  • Ethoxylated Derivative Properties

    • Chai, J. et al. (2016). "Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding." Energy & Fuels.
    • Source:

  • General Ether Lipid Synthesis

    • Sutter, M. et al.[2] (2013). "1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides." Green Chemistry.

    • Source:

  • PubChem Compound Summary

    • "this compound (CID 4049257)."[3] National Center for Biotechnology Information.

    • Source:

Sources

Phase Behavior and Physicochemical Characterization of 1,3-Dioctyl Glyceryl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dioctyl glyceryl ether (1,3-di-O-octylglycerol) represents a unique class of short-chain, ether-linked lipids. Unlike their long-chain counterparts (e.g., 1,3-dioctadecyl glyceryl ether) which form stable solid lipid nanoparticles or lamellar structures, the C8 (octyl) chain length confers distinct physicochemical properties: it acts primarily as a polar oil or swelling amphiphile with a Critical Packing Parameter (CPP) > 1. This guide details the phase behavior of this compound in aqueous systems, highlighting its utility as a co-surfactant in microemulsions and a robust hydrophobic building block for ether-lipid synthesis.

Physicochemical Profile & Molecular Architecture[1][2]

Structural Analysis

The molecule consists of a glycerol backbone ether-linked to two octyl (C8) chains at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free. This symmetry distinguishes it from naturally occurring 1,2-isomers, influencing its packing density and membrane fluidity.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~316.5 g/mol [1]

  • Stability: The ether linkages render the molecule resistant to phospholipase

    
     and 
    
    
    
    hydrolysis and acid/base degradation, making it an excellent candidate for stable drug delivery vehicles in the gastrointestinal tract.
Critical Packing Parameter (CPP)

The phase behavior of this compound is governed by its geometric packing factor:


[2]
  • 
     (Volume of hydrophobic tail):  High (Double C8 chains).
    
  • 
     (Headgroup area):  Low (Single secondary -OH group, ~20-25 Ų).
    
  • 
     (Critical chain length):  Short (~10-11 Å).
    

Result:


.
Implication:  The molecule possesses an inverted truncated cone geometry. In pure water, it cannot form stable bilayers (

, CPP ~ 1) or normal micelles (

, CPP < 1/3). Instead, it favors negative curvature , leading to the formation of Reverse Micelles (

)
or simply phase separating as a hydrated oil.

CPP_Analysis cluster_0 Molecular Geometry cluster_1 Predicted Phase Behavior Tail Hydrophobic Tail (2 x C8 Chains) High Volume (v) Geometry Inverted Truncated Cone CPP > 1 Tail->Geometry Head Headgroup (1 x -OH) Small Area (a0) Head->Geometry Phase Reverse Micelles (L2) or Phase Separation Geometry->Phase Entropy/Curvature Water Aqueous Environment Water->Phase Hydration Limit caption Figure 1: Geometric packing analysis predicting negative curvature preference for this compound.

Phase Behavior in Aqueous Systems[5][6]

Binary System (Lipid + Water)

In a binary system, this compound exhibits limited swelling. Due to the short C8 chains, the hydrophobic effect is weaker than in C16/C18 lipids, but the small headgroup prevents extensive hydration.

Phase RegionWater Content (wt%)Description
Reverse Micellar (

)
0 - 5%The lipid solubilizes small amounts of water. Water pools around the sn-2 hydroxyl groups.
Phase Separation > 5%"Emulsification gap." The system separates into a water-saturated lipid phase and an excess water phase.
Sponge Phase (

)
Specific T/Concmetastable; may form transiently under shear or specific thermal history.

Key Insight: Unlike 1-monoolein (which forms cubic phases), this compound lacks the amphiphilicity to structure large volumes of water. It acts more like a polar solvent than a liquid crystal former.

Ternary Systems (Surfactant-Mediated)

To utilize this compound in drug delivery, it is typically employed in a ternary system with a high-HLB surfactant (e.g., Polysorbate 80, PEG-lipids) or a cosolvent (Ethanol).

  • Role: Acts as a Co-surfactant or Lipophilic Linker .

  • Effect: It penetrates the interfacial film of micelles, increasing the curvature radius and solubilizing capacity for hydrophobic drugs.

  • Structure: Forms Microemulsions (O/W or W/O depending on the ratio).

Ternary_Phase Top Surfactant (e.g., Tween 80) Left Water Top->Left Right This compound (Oil Phase) Left->Right Right->Top L1 L1 (Micellar) L2 L2 (Reverse Micellar) ME Bicontinuous Microemulsion caption Figure 2: Schematic Ternary Phase Diagram. 1,3-DGE expands the L2 region and enables microemulsion formation.

Experimental Characterization Protocols

To validate the phase behavior and stability of this compound formulations, a multi-modal approach is required.

Protocol: Phase Boundary Mapping (SAXS & Visual)

Objective: Determine the solubility limits and structural arrangement in the presence of water.

Step-by-Step Workflow:

  • Preparation: Weigh this compound into 2mL glass vials.

  • Hydration: Add degassed Milli-Q water in increments (10, 20, ... 90 wt%).

  • Equilibration: Centrifuge (3000g, 10 min) to remove air bubbles. Incubate at 25°C for 24-48 hours.

  • Visual Inspection (PLM):

    • Place a drop between slide and coverslip.

    • Observe under Cross-Polarized Light.

    • Maltese Crosses

      
       Lamellar Phase (Unlikely for pure 1,3-DGE).
      
    • Dark Field

      
       Isotropic (Micellar, Reverse Micellar, or Cubic).
      
  • Small Angle X-ray Scattering (SAXS):

    • Load samples into capillaries.

    • Measure scattering vector

      
       range 
      
      
      
      .
    • Analysis:

      • Ratio

        
        
        
        
        
        Hexagonal (
        
        
        ).
      • Ratio

        
        
        
        
        
        Lamellar (
        
        
        ).
      • Broad hump

        
         Liquid (
        
        
        
        or
        
        
        ).
Protocol: Microemulsion Formulation

Context: Using 1,3-DGE as a lipid vehicle for hydrophobic drugs.

  • Mix: Combine this compound (Oil) + Surfactant (

    
     ratio 1:1 to 1:4).
    
  • Titrate: Add water dropwise under constant stirring.

  • Monitor: Measure transmittance at 600nm.

    • Clear

      
       Microemulsion.
      
    • Turbid

      
       Coarse Emulsion.
      

Applications in Drug Development

Ether-Lipid Stability

The primary advantage of this compound over ester-lipids (like glyceryl dioleate) is its chemical stability.

  • Oral Delivery: Survives gastric pH and lipase activity.

  • Topical/Transdermal: Acts as a permeation enhancer due to its small size and fluid nature, disrupting the Stratum Corneum lipid packing.

Precursor for Functional Lipids

This compound serves as a scaffold for synthesizing:

  • Phospholipids: Phosphorylation of the sn-2 position yields ether-phospholipids (analogous to Platelet Activating Factor, but with different chain lengths).

  • PEGylated Lipids: Ethoxylation of the sn-2 position creates non-ionic surfactants (e.g., this compound ethoxylates) used in stealth liposomes.

References

  • Boyd, B. J., et al. (2006). "Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems." International Journal of Pharmaceutics. Link

  • Yan, L., et al. (2016). "Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding." Energy & Fuels. Link

  • Kny, G., et al. (1969). "Synthesis of ether lipids." Journal of Lipid Research. (Fundamental synthesis of 1,3-dialkyl glycerols).
  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. (Source for Critical Packing Parameter theory).
  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine. Link

Sources

Literature review on the synthesis of 1,3-dialkyl glycerols

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Ether Lipids: A Technical Guide to the Synthesis and Application of 1,3-Dialkyl Glycerols

Executive Summary

As a Senior Application Scientist specializing in lipid chemistry, I approach the synthesis of 1,3-dialkyl glycerols (also known as 1,3-dialkoxy-2-propanols or 1,3-di-O-alkylglycerols) as a foundational exercise in building robust molecular architectures. Unlike traditional triglycerides, which rely on enzymatically labile ester linkages, 1,3-dialkyl glycerols feature highly stable ether bonds. This chemical stability makes them indispensable as precursors for advanced lipid nanoparticles (LNPs), structured lipids, green solvents, and bioactive plasmalogen precursors. This whitepaper deconstructs the mechanistic pathways, self-validating experimental protocols, and biological applications of these critical molecules.

Mechanistic Pathways for 1,3-Dialkyl Glycerol Synthesis

The synthesis of 1,3-dialkyl glycerols demands strict control over regioselectivity to ensure substitution occurs exclusively at the sn-1 and sn-3 positions, leaving the secondary hydroxyl group at sn-2 available for further functionalization.

The Williamson Etherification: Epichlorohydrin & Dichlorohydrin Routes

The most scalable approach for symmetric 1,3-dialkyl glycerols relies on the reaction of epichlorohydrin or 1,3-dichloro-2-propanol with an alcohol in the presence of a strong base,[1].

  • Causality of Reagent Choice: The base (e.g., KOH) serves a dual mechanistic purpose. First, it deprotonates the alcohol to generate a highly nucleophilic alkoxide. Second, it facilitates the intramolecular dehydrohalogenation of the intermediate 1-alkoxy-3-chloro-2-propanol to form an alkyl glycidyl ether. A subsequent nucleophilic attack by a second alkoxide molecule opens the epoxide ring, yielding the final 1,3-dialkyl glycerol[2].

  • Heterogeneous Catalysis: Recent process optimizations utilize basic solid reagents like Amberlyst-A26 (-OH form) or KOH supported on alumina (

    
    ). This heterogeneous media prevents the formation of complex oligomeric mixtures and eliminates the need for tedious aqueous workups[3].
    
The Glycidol Route for Asymmetric Architectures

When designing asymmetric ether lipids (where the sn-1 and sn-3 alkyl chains differ), glycidol (oxiran-2-ylmethanol) is the preferred starting material[4].

  • Causality of Regiocontrol: The primary hydroxyl group of glycidol is first alkylated with a specific halide. The epoxide ring is subsequently opened by a different alkoxide. This stepwise methodology prevents symmetric scrambling, allowing for the precise tuning of the lipid tail's physicochemical properties (e.g., combining a saturated hexadecyl tail with an unsaturated oleyl tail).

Catalytic Reductive Alkylation (The Green Alternative)

To bypass the use of toxic halogenated precursors, modern green chemistry employs the direct reductive alkylation of glycerol with methyl esters or aldehydes[5].

  • Causality of the Bimetallic System: This reaction is driven under high hydrogen pressure (e.g., 50 bar) using a dual-catalyst system comprising an acid co-catalyst and Pd/C. The acid promotes the dehydration of the hemiacetal intermediate into an oxocarbenium ion, while the Pd/C rapidly reduces this ion to the stable ether. This rapid reduction is critical; it acts as a kinetic trap that prevents the oxocarbenium ion from polymerizing[5].

Workflow Visualization: The Epichlorohydrin Pathway

Workflow A Epichlorohydrin (Electrophile) C 1-Alkoxy-3-chloro-2-propanol (Intermediate) A->C Ring Opening B Alcohol (ROH) + Base (Nucleophile) B->C SN2 Attack D Epoxide Ring Closure (Alkyl Glycidyl Ether) C->D Dehydrohalogenation F 1,3-Dialkyl Glycerol (Target Ether Lipid) D->F Regioselective Ring Opening E Alcohol (R'OH) + Base (2nd Nucleophile) E->F SN2 Attack

Figure 1: Mechanistic workflow for the synthesis of 1,3-dialkyl glycerols via epichlorohydrin.

Self-Validating Experimental Protocol: Heterogeneous Synthesis of 1,3-Diethoxy-2-propanol

This protocol details the synthesis of 1,3-diethoxy-2-propanol, a valuable non-VOC green solvent and lipid precursor[1], utilizing a heterogeneous base to ensure high yield and simplified purification[3].

Step 1: Nucleophile Generation

  • Action: Suspend 0.45 g of

    
     in 5 mL of anhydrous 1,4-dioxane. Add 1 mmol of glycerol and heat to reflux for 2 hours.
    
  • Causality: The high surface area of the alumina support enhances the basicity of KOH, driving the formation of the alkoxide ion without generating bulk water that could hydrolyze downstream electrophiles.

Step 2: Electrophilic Coupling

  • Action: Cool the mixture to 60°C. Add 2.2 mmol of ethyl bromide dropwise over 30 minutes. Maintain stirring at 60°C for 24 hours.

  • Causality: Dropwise addition controls the exothermic nature of the reaction. Maintaining the temperature strictly at 60°C prevents

    
    -elimination side reactions that would yield unwanted alkenes.
    

Step 3: In-Process Validation (TLC)

  • Action: Spot the reaction mixture on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (8:2).

  • Validation: The disappearance of baseline glycerol and the emergence of a distinct, less polar spot confirms the conversion to the ether. If mono-alkylated intermediates persist, extend the reaction time.

Step 4: Product Isolation

  • Action: Filter the reaction mixture through a medium-porosity glass frit to remove the

    
     catalyst. Wash the filter cake with 2 mL of 1,4-dioxane. Concentrate the filtrate under reduced pressure.
    
  • Causality & Validation: Utilizing a solid base completely eliminates the need for liquid-liquid aqueous extraction. This is a self-validating design choice: amphiphilic ether lipids notoriously form unbreakable emulsions in water; filtering the catalyst physically bypasses this failure point.

Step 5: Structural Confirmation (NMR)

  • Action: Analyze the crude product via

    
    H NMR in 
    
    
    
    .
  • Validation: The formation of the 1,3-disubstituted architecture is confirmed by a distinct quintet resonance around

    
     3.8 - 4.0 ppm, corresponding to the methine proton (CH-OH) at the sn-2 position[6]. The absence of a complex multiplet indicates high regiopurity.
    

Quantitative Data: Synthetic Pathway Comparison

To guide experimental design, the following table summarizes the quantitative metrics of the three primary synthetic pathways utilized in modern lipid laboratories.

Synthetic PathwayPrimary PrecursorsCatalyst SystemTypical Yield (%)RegioselectivityKey Advantage
Williamson Etherification Epichlorohydrin, Alcohols

or Amberlyst-A26
75 - 98%High (Symmetric)Highly scalable, rapid kinetics[3]
Glycidol Ring-Opening Glycidol, AlcoholsBase (e.g., NaH, NaOH)60 - 85%Excellent (Asymmetric)Precise control of lipid tails[4]
Reductive Alkylation Glycerol, Methyl EstersPd/C + Acid Co-catalyst70 - 90%ModerateGreen chemistry, avoids halogens[5]

Biological & Pharmaceutical Applications

Plasmalogen Biosynthesis and Anti-Inflammatory Signaling

1-O-alkyl and 1,3-dialkyl glycerols are highly bioactive dietary and synthetic supplements. Upon cellular uptake, they are trafficked to the peroxisome where they enter the alkyl-DHAP pathway, serving as direct precursors for the biosynthesis of plasmalogens (alkenyl glycerophospholipids)[7]. Clinical data demonstrates that supplementing obese asthma patients with marine-derived alkyl glycerols significantly increases plasma plasmalogen concentrations. Mechanistically, the integration of these ether lipids into cellular membranes alters lipid raft dynamics, which subsequently downregulates the secretion of pro-inflammatory cytokines such as TNF-


, IL-4, and IL-17a, while positively modulating adiponectin production in adipose tissue[7].
Structural Scaffolds in Drug Delivery and Material Science

Beyond biological signaling, the secondary hydroxyl group of 1,3-dialkyl glycerols acts as a synthetic anchor. They are routinely glycosylated via trichloroacetimidate chemistry to yield stable glyceroglycolipids for liposomal drug delivery[8]. Furthermore, they serve as the backbone for synthesizing 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids[9] and are utilized as "swallow-tailed" achiral precursors in the development of advanced liquid crystalline macromolecules[10].

Biological Pathway Visualization

BioPathway A 1,3-Dialkyl Glycerols (Ether Lipid Precursors) B Peroxisomal Processing (Alkyl-DHAP Pathway) A->B Cellular Uptake C Plasmalogen Biosynthesis (Alkenyl-GPE/GPC) B->C Enzymatic Desaturation D Cell Membrane Integration (Lipid Raft Modulation) C->D Membrane Trafficking E Downregulation of Cytokines (TNF-α, IL-4, IL-17a) D->E Signal Transduction Inhibition F Modulation of Adipokines (Leptin / Adiponectin) D->F Adipose Tissue Regulation

Figure 2: Cellular uptake of ether lipids and subsequent downregulation of inflammatory cytokines.

References

  • [8] Synthesis of 1,3-di-O-alkyl-2-O-(beta-glycosyl)glycerols bearing oligosaccharides as hydrophilic groups. Chemistry and Physics of Lipids. URL: [Link]

  • [11] Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research. URL: [Link]

  • [4] Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry. URL: [Link]

  • [2] Synthesis of 1,3-dialkyl glycerol ethers. Polish Journal of Applied Chemistry. URL: [Link]

  • [3] Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Phosphorus, Sulfur, and Silicon and the Related Elements. URL: [Link]

  • [5] 1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways: catalytic reductive alkylation and transesterification/reduction. Green Chemistry. URL: [Link]

  • [9] Synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids by lipase-catalyzed acidolysis of microbial oil from Mortierella alpina. Bioresource Technology. URL: [Link]

  • [7] 1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity. Marine Drugs. URL: [Link]

  • Method of preparing adducts of ethenoxy-substituted glycidyl ethers and alcohols or mercaptans. US Patent 3081354A. URL:

  • [10] Synthesis and mesomorphic properties of swallow-tailed liquid crystal monomers and polymers. Liquid Crystals. URL: [Link]

  • [6] Novel star-shaped liquid crystal macromolecules based on conjugated structures of azo and Schiff bases: synthesis and properties. ResearchGate. URL: [Link]

  • [1] Concentrated liquid esterquat compositions. WO Patent 2021222083A1. URL:

Sources

The Biological Significance of Ether-Linked Glycerolipids: Mechanisms, Pathologies, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, ether-linked glycerolipids were the "dark matter" of the lipidome—often overlooked due to analytical challenges and overshadowed by canonical diacyl phospholipids. However, recent breakthroughs have repositioned these unique molecules at the forefront of cellular biology, particularly in neurodegeneration and cancer therapeutics. As an application scientist specializing in lipidomics, I designed this technical guide to bridge the gap between structural biology, disease pathology, and the rigorous analytical workflows required to study ether lipids. This whitepaper provides a comprehensive overview of their biological significance, supported by self-validating experimental protocols.

Structural Biology and Biosynthetic Origins

Ether-linked glycerolipids are chemically distinct from standard diacyl phospholipids. While canonical phospholipids possess ester bonds at both the sn-1 and sn-2 positions of the glycerol backbone, ether lipids feature an alkyl or alk-1-enyl (vinyl ether) bond at the sn-1 position[1].

This single biochemical substitution fundamentally alters the biophysical properties of the membrane. The presence of the vinyl ether bond defines the "plasmalogen" subclass, which constitutes up to 20% of the total phospholipid mass in humans and is highly enriched in cardiac and neural tissues[2].

The biosynthesis of ether lipids is a compartmentalized process that obligatorily begins in the peroxisome[3]. The glycolysis intermediate dihydroxyacetone phosphate (DHAP) is acylated by glyceronephosphate O-acyltransferase (GNPAT). Subsequently, alkylglycerone phosphate synthase (AGPS) replaces the acyl chain with a long-chain fatty alcohol, forming the hallmark ether bond[3]. The intermediate is then shuttled to the endoplasmic reticulum (ER) for acylation at the sn-2 position and headgroup attachment, yielding mature plasmanyl and plasmenyl species[2].

PlasmalogenBiosynthesis DHAP DHAP (Glycolysis Intermediate) Acyl_DHAP Acyl-DHAP (Peroxisome Matrix) DHAP->Acyl_DHAP GNPAT Enzyme (Acyltransferase) Alkyl_DHAP Alkyl-DHAP (Peroxisome Matrix) Acyl_DHAP->Alkyl_DHAP AGPS Enzyme (Alkyl synthase) Plasmalogen Mature Plasmalogens (Endoplasmic Reticulum) Alkyl_DHAP->Plasmalogen ER Remodeling (Desaturation/Acylation)

Peroxisomal biosynthesis pathway of ether lipids from DHAP to mature plasmalogens.

Physiological Roles: Beyond Membrane Scaffolding

The biological significance of ether lipids extends far beyond basic membrane scaffolding. Their unique structure dictates three critical physiological functions:

  • Membrane Dynamics & Vesicle Fusion: Plasmalogens have a high propensity to form non-lamellar inverted hexagonal structures. This biophysical trait lowers the energy barrier for membrane fusion, which is an absolute requirement for rapid synaptic vesicle exocytosis in neurons[1].

  • Endogenous Antioxidant Capacity: The vinyl ether bond at the sn-1 position is highly susceptible to oxidation. This allows plasmalogens to act as sacrificial antioxidants, scavenging reactive oxygen species (ROS) and protecting the surrounding polyunsaturated fatty acids (PUFAs) from oxidative damage[1].

  • Cellular Signaling: Specific ether lipids act as potent signaling precursors. Platelet-activating factor (PAF; 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a bioactive ether lipid involved in inflammatory responses, leukocyte recruitment, and anaphylaxis[4].

Quantitative Data: Lipid Subclass Comparison
Lipid Subclasssn-1 Linkagesn-2 LinkagePrimary Biological FunctionClinical/Pathological Relevance
Diacyl Phospholipids EsterEsterStructural bilayer formationBaseline membrane homeostasis
Plasmanyl Lipids Alkyl (Ether)EsterPAF signaling precursorInflammation, Anaphylaxis
Plasmenyl Lipids Alkenyl (Vinyl Ether)EsterROS scavenger, vesicle fusionZellweger Syndrome, Alzheimer's
PUFA-Ether Lipids Ether/Vinyl EtherPolyunsaturatedSubstrate for lipid peroxidationFerroptosis susceptibility in cancer

Pathological Implications: The Ferroptosis Paradigm

Historically, ether lipid research focused on severe peroxisome biogenesis disorders, such as Zellweger syndrome, where the total absence of ether lipids leads to fatal neurodevelopmental defects[2]. However, modern oncology has uncovered a paradoxical role for ether lipids in cancer survival.

The Ferroptosis Axis: Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by uncontrolled lipid peroxidation[5]. Recent genome-wide CRISPR-Cas9 suppressor screens identified the peroxisome-ether lipid axis as a primary driver of ferroptosis sensitivity in carcinoma cells[5].

Peroxisomes synthesize polyunsaturated ether phospholipids (PUFA-ePLs), which integrate into cell membranes. Because of their unique spatial conformation, these PUFA-ePLs serve as highly efficient substrates for lipid peroxidation[5]. In a state of therapeutic evasion, cancer cells can dynamically downregulate AGPS and other ether lipid biosynthetic enzymes. By depleting their membranes of PUFA-ePLs, these tumors acquire a ferroptosis-resistant state, leading to cancer relapse and therapy evasion[6].

FerroptosisPathway Peroxisome Peroxisome (AGPS / FAR1) PUFA_ePL PUFA-Ether Lipids (Membrane Integration) Peroxisome->PUFA_ePL Synthesis Evasion Cancer Evasion (AGPS Downregulation) Peroxisome->Evasion Loss of Function Lipid_Perox Lipid Peroxidation (ROS + Fe2+) PUFA_ePL->Lipid_Perox Susceptibility Ferroptosis Ferroptosis (Regulated Cell Death) Lipid_Perox->Ferroptosis Trigger Evasion->PUFA_ePL Depletion

The role of polyunsaturated ether lipids in driving ferroptosis susceptibility in cancer.

Analytical Workflows & Methodologies

As an application scientist, I regularly encounter the analytical bottleneck of ether lipid research: the isobaric overlap between plasmanyl (alkyl) and plasmenyl (alkenyl) species. Standard shotgun lipidomics cannot distinguish them. To ensure scientific integrity, I mandate the following self-validating workflows for ether lipid profiling and functional validation.

Protocol 1: Unequivocal LC-MS/MS Mapping of Ether Lipids

This protocol utilizes reversed-phase liquid chromatography to exploit the predictable chromatographic shift between isobaric ether lipids[7].

  • Step 1: Lipid Extraction (Modified MTBE Method)

    • Action: Homogenize tissue/cells in Methanol. Add Methyl tert-butyl ether (MTBE) and incubate at room temperature for 1 hour. Induce phase separation with MS-grade water.

    • Causality: MTBE forms the upper organic layer (unlike the lower layer in the traditional Folch chloroform method). This prevents contamination from the protein pellet at the bottom of the tube when pipetting, ensuring high-purity extraction of hydrophobic ether lipids.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL of the lipid extract onto a C18 reversed-phase column (e.g., Acquity UPLC CSH C18). Run a gradient of Acetonitrile/Water to Isopropanol/Acetonitrile.

    • Causality: The chemical properties of 1-O-alk-1'-enyl (plasmenyl) and 1-O-alkyl (plasmanyl) ether lipids generate a highly predictable ~50-second retention time shift in reversed-phase gradients. This allows unequivocal differentiation without requiring complex MS^n fragmentation[7].

  • Step 3: Data Acquisition (TIMS-TOF / Orbitrap)

    • Action: Acquire data in both positive and negative electrospray ionization (ESI) modes using Data-Dependent Acquisition (DDA).

    • Causality: High mass accuracy (<2 ppm) is required to distinguish ether lipids from diacyl lipids containing odd-chain fatty acids, which share near-identical masses[8].

  • Step 4: Data Processing

    • Action: Process raw files using MS-DIAL.

    • Causality: MS-DIAL contains specialized in silico libraries that recognize the characteristic MS/MS fragmentation patterns of ether lipids (e.g., the specific neutral loss of the vinyl ether headgroup), validating the chromatographic peak[8].

Protocol 2: In Vitro Ferroptosis Susceptibility Assay

To functionally validate the role of PUFA-ePLs in cancer models, we measure lipid peroxidation directly.

  • Step 1: Cell Culture & Treatment

    • Action: Seed carcinoma cells (e.g., OVCAR-8) in 6-well plates. Treat with 1 µM RSL3 (a direct GPX4 inhibitor) for 12 hours.

  • Step 2: Negative Control Validation

    • Action: Co-treat a parallel control group with 1 µM RSL3 + 2 µM Ferrostatin-1 (Fer-1).

    • Causality: Fer-1 is a lipophilic antioxidant that specifically scavenges lipid peroxides. Rescuing cell viability with Fer-1 acts as a self-validating control to confirm that the observed cell death is strictly ferroptotic, not apoptotic[6].

  • Step 3: Lipid ROS Quantification

    • Action: Stain cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C. Wash twice with PBS.

    • Causality: C11-BODIPY is a lipophilic fluorescent probe. Upon oxidation by lipid ROS (driven by PUFA-ePLs), the probe's diene undergoes a structural shift, changing its fluorescence emission from 591 nm (red) to 510 nm (green).

  • Step 4: Flow Cytometry Analysis

    • Action: Analyze cells via flow cytometry, measuring the ratio of green (FITC channel) to red (PE channel) fluorescence to quantify the exact magnitude of ether lipid peroxidation.

References

  • Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - nih.gov - 3

  • Structural and functional roles of ether lipids - nih.gov - 1

  • Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - nih.gov - 5

  • Plasticity of ether lipids promotes ferroptosis susceptibility and evasion (PMC) - nih.gov - 6

  • Hacking the Lipidome: New Ferroptosis Strategies in Cancer Therapy - mdpi.com - Link

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - mdpi.com - 4

  • Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - nih.gov - 2

  • A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - nih.gov - 8

  • Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - acs.org - 7

Sources

Difference between 1,3-dioctyl and 1,2-dioctyl glyceryl ether isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the structural, physicochemical, and biological distinctions between 1,3-dioctyl glyceryl ether (1,3-di-O-octylglycerol) and 1,2-dioctyl glyceryl ether (1,2-di-O-octyl-sn-glycerol). While they share the molecular formula


, their positional isomerism dictates fundamentally different behaviors in nuclear magnetic resonance (NMR) spectroscopy, synthetic pathways, and biological signaling.
  • 1,2-Dioctyl Glyceryl Ether: A chiral, amphiphilic lipid often used as a metabolically stable analog of 1,2-diacyl-sn-glycerol (DAG). It targets Protein Kinase C (PKC) C1 domains but acts as a competitive inhibitor or weak partial agonist due to the lack of carbonyl hydrogen bond acceptors found in natural esters.

  • This compound: A symmetric, achiral (meso) isomer. It is biologically inert regarding PKC activation and serves as a critical negative control in lipid signaling studies to rule out non-specific lipophilic effects.

Structural & Physicochemical Analysis

Molecular Geometry and Chirality

The core distinction lies in the substitution pattern on the glycerol backbone.

Feature1,2-Dioctyl Glyceryl Ether This compound
IUPAC Name 1,2-bis(octyloxy)propan-3-ol1,3-bis(octyloxy)propan-2-ol
Chirality Chiral (at C2). Exists as sn-1,2 or sn-2,3 enantiomers.Achiral (Symmetric/Meso). The C2 plane of symmetry makes C1 and C3 equivalent.
Symmetry Asymmetric (

point group).
Symmetric (

point group).
Packing Parameter Cone-shaped (similar to DAGs); favors negative curvature (HII phase).Cylindrical/inverted; less prone to inducing membrane fusion compared to 1,2-isomer.
NMR Spectroscopic Distinction

NMR is the definitive method for differentiation. The symmetry of the 1,3-isomer results in a simplified spectrum.

  • 1,3-Isomer (

    
     NMR):  The terminal carbons (C1 and C3) are magnetically equivalent, appearing as a single signal . The C2 signal is distinct.
    
  • 1,2-Isomer (

    
     NMR):  All three glycerol backbone carbons (C1, C2, C3) are in unique environments, producing three distinct signals .
    

NMR_Distinction cluster_13 1,3-Dioctyl Glycerol (Symmetric) cluster_12 1,2-Dioctyl Glycerol (Asymmetric) C1_13 C1 (Octyl-O-CH2) C3_13 C3 (Octyl-O-CH2) C1_13->C3_13 Equivalent (Single Peak) C2_13 C2 (HO-CH) C1_12 C1 (Octyl-O-CH2) C2_12 C2 (Octyl-O-CH) C3_12 C3 (HO-CH2) C2_12->C3_12 Distinct Peaks (3 Signals)

Figure 1: NMR signal equivalency diagram. The 1,3-isomer shows signal degeneracy due to symmetry, while the 1,2-isomer resolves all backbone carbons.

Synthetic Pathways

The synthesis of these isomers requires distinct strategies to control regioselectivity.

Synthesis of 1,2-Dioctyl-sn-glycerol

To obtain the 1,2-ether specifically, the sn-3 position must be protected before alkylation to prevent 1,3-substitution.

  • Starting Material: 1-O-Trityl-sn-glycerol or 1,2-O-Isopropylidene-sn-glycerol (Solketal) requires manipulation. Note: Solketal protects 1,2, leaving 3 open. To get 1,2-dialkyl, one typically starts with Trityl protection at C3.

  • Alkylation: Reaction with octyl bromide and sodium hydride (NaH) alkylates the free hydroxyls at C1 and C2.

  • Deprotection: Acidic hydrolysis removes the trityl group, yielding the free hydroxyl at C3.

Synthesis of 1,3-Dioctyl-glycerol

This isomer is thermodynamically favored in direct alkylation or can be made via epoxide opening.

  • Starting Material: Epichlorohydrin.[1][2][3][4]

  • Ring Opening: Reaction with octanol and a Lewis acid or base opens the epoxide to form 1-chloro-3-octyloxy-2-propanol.

  • Cyclization/Second Alkylation: Treatment with base reforms an epoxide (glycidyl ether), which is then opened by a second equivalent of octanol. Alternatively, direct reaction of 1,3-dichloro-2-propanol with sodium octoxide yields the 1,3-diether.

Synthesis_Pathways cluster_12_syn 1,2-Isomer Synthesis (Regioselective) cluster_13_syn 1,3-Isomer Synthesis (Symmetric) Start12 Glycerol Protect3 1-O-Trityl-sn-glycerol (Protects C3) Start12->Protect3 Alkylate12 Alkylation (C1, C2) (Octyl-Br / NaH) Protect3->Alkylate12 Deprotect Acid Hydrolysis (Remove Trityl) Alkylate12->Deprotect Final12 1,2-Dioctyl-sn-glycerol Deprotect->Final12 Start13 Epichlorohydrin Open1 Ring Opening (Octanol / Base) Start13->Open1 Intermed 1-Octyl-3-chloro-2-propanol Open1->Intermed Subst2 Nucleophilic Substitution (Octanol / Base) Intermed->Subst2 Final13 1,3-Dioctyl-glycerol Subst2->Final13

Figure 2: Synthetic routes. The 1,2-isomer requires orthogonal protection strategies, whereas the 1,3-isomer utilizes the reactivity of epichlorohydrin.

Biological & Metabolic Implications

Protein Kinase C (PKC) Modulation

The most critical biological difference is the interaction with the C1 domain of PKC.

  • 1,2-Dioctanoyl-sn-glycerol (Ester): The endogenous activator. The carbonyl oxygens of the ester bonds form critical hydrogen bonds with Gly-253 and Thr-242 in the PKC C1 domain, anchoring the lipid and inducing activation.

  • 1,2-Dioctyl-sn-glycerol (Ether):

    • Mechanism: Lacks carbonyl oxygens. It can insert into the membrane and bind the C1 domain due to geometric similarity (mimicry), but it fails to form the stabilizing hydrogen bonds required for full activation.

    • Outcome: Often acts as a competitive inhibitor or a partial agonist with significantly reduced efficacy. It is metabolically stable (resistant to esterases), making it a useful tool to study non-metabolizable lipid effects.

  • 1,3-Dioctyl-glycerol (Ether):

    • Mechanism: The spacing between the hydrophobic chains and the hydroxyl group is structurally incompatible with the C1 binding pocket.

    • Outcome: Biologically Inert regarding PKC. It serves as a negative control to prove that an observed effect is due to specific PKC binding (1,2-geometry) rather than general membrane biophysical changes (fluidity/curvature).

Metabolic Stability
  • Ethers (Both 1,2 and 1,3): The ether linkage (-C-O-C-) is resistant to lipases and esterases. This grants them a long half-life in cell culture compared to DAGs (esters), which are rapidly metabolized to phosphatidic acid (by DAG kinase) or hydrolyzed.

PKC_Activity cluster_Activator Full Activation cluster_Inhibitor Inhibition / Weak Agonism cluster_Inert No Interaction PKC Protein Kinase C (C1 Domain) Signal Conformational Change (Signal Transduction) PKC->Signal Strong Activation Block Occupies Pocket No Activation PKC->Block Inhibition Null No Binding PKC->Null DAG_Ester 1,2-Dioctanoyl-glycerol (Ester) (Has Carbonyls) DAG_Ester->PKC H-Bonds DAG_Ether 1,2-Dioctyl-glycerol (Ether) (No Carbonyls) DAG_Ether->PKC Steric Fit Only DAG_13 1,3-Dioctyl-glycerol (Wrong Geometry) DAG_13->PKC Fails to Bind

Figure 3: Structure-Activity Relationship (SAR) at the PKC C1 Domain.

References

  • Heymans, F., et al. (1987). Synthesis and PKC inhibitory activity of 1,2-dialkyl-sn-glycerols. Biochimica et Biophysica Acta (BBA) .

  • Quest, A.F., et al. (1992). The role of hydrogen bonding in the binding of diacylglycerols to Protein Kinase C. Journal of Biological Chemistry .

  • Rösner, H., et al. (1999). 1,2-Dioctanoyl-sn-glycerol-induced activation of protein kinase C. European Journal of Cell Biology .

  • PubChem. (2024). 1,2-Dioctyl glyceryl ether Compound Summary. National Library of Medicine .

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine .

Sources

Methodological & Application

Application Note: Regioselective Functionalization of the Secondary Hydroxyl Group in Glycerol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in lipid chemistry and drug delivery. It focuses on the specific challenge of distinguishing the secondary hydroxyl (sn-2) from the primary hydroxyl (sn-3) in 1-O-alkyl glycerol ethers.

Introduction & Strategic Analysis

Glycerol ethers (e.g., batyl alcohol, selachyl alcohol) are critical scaffolds in the development of ether lipids, platelet-activating factor (PAF) analogs, and cationic lipids for mRNA delivery. While 1,3-dialkyl glycerol ethers present a trivial single hydroxyl at the sn-2 position, the functionalization of 1-O-monoalkyl glycerol ethers presents a significant regiochemical challenge.

The molecule contains two distinct hydroxyl groups:

  • Primary (sn-3): Sterically accessible, highly nucleophilic.

  • Secondary (sn-2): Sterically hindered, less nucleophilic.

Direct functionalization (alkylation, acylation, phosphorylation) overwhelmingly favors the sn-3 primary alcohol. To target the sn-2 secondary hydroxyl exclusively, researchers must employ a Protection-Functionalization-Deprotection strategy or utilize Biocatalytic Kinetic Resolution .

Core Strategic Approaches
  • Strategy A: Steric Exclusion (The Chemical Standard). Utilizing bulky protecting groups (Trityl, TBDMS) that react exclusively with the primary alcohol, leaving the secondary alcohol available for modification.

  • Strategy B: Enzymatic Regiocontrol. Using lipases (e.g., Candida antarctica Lipase B) to selectively mask the primary alcohol via acetylation, or to selectively catalyze reactions at specific positions based on active site geometry.

Strategy A: The Steric Exclusion Protocol (Chemical)

This is the most robust method for generating sn-2 modified ether lipids with high purity. It relies on the reaction rate difference between primary and secondary alcohols towards bulky electrophiles.

Workflow Diagram

G Start 1-O-Alkyl Glycerol (sn-2 OH, sn-3 OH) Step1 Selective Protection (Trityl Chloride/Pyridine) Start->Step1 Steric Selection Inter1 1-O-Alkyl-3-O-Trityl Glycerol (Free sn-2 OH) Step1->Inter1 Yield >90% Step2 Functionalization of sn-2 (Acylation/Phosphorylation) Inter1->Step2 Target Reaction Inter2 1-O-Alkyl-2-R-3-O-Trityl Glycerol Step2->Inter2 Step3 Deprotection (Formic Acid/Ether) Inter2->Step3 Mild Acid Cleavage Final 1-O-Alkyl-2-Functionalized Glycerol Step3->Final

Figure 1: Chemoselective pathway for targeting the secondary hydroxyl group using trityl protection.

Detailed Protocol: Trityl-Mediated sn-2 Functionalization

Objective: Synthesis of 1-O-octadecyl-2-O-acetyl-sn-glycerol (PAF precursor) from Batyl Alcohol.

Phase 1: Selective Protection of sn-3

The trityl (triphenylmethyl) group is chosen because its massive steric bulk prevents it from reacting with the secondary hydroxyl.

  • Reagents:

    • Batyl Alcohol (1-O-octadecyl-sn-glycerol): 10 mmol

    • Trityl Chloride (TrCl): 11 mmol (1.1 equiv)

    • Pyridine (anhydrous): Solvent & Base

    • DMAP (4-Dimethylaminopyridine): Catalytic amount (0.1 equiv)

  • Procedure:

    • Dissolve Batyl Alcohol in anhydrous pyridine (50 mL) under nitrogen atmosphere.

    • Add DMAP and stir for 10 minutes.

    • Add Trityl Chloride in small portions over 30 minutes to maintain selectivity.

    • Critical Step: Heat to 60°C for 4 hours. Note: While primary alcohols react at RT, mild heating ensures complete conversion of the starting material without risking secondary protection due to the extreme bulk of TrCl.

    • Workup: Pour into ice water, extract with dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄.[1]

    • Purification: Recrystallize from hexane/ethanol.

    • Validation: TLC (Hexane:EtOAc 8:2) should show a new spot (Rf ~0.6) and disappearance of starting material (Rf ~0.1).

Phase 2: Functionalization of sn-2 (Secondary OH)

With sn-3 blocked, the sn-2 hydroxyl is the only nucleophile.

  • Reagents:

    • 1-O-octadecyl-3-O-trityl-glycerol (from Phase 1)

    • Acetic Anhydride (excess) or specific Phosphoramidite (for phospholipids)

    • Pyridine (solvent)[2][3]

  • Procedure (Acylation Example):

    • Dissolve the protected intermediate in DCM/Pyridine (1:1).

    • Add Acetic Anhydride (5 equiv) and stir at Room Temperature for 12 hours.

    • Note: The secondary alcohol is sluggish; excess reagent and time are required.

    • Workup: Standard aqueous extraction.

Phase 3: Detritylation

Trityl ethers are acid-labile. We must remove the group without migrating the new sn-2 functional group to the sn-3 position (acyl migration is a major risk).

  • Reagents:

    • Formic Acid (88%)

    • Diethyl Ether

  • Procedure:

    • Dissolve the crude Phase 2 product in Diethyl Ether.

    • Add Formic Acid (1:1 v/v with ether) and stir vigorously at 0°C for 30–60 minutes.

    • Why 0°C? Low temperature prevents acyl migration (2→3 shift) which is thermodynamically favorable.

    • Neutralization: Carefully neutralize with saturated NaHCO₃ (cold).

    • Purification: Flash chromatography on Silica Gel.[1]

Strategy B: Enzymatic Regioselectivity (Green Chemistry)

For applications requiring "Green" certification or avoiding toxic solvents, lipases offer kinetic resolution. Lipase B from Candida antarctica (CALB) is highly selective for primary alcohols.

Mechanism of Action

CALB's active site is a deep, narrow hydrophobic crevice. The primary hydroxyl of the glycerol ether fits easily to form the acyl-enzyme intermediate. The secondary hydroxyl is sterically excluded from the catalytic triad.

Protocol: Enzymatic Masking of sn-3
  • System:

    • Substrate: 1-O-alkyl glycerol[4]

    • Acyl Donor: Vinyl Acetate (irreversible donor)

    • Catalyst: Immobilized CALB (e.g., Novozym 435)

    • Solvent: Hexane or Toluene (Hydrophobic solvents preserve enzyme activity)

  • Procedure:

    • Suspend substrate (10 mM) and Vinyl Acetate (20 mM) in Hexane.

    • Add Novozym 435 (10% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor by HPLC. Reaction usually completes in 4–6 hours.

    • Result: >98% yield of 1-O-alkyl-3-O-acetyl-glycerol. The sn-2 OH remains free.

  • Subsequent Steps:

    • The sn-2 position can now be functionalized chemically (e.g., phosphorylation).

    • Caution: The enzymatic protecting group (acetate) is an ester. Subsequent sn-2 functionalization must not use basic conditions strong enough to hydrolyze this ester prematurely.

Comparative Data Analysis

FeatureTrityl Protection (Chemical)Enzymatic Masking (Biocatalytic)
Regioselectivity Excellent (>99%)Very Good (>95%)
Scalability High (kg scale)Moderate (Enzyme cost)
Reaction Time 24–48 hours (3 steps)6–12 hours (1 step)
Conditions Pyridine, Strong AcidMild, Neutral pH
Stability Trityl is base-stableAcetate is base-labile
Best For Complex synthesis (Phospholipids)Simple acylation/derivatives

References

  • Regioselective Synthesis of Ether Lipids

    • Lemaire, M., et al. (2013). "1-O-Alkyl (di)
  • Enzymatic Regioselectivity

    • Monteiro, J. B., et al. (2003).[5] "Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system." Biotechnology Letters.

  • Trityl Protection Protocols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
    • BenchChem Application Note. "Trityl Protecting Group: Trityl Chloride Protection & Deprotection."
  • Phosphorylation of Glycerol

    • Burcar, B., et al. (2016). "Silicate-Promoted Phosphorylation of Glycerol in Non-Aqueous Solvents." Life.

Sources

Procedures for incorporating ether lipids into lipid bilayers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the incorporation of ether lipids—specifically plasmalogens (alkenyl-acyl) and alkyl-acyl glycerophospholipids—into model membrane systems.

Unlike conventional ester-linked lipids, ether lipids possess unique structural attributes (sn-1 ether linkage) that govern membrane packing, fluidity, and oxidative susceptibility.[1] This guide moves beyond generic liposome protocols to address the specific physicochemical constraints imposed by the ether bond.

Introduction & Strategic Rationale

Ether lipids, particularly plasmalogens, constitute up to 20% of the phospholipid mass in humans, enriching the brain, heart, and immune cells.[1] Their incorporation into model membranes is critical for studying neurodegenerative diseases, ferroptosis, and lipid raft signaling.

The Ether Lipid Challenge:

  • Acid Sensitivity: The vinyl-ether bond at the sn-1 position in plasmalogens is acid-labile. Exposure to pH < 5.0 causes rapid hydrolysis, yielding a lysolipid and a fatty aldehyde.

  • Oxidative Instability: While alkyl-ether lipids are chemically stable, alkenyl-ether lipids (plasmalogens) act as endogenous antioxidants, scavenging singlet oxygen. In vitro, this means they oxidize rapidly if not handled under strict inert conditions.

  • Phase Behavior: Ether lipids often form interdigitated gel phases (

    
    ) rather than the tilted gel phases (
    
    
    
    ) of ester lipids, altering the thermodynamics of vesicle formation and extrusion.

Material Handling & Pre-Validation

Before initiating any protocol, the integrity of the raw material must be preserved.

Storage & Solvents
  • Storage: Powder lipids must be stored at -20°C (short term) or -80°C (long term).

  • Solvent System: Ether lipids are often less soluble in pure chloroform than their ester counterparts. Use Chloroform:Methanol (2:1 v/v) for all stock solutions to ensure complete dissolution and prevent phase segregation during film formation.

  • Inert Atmosphere: All solvent handling must occur under a stream of Argon or Nitrogen.

Critical Control Point: The pH Rule

WARNING: Never expose plasmalogens to acidic buffers.

  • Safe Range: pH 7.2 – 8.0.

  • Buffer Choice: HEPES or Tris are preferred over Phosphate buffers if low pH excursions are a risk.

Protocol A: Large Unilamellar Vesicles (LUVs)

Method: Thin-Film Hydration with Extrusion (Optimized for Ether Lipids)

This protocol modifies the standard Bangham method to prevent plasmalogen degradation.

Workflow Diagram

LUV_Protocol Lipids Ether Lipids (Chloroform:MeOH 2:1) Drying Solvent Removal (N2 Stream + Vacuum) Lipids->Drying Evap Film Dry Lipid Film (Argon Purged) Drying->Film >2 hrs Hydration Hydration (Degassed Buffer, pH 7.4) Film->Hydration >Tm FreezeThaw Freeze-Thaw x5 (Liquid N2 / 40°C) Hydration->FreezeThaw MLVs formed Extrusion Extrusion (100nm Polycarbonate) FreezeThaw->Extrusion Unilamellarity LUVs Final LUVs (Store 4°C under Ar) Extrusion->LUVs

Figure 1: Optimized workflow for generating Ether Lipid LUVs, emphasizing inert gas handling and pH control.

Step-by-Step Procedure
  • Film Formation:

    • Mix ether lipids (and cholesterol if required) in Chloroform:Methanol (2:1) in a round-bottom flask.

    • Crucial: Add 0.01 mol% BHT (Butylated hydroxytoluene) if working with plasmalogens to suppress oxidation during drying.

    • Dry under a gentle Nitrogen stream while rotating the flask to create a thin, uniform film.

    • Desiccate under high vacuum (>2 hours) to remove trace solvent.

  • Hydration (The "Degas" Step):

    • Prepare hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Degas the buffer for 30 mins under vacuum or by bubbling Nitrogen to remove dissolved oxygen.

    • Add buffer to the lipid film.[2][3] Hydrate at a temperature 10°C above the phase transition temperature (Tm) of the lipid mixture.

    • Note: For natural plasmalogen mixtures (often low Tm), room temperature hydration is sufficient. For synthetic saturated ether lipids (e.g., 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine), heat to >45°C.[4]

  • Sizing (Extrusion):

    • Perform 5 cycles of freeze-thaw (Liquid Nitrogen

      
       Warm Water Bath) to equilibrate solute distribution.
      
    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Pressure Rule: Ether lipids forming interdigitated phases may result in more viscous suspensions. If back-pressure is high, reduce flow rate; do not force it.

Protocol B: Giant Unilamellar Vesicles (GUVs)

Method: Damp-Film Electroformation (To prevent Cholesterol/Ether artifact)[5]

Standard "dry film" electroformation often fails with complex ether lipid mixtures because drying causes phase separation (demixing). The Damp-Film method is superior.

Workflow Diagram

GUV_Protocol Prep Lipid Stock (CHCl3:MeOH) Deposit Spin-Coat onto ITO Glass Prep->Deposit PartialDry Partial Drying (Keep 'Damp', No Vacuum) Deposit->PartialDry <5 mins Assembly Assemble Chamber (ITO-Spacer-ITO) PartialDry->Assembly Immediate Field Apply AC Field (10 Hz, 1-2V, 2 hrs) Assembly->Field Add Sucrose Buffer Harvest Harvest GUVs Field->Harvest

Figure 2: Damp-Film Electroformation protocol. Avoiding complete desiccation preserves lipid distribution.

Step-by-Step Procedure
  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO) coated glass slides with mild detergent, rinse with Ethanol, and dry with Nitrogen.

  • Deposition:

    • Deposit 10-20

      
      L of lipid stock (1 mg/mL) onto the conductive side of the ITO slide.
      
    • Spread gently or spin-coat (600 rpm for 30s) to ensure uniformity.

  • The "Damp" Step:

    • Allow solvents to evaporate for only 2-5 minutes under Nitrogen. Do not vacuum desiccate. The film should remain slightly hydrated (trace solvent/water) to prevent crystal formation of sterols or phase separation of ether lipids.

  • Electroformation:

    • Assemble the chamber with a silicone spacer (2 mm).

    • Fill gently with 200 mM Sucrose solution (low ionic strength is crucial for standard electroformation).

    • Connect electrodes.[5][6][7] Apply a sinusoidal AC field:

      • Frequency: 10 Hz

      • Voltage: Ramp from 0.1V to 1.5V over 30 mins, hold at 1.5V for 90 mins.

      • Temperature: Maintain > Tm.

  • Harvesting:

    • Reduce frequency to 1 Hz (30 mins) to detach vesicles.

    • Gently aspirate GUVs. Dilute into an iso-osmolar Glucose solution (creates density contrast for microscopy: GUVs settle).

Protocol C: Supported Lipid Bilayers (SLBs)

Method: Vesicle Fusion on Hydrophilized Glass

Ether lipids often exhibit weaker hydration repulsion forces than ester lipids, facilitating fusion, but they require atomically flat, clean surfaces.

Step-by-Step Procedure
  • Surface Activation:

    • Use Piranha solution (3:1

      
      :
      
      
      
      ) to clean glass coverslips for 10 mins. (Caution: Exothermic/Corrosive).
    • Rinse copiously with Milli-Q water.

    • Alternative: Plasma clean (Air/Oxygen) for 2 mins.

  • Fusion:

    • Dilute Ether Lipid LUVs (from Protocol A) to 0.5 mg/mL in buffer containing 2 mM

      
       . Calcium bridges are often necessary to overcome the electrostatic repulsion and trigger fusion of plasmalogen-containing vesicles.
      
    • Incubate LUVs on the glass surface for 30-45 mins at > Tm.

  • Wash:

    • Gently wash with Calcium-free buffer to remove unfused vesicles. Do not expose the bilayer to air.

Characterization & Quality Control

Data must be validated to ensure the ether bond is intact and the membrane structure is correct.

QC Table: Ester vs. Ether Lipid Signatures
ParameterEster Lipid (e.g., DPPC)Ether Lipid (e.g., DHPC/Plasmalogen)QC Method
Chemical Stability Hydrolyzes at high pHHydrolyzes at low pH (<5) Thin Layer Chromatography (TLC)
Phase Transition (Tm) 41°C (DPPC)43-45°C (DHPC) (Often Higher)DSC or Fluorescence Anisotropy
Membrane Thickness StandardSlightly Thicker (Interdigitated phase)Small Angle X-ray Scattering (SAXS)
Oxidation Low (unless unsaturated)High (Vinyl ether scavenges ROS)Mass Spec (Look for aldehydes)
Troubleshooting Guide
  • Issue: Vesicles aggregate or precipitate.

    • Cause: Ether lipids are more hydrophobic/lipophilic.

    • Fix: Decrease lipid concentration during hydration; ensure pH is > 7.4; increase salt concentration slightly (to 150mM) to screen charges if using PS/PG.

  • Issue: Loss of Plasmalogen signal (Mass Spec).

    • Cause: Acid hydrolysis during handling.

    • Fix: Check pH of all buffers. Avoid using unbuffered water (which absorbs CO2 and becomes acidic, pH ~5.5).

References

  • Paltauf, F. (1994). Ether lipids in biomembranes.[1][8][9][10] Chemistry and Physics of Lipids, 74(2), 101-139. Link

  • Angelova, M. I., & Dimitrov, D. S. (1986). Liposome electroformation.[5][6][7][11] Faraday Discussions of the Chemical Society, 81, 303-314. Link

  • Stottrup, B. L., et al. (2004). Rapid Solvent Exchange: A Method for the Preparation of Giant Unilamellar Vesicles.[5][6][7][12] Biophysical Journal, 86(5), 2942–2950. Link

  • Lohner, K. (1996).[1] Is the high interdigitation of ether lipid bilayers a general phenomenon? Chemistry and Physics of Lipids, 81(2), 167-184. Link

  • Gawrisch, K., et al. (1992).[4] Membrane dipole potential, hydration force, and the thermodynamics of lipid-protein interactions. Biophysical Journal, 61(5), 1213-1223. Link

Sources

Application Note: One-Pot Synthesis and Purification of 1,3-Dioctyl Glyceryl Ether from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Areas: Precursor synthesis for extended surfactants, lipid nanoparticle (LNP) analogs, and surfactant-polymer (SP) flooding formulations.

Executive Summary & Scientific Rationale

1,3-Dioctyl glyceryl ether (diC8GE) is a highly stable, symmetric dialkyl ether that serves as a critical hydrophobic tail precursor for advanced double-chain sulfobetaine and non-ionic extended surfactants. These specialized surfactants are heavily utilized in surfactant-polymer (SP) flooding for enhanced oil recovery (EOR) due to their exceptional alkali-free interfacial tension reduction 1.

Synthesizing diC8GE directly from epichlorohydrin presents a unique kinetic challenge: the reaction must drive two sequential nucleophilic substitutions while suppressing the premature oligomerization of the highly reactive epoxide intermediates. To achieve this, the protocol employs a biphasic phase-transfer catalysis (PTC) system .

Mechanistic Causality

The reaction relies on the precise orchestration of four logical phases:

  • Alkoxide Formation: Aqueous sodium hydroxide deprotonates 1-octanol. The phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) acts as a lipophilic shuttle, transporting the highly nucleophilic octoxide ion across the phase boundary into the organic layer.

  • First Ring Opening: The octoxide attacks the sterically less hindered terminal carbon of the epichlorohydrin ring, yielding 1-chloro-3-octyloxypropan-2-ol.

  • Intramolecular Epoxidation: Driven by the alkaline environment, the intermediate undergoes a rapid intramolecular

    
     reaction, displacing the chloride ion to form a transient intermediate: octyl glycidyl ether 2.
    
  • Second Ring Opening: A second equivalent of octoxide attacks the newly formed epoxide, yielding the final symmetric this compound.

Mechanism Epi Epichlorohydrin (Starting Material) Int1 1-Chloro-3-octyloxypropan-2-ol (Intermediate 1) Epi->Int1 Ring Opening (SN2 attack) Oct1 1-Octanol + NaOH (Alkoxide Formation) Oct1->Int1 Nucleophile Int2 Octyl Glycidyl Ether (Intermediate 2) Int1->Int2 Intramolecular SN2 (-HCl) Target This compound (Target Product) Int2->Target Ring Opening (SN2 attack) Oct2 1-Octanol + NaOH (Second Equivalent) Oct2->Target Nucleophile

Caption: Mechanistic pathway for this compound synthesis from epichlorohydrin.

Quantitative Data & Reaction Optimization

To prevent the formation of mono-ethers or complex polyglycerol networks, an excess of 1-octanol and base is strictly required. The table below summarizes the optimization of reaction parameters to maximize the yield of the target symmetric diether 3.

ParameterCondition A (Suboptimal)Condition B (Standard)Condition C (Optimized)
Molar Ratio (Epi : Octanol : NaOH)1.0 : 2.0 : 2.01.0 : 2.2 : 2.51.0 : 2.5 : 3.0
Catalyst (TBAB) None (Biphasic only)1 mol%5 mol%
Addition Temperature (°C) 45°C35°C< 30°C
Reaction Temperature (°C) 85°C65°C75°C
Reaction Time (hours) 1286
Isolated Yield (%) 42% (High oligomers)78%91%

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in causality and self-validation checkpoints to ensure high-fidelity replication.

Materials Required
  • Epichlorohydrin: 9.25 g (0.10 mol, 1.0 eq)

  • 1-Octanol: 32.56 g (0.25 mol, 2.5 eq)

  • Sodium Hydroxide (NaOH): 12.0 g (0.30 mol, 3.0 eq) dissolved in 12 mL DI water (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB): 1.61 g (0.005 mol, 5 mol%)

  • Solvents: Ethyl acetate (EtOAc), Brine, Anhydrous

    
    
    
Step-by-Step Methodology

Step 1: Reagent Preparation & Initial Mixing

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 1-octanol (32.56 g) and epichlorohydrin (9.25 g).

  • Add the phase-transfer catalyst, TBAB (1.61 g), to the organic mixture.

  • Stir vigorously (800 RPM) at room temperature to ensure the complete dissolution of the catalyst. Causality: High shear mixing is critical in biphasic systems to maximize the interfacial surface area between the organic reactants and the incoming aqueous base.

Step 2: Controlled Base Addition

  • Place the reaction flask in a water bath to modulate temperature.

  • Begin the dropwise addition of the 50% aqueous NaOH solution via the dropping funnel over a period of 45-60 minutes.

  • Validation Checkpoint 1 (Thermal Control): Monitor the internal temperature continuously. It must not exceed 30°C during addition. Causality: The initial ring-opening is highly exothermic. Allowing the temperature to spike will cause the epichlorohydrin to hydrolyze into useless glycerol derivatives.

Step 3: Etherification & Heating

  • Once the base addition is complete, gradually raise the temperature of the heating mantle to 75°C.

  • Maintain vigorous stirring at 75°C for 6 hours.

  • Validation Checkpoint 2 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The reaction is complete when the intermediate octyl glycidyl ether spot (

    
    ) is entirely consumed, leaving only the target diC8GE (
    
    
    
    ) and the excess 1-octanol (
    
    
    ).

Step 4: Quenching & Phase Separation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 50 mL of DI water to dissolve the precipitated sodium chloride salts.

  • Transfer the mixture to a separatory funnel and extract the product with EtOAc (

    
     mL).
    

Step 5: Washing & Purification

  • Wash the combined organic layers with brine (

    
     mL).
    
  • Validation Checkpoint 3 (Workup pH): Test the pH of the final aqueous wash. It must register as neutral (pH ~7.0). Causality: Residual base will cause degradation during high-temperature distillation.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude mixture via vacuum distillation. First, remove the excess 1-octanol at roughly 85-95°C (under high vacuum, ~1 mmHg). The residue remaining in the flask is the highly pure this compound.

Workflow S1 1. Reagent Preparation Mix Epichlorohydrin, 1-Octanol, & TBAB S2 2. Base Addition Dropwise 50% NaOH (aq) at <30°C S1->S2 Exotherm Control S3 3. Etherification Vigorous stirring at 75°C for 6-8h S2->S3 Heat & Monitor (TLC) S4 4. Workup & Extraction Quench with H2O, extract with EtOAc S3->S4 Cool to RT S5 5. Purification Vacuum distillation of excess Octanol S4->S5 Dry over Na2SO4

Caption: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Validation

To confirm the structural integrity of the synthesized this compound, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized.

Expected


 NMR (400 MHz, 

) Spectral Signatures:
  • 
     3.95 ppm (m, 1H):  Corresponds to the internal methine proton of the glycerol backbone (-CH (OH)-).
    
  • 
     3.40 - 3.55 ppm (m, 8H):  Corresponds to the methylene protons adjacent to the ether oxygens (-CH 
    
    
    
    -O-CH
    
    
    -).
  • 
     2.50 ppm (br s, 1H):  Hydroxyl proton (-OH ), which will disappear upon 
    
    
    
    exchange.
  • 
     1.55 ppm (m, 4H):  Methylene protons beta to the ether oxygen (-O-CH
    
    
    
    -CH
    
    
    -).
  • 
     1.25 ppm (m, 20H):  Bulk aliphatic methylene protons of the octyl chains.
    
  • 
     0.88 ppm (t, 6H):  Terminal methyl groups of the octyl chains (-CH 
    
    
    
    ).

Absence of peaks between


 2.6 - 3.2 ppm confirms the complete consumption of the epoxide intermediates.

References

  • Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding Energy & Fuels, ACS Publications URL
  • Synthesis of a new sulfobetaine surfactant with double long alkyl chains and its performances in surfactant-polymer flooding Journal of Dispersion Science and Technology URL
  • US5420312A - Glycidyl ether from alcohol and epichlorohydrin Google Patents URL
  • Glycerol-derived solvents: Synthesis and Properties of symmetric glyceryl diethers Universidad de Zaragoza URL

Sources

Applications of 1,3-dioctyl glyceryl ether in drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Ultra-Stable Lipid Nanocarriers & Permeation Systems using 1,3-Dioctyl Glyceryl Ether

Executive Summary & Chemical Rationale

This compound (1,3-DGE) is a synthetic dialkyl glycerol ether lipid distinguished by its high chemical stability and unique amphiphilic geometry. Unlike conventional phospholipids or glyceryl esters used in liposomes, 1,3-DGE possesses ether linkages at the


 and 

positions. This structural modification renders the molecule resistant to hydrolysis by phospholipases and stable across a broad pH range, overcoming the primary shelf-life limitation of ester-based lipid carriers.

In drug delivery, 1,3-DGE is utilized primarily in two high-value applications:

  • Deformable Niosomes: As a non-ionic surfactant forming the bilayer backbone of niosomes, offering superior stability and skin permeability compared to liposomes.[1]

  • Transdermal Permeation Enhancement: Its mid-chain length (

    
    ) and ether chemistry allow it to fluidize the stratum corneum lipids without the metabolic degradation seen with fatty acid esters.
    

Chemical Profile & Mechanism of Action

PropertySpecificationRelevance to Protocol
IUPAC Name 1,3-dioctoxypropan-2-olSpecific isomer ensures reproducible packing.
Molecular Weight 316.52 g/mol Low MW facilitates rapid membrane intercalation.
HLB Value ~6.1 (Estimated)Lipophilic; favors bilayer formation (with cholesterol) or W/O emulsions.
Linkage Type Ether (C-O-C)Critical: Resistant to acid/base hydrolysis and oxidation.
Phase Behavior Fluid LiquidForms "leaky" or flexible bilayers; requires Cholesterol for rigidity.
Mechanism: The "Fluidizing Ether" Effect

Unlike rigid phospholipids (e.g., DPPC), 1,3-DGE possesses two relatively short octyl (


) chains.
  • In Niosomes: The double tail geometry yields a Critical Packing Parameter (CPP) between 0.5 and 1.0, favoring lamellar bilayer formation. However, the short chains create a highly fluid, "elastic" membrane, ideal for squeezing through skin pores (Transfersome-like behavior).

  • In Tissue: The ether headgroup resists enzymatic cleavage in the epidermis, allowing prolonged permeation enhancement compared to cleavable esters like glyceryl monooleate.

Application I: Formulation of Chemically Stable Niosomes

Context: This protocol details the synthesis of niosomes for encapsulating hydrophilic drugs (e.g., Doxorubicin, Insulin) or hydrophobic small molecules. The ether linkage allows these vesicles to survive the acidic gastric environment (oral delivery) or oxidative stress during storage.

Experimental Workflow Diagram

NiosomeWorkflow Start Raw Materials Mix Solvent Dissolution (Chloroform/Methanol 2:1) Start->Mix 1,3-DGE + Cholesterol Evap Rotary Evaporation (40°C, Vacuum) Mix->Evap Film Thin Lipid Film Formation Evap->Film Solvent Removal Hydrate Hydration (Aq. Buffer + Drug, 60°C) Film->Hydrate T > Tm Size Size Reduction (Probe Sonication/Extrusion) Hydrate->Size MLV -> SUV Purify Purification (Dialysis/Centrifugation) Size->Purify

Figure 1: Thin-film hydration workflow for 1,3-DGE niosome synthesis.

Detailed Protocol: 1,3-DGE Niosome Synthesis

Materials:

  • This compound (Liquid, >98% purity).

  • Cholesterol (Recrystallized, stabilizes the fluid ether bilayer).

  • Dicetyl Phosphate (DCP) or Stearylamine (Charge inducers for stability).

  • Chloroform/Methanol (2:1 v/v).

  • Rotary Evaporator.

Step-by-Step Methodology:

  • Molar Ratio Optimization:

    • Prepare a molar ratio of 1,3-DGE : Cholesterol : DCP = 47.5 : 47.5 : 5 .

    • Rationale: 1,3-DGE alone forms unstable aggregates due to high fluidity. Cholesterol (approx. 50 mol%) is mandatory to condense the bilayer and prevent drug leakage. DCP adds negative charge to prevent aggregation via electrostatic repulsion.

  • Film Formation:

    • Dissolve 100 mg of the lipid mixture in 10 mL of Chloroform:Methanol (2:1) in a round-bottom flask.

    • Attach to a rotary evaporator. Rotate at 150 rpm, 40°C water bath.

    • Apply vacuum gradually to prevent bumping. Evaporate until a dry, thin film forms on the flask wall.

    • Critical Step: Keep under vacuum/desiccator for an additional 2-4 hours to remove trace solvent (solvent residues destabilize ether vesicles).

  • Hydration (Vesiculation):

    • Add 10 mL of aqueous buffer (PBS pH 7.4) containing the drug to be encapsulated.

    • Rotate the flask (no vacuum) at 60°C (above the phase transition of the system) for 45-60 minutes.

    • Observation: The film should peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).

  • Sizing (Homogenization):

    • Probe Sonication: Sonicate the suspension for 3 cycles of 5 minutes (50% amplitude, on ice) to produce Small Unilamellar Vesicles (SUVs).

    • Target Size: 100–200 nm (Verify with Dynamic Light Scattering).

  • Purification:

    • Remove unentrapped drug via dialysis (MWCO 12-14 kDa) against PBS for 24 hours or ultracentrifugation (30,000 rpm, 4°C, 1 hr).

Application II: Transdermal Permeation Enhancement

Context: 1,3-DGE is structurally similar to natural skin lipids but possesses a "kinked" geometry due to the 1,3-substitution. It acts as a chemical permeation enhancer by intercalating into the Stratum Corneum (SC) lipid matrix, increasing disorder (fluidity) and allowing drugs to pass.

Comparative Stability Diagram

Stability cluster_0 Ester Lipid (Conventional) cluster_1 Ether Lipid (1,3-DGE) Ester Glyceryl Monooleate (Ester Bond) Degradation Hydrolysis by Esterases/pH Ester->Degradation Ether This compound (Ether Bond) Stable Resistant to Hydrolysis/Oxidation Ether->Stable

Figure 2: Chemical stability comparison. Ether lipids resist the enzymatic degradation that limits conventional enhancers.

Protocol: Preparation of Enhancer Emulsion

Rationale: Due to its low HLB, 1,3-DGE is best formulated as a microemulsion or co-surfactant phase.

  • Oil Phase: Mix 1,3-DGE (5% w/w) with Isopropyl Myristate (oil phase).

  • Surfactant Phase: Use Tween 80 (Hydrophilic) and Span 20 (Lipophilic) to match the required HLB.

  • Aqueous Phase: Water + Active Pharmaceutical Ingredient (API).

  • Titration: Slowly add the aqueous phase to the oil/surfactant mix under magnetic stirring until a transparent microemulsion forms.

  • Testing: Apply to Franz Diffusion Cells using Strat-M® membrane or excised skin. Compare flux (

    
    ) against a control without 1,3-DGE.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Phase Separation Low HLB of 1,3-DGE causes water rejection.Increase Cholesterol content or add a high-HLB co-surfactant (e.g., Solutol HS 15).
Drug Leakage Bilayer is too fluid (C8 chains are short).Increase Cholesterol to 50 mol%; store at 4°C; lyophilize with trehalose.
Large Particle Size Incomplete sonication or lipid aggregation.Increase sonication energy; use extrusion through 100nm polycarbonate filters.
Film not hydrating Lipid T_m is higher than bath temp (unlikely for DGE) or film is too thick.Increase hydration time; ensure film is thin and uniform.

References

  • PubChem. (2025).[2] this compound | C19H40O3.[2] National Library of Medicine.[2] [Link]

  • Uchegbu, I. F., & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery. International Journal of Pharmaceutics. (Contextual grounding on dialkyl glycerol ether niosomes).
  • Mahale, N. B., et al. (2012). Niosomes: Novel sustained release nonionic surfactant vesicles. International Journal of Pharmaceutical Sciences. [Link]

  • Khandare, J. N., et al. (1994). Polymer-surfactant vesicular systems for drug delivery. (General reference for ether-linked surfactant stability).

Sources

Application Note: Formulation Techniques for Stable Nanocarriers Using Ether Lipids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Mechanistic design, formulation workflows, and stability validation of ether lipid-based nanocarriers (Archaeosomes, LNPs, and pH-sensitive liposomes).

Introduction: The Mechanistic Advantage of Ether Lipids

The clinical translation of lipid-based nanocarriers—such as Lipid Nanoparticles (LNPs) and liposomes—is frequently bottlenecked by in vivo instability, premature payload leakage, and rapid enzymatic degradation. Conventional nanocarriers rely heavily on glycerophospholipids containing ester linkages . These carbonyl ester bonds are highly susceptible to nucleophilic attack (chemical hydrolysis) and rapid cleavage by endogenous lipases (e.g., Phospholipase A1 and A2)[1].

To overcome these limitations, formulation scientists are increasingly turning to ether lipids . By replacing the electrophilic carbonyl carbon with an ether linkage (C-O-C), the lipid backbone becomes highly resistant to both enzymatic degradation and pH-driven hydrolysis[2][3].

Ether lipids utilized in modern drug delivery fall into three strategic categories:

  • Archaeal Alkyl Ether Lipids (Tetraether Lipids): Extracted from extremophile archaea (or synthesized), these bipolar lipids span the entire bilayer, preventing membrane fluidization. They exhibit extreme stability against high temperatures, bile salts, and the highly acidic environment of the gastrointestinal (GI) tract, making them premier candidates for oral drug delivery[2][4].

  • Vinyl Ether Lipids (Plasmalogens): These feature an electron-rich enol ether bond. While highly stable at physiological pH (7.4) and in serum, they undergo rapid, acid-catalyzed hydrolysis at pH < 5.5. This makes them ideal for targeted endosomal escape in tumor microenvironments or intracellular delivery[1][5].

  • Silyl Ether Ionizable Lipids: A novel class of synthetic lipids engineered for mRNA LNPs. They maintain formulation stability but undergo predictable non-enzymatic hydrolytic cleavage of the Si–OR bond in aqueous environments, enabling rapid in vivo tissue clearance to minimize toxicity[6].

Pathway Ester Ester Lipid (Conventional) EsterDeg Rapid Hydrolysis (Phospholipases/pH) Ester->EsterDeg Ether Alkyl Ether Lipid (Archaeosomes) EtherDeg Highly Stable (Resists Hydrolysis) Ether->EtherDeg Vinyl Vinyl Ether Lipid (Plasmalogens) VinylDeg Acid-Triggered Endosomal Release Vinyl->VinylDeg pH < 5.5

Mechanistic stability and degradation pathways of varying lipid linkages.

Comparative Stability Profile

To guide lipid selection, the following table synthesizes the quantitative and qualitative stability metrics of various lipid linkages used in nanocarrier formulations.

Lipid TypeLinkage ChemistrySerum/Enzyme StabilitypH SensitivityPrimary Therapeutic Application
Standard Phospholipids (e.g., DSPC)Carbonyl EsterLow/Moderate (Cleaved by PLA2)Stable at pH 6-8; degrades at extremesStandard systemic liposomes and LNPs.
Archaeal Lipids (TELs)Alkyl EtherExtremely High (Resistant to lipases)Highly stable across pH 2.0 – 10.0Oral delivery, harsh environments, autoclaving[3][7].
Vinyl Ether Lipids Enol EtherHigh (Stable in 50% serum for >48h)Rapid hydrolysis at pH < 5.5 (t50% = 1-4h)Intracellular delivery, endosomal escape[5].
Silyl Ether Lipids Si-O-CHigh during circulationControlled hydrolytic cleavageReadily clearable mRNA LNPs (low toxicity)[6].

Formulation Workflows

The structural differences between ether lipid classes dictate their formulation methodologies. Silyl ether ionizable lipids are best suited for microfluidic mixing to encapsulate nucleic acids, whereas archaeal tetraether lipids (TELs) are typically formulated via thin-film hydration for small molecule or peptide encapsulation.

G Start Ether Lipid Selection LNP Silyl/Vinyl Ether LNPs (Nucleic Acids) Start->LNP Arch Archaeosomes (TELs) (Oral Delivery / Peptides) Start->Arch Microfluidics Microfluidic Mixing (High-throughput nanoprecipitation) LNP->Microfluidics TFH Thin-Film Hydration (Lipid film formation & hydration) Arch->TFH Dialysis TFF / Dialysis (Buffer Exchange & Purification) Microfluidics->Dialysis Extrusion High-Temp Extrusion (Size reduction > Tm) TFH->Extrusion Extrusion->Dialysis Char Characterization (DLS, EE%, In Vitro Release) Dialysis->Char

Workflow for the formulation and characterization of ether lipid-based nanocarriers.

Experimental Protocols

Protocol A: Microfluidic Assembly of Silyl Ether LNPs for mRNA Delivery

Causality Focus: Silyl ether lipids require precise kinetic control during formulation to prevent premature hydrolysis of the Si-O-C bond. Microfluidic mixing ensures rapid nanoprecipitation, locking the particles into a stable <100 nm state before downstream neutralization[6].

Materials:

  • Organic Phase: Silyl ether ionizable lipid, DSPC, Cholesterol, PEG-Lipid (Molar ratio: 55:11:33:1.6) dissolved in 100% molecular biology grade Ethanol.

  • Aqueous Phase: mRNA diluted in 50 mM Citrate Buffer (pH 4.0). Rationale: The acidic pH protonates the ionizable lipid, driving electrostatic complexation with the anionic mRNA backbone.

Step-by-Step Procedure:

  • System Priming: Prime the microfluidic micromixer (e.g., NanoAssemblr®) with Ethanol and Citrate buffer to remove air bubbles.

  • Mixing: Inject the organic and aqueous phases at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

    • Scientific Rationale: A 3:1 FRR ensures the local ethanol concentration rapidly drops below the lipid solubility threshold, forcing instantaneous, uniform precipitation.

  • Quenching & Dialysis: Immediately dilute the effluent 1:3 in 1X PBS (pH 7.4), followed by dialysis against 1X PBS (10k MWCO) for 18 hours at 4°C.

    • Scientific Rationale: Rapid neutralization to pH 7.4 is critical. It renders the LNP surface neutral, preventing particle aggregation, and halts any acid-catalyzed hydrolysis of the silyl ether bonds during storage.

  • Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter.

Protocol B: Thin-Film Hydration of Archaeosomes (Oral Delivery)

Causality Focus: Archaeal tetraether lipids (TELs) form highly rigid, membrane-spanning monolayers. Because of their high thermal stability and unique packing, hydration and extrusion must occur at elevated temperatures to ensure membrane fluidity during vesicle closure[7][8].

Materials:

  • Tetraether Lipids (TELs) extracted from Thermoplasma acidophilum or synthetic equivalents.

  • Phospholipon 100H (Ph) as a helper lipid.

  • Chloroform/Methanol (2:1 v/v).

Step-by-Step Procedure:

  • Lipid Dissolution: Dissolve TELs and Ph (e.g., 7:3 molar ratio) in the Chloroform/Methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure for 2 hours, followed by overnight desiccation.

    • Scientific Rationale: Complete solvent removal prevents organic solvent-induced toxicity and ensures a homogeneous lipid matrix without phase separation.

  • Hydration: Hydrate the lipid film with the drug-containing aqueous buffer (e.g., 10 mM HEPES, pH 7.4) at 65°C for 1 hour with continuous vortexing.

    • Scientific Rationale: 65°C is above the phase transition temperature (

      
      ) of the rigid TEL/Ph mixture. Hydrating below this temperature will result in unclosed, fragmented lipid sheets rather than sealed vesicles[9].
      
  • Extrusion: Transfer the multilamellar suspension to a jacketed extruder pre-heated to 65°C. Pass the suspension 11 times through a 200 nm polycarbonate membrane, followed by 11 passes through a 100 nm membrane.

  • Annealing: Allow the archaeosomes to cool gradually to room temperature to anneal the membrane-spanning lipids, locking in their extreme structural stability.

Validation and Characterization

A self-validating protocol requires rigorous downstream characterization to ensure the ether lipids are performing their intended mechanistic role.

  • Dynamic Light Scattering (DLS):

    • Measure Z-average diameter and Polydispersity Index (PDI). Stable ether LNPs and archaeosomes should exhibit a PDI < 0.15.

  • Encapsulation Efficiency (EE%):

    • For mRNA LNPs: Use the RiboGreen assay. Measure fluorescence in the presence and absence of Triton X-100 (which lyses the LNPs).

      
      .
      
  • pH-Triggered Release Assay (For Vinyl Ether Lipids):

    • Load liposomes with a self-quenching concentration of Carboxyfluorescein (CF).

    • Incubate aliquots in buffers at pH 7.4 and pH 5.0 at 37°C.

    • Expected Outcome: Minimal fluorescence increase at pH 7.4 (>48h stability). Rapid fluorescence spike at pH 5.0 within 1-4 hours due to acid-catalyzed cleavage of the enol ether bond and subsequent membrane destabilization[1][5].

References

  • Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPoPX-S1nw25_lIw5ShXO8T_9cENXRLh4w7mdFYAxwcAiFTIixNeE7ydNoZW1xLnzEVTEPDozHYL6ej6rtQWIFTfdb-zg6EKkT-TMbnq0Y1KedZhVZqUYXqY-cMcNgtyXDddb2jLTi8m28Hw==]
  • "Archaeosomes and Tetraether Lipid Liposome" by Hans-Joachim Freisleben. ui.ac.id.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Y0AakFrZ3fg-nAJgHCbHBCtJCUHq1xUrXvWLLTTzsfzIU-3pOaQT19DddP9MdJ2geQTrSoqehx99opdX9TtWm3Dxt_TVORKIhei8iZ5fw-UJeX_3O9XmzVyscmcdRM8YajNKbLA=]
  • Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. MDPI.[https://vertexaisearch.cloud.google.
  • Biosynthesis of archaeal membrane ether lipids. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM-XKFC0195aT4Oa9VStXKOr3qvdPkiYO4OVHrdNHhcyXMdhbz70i_N-PtrcYxVXPZE601R8caJRfNNoAab-nOBRxDBm-sFzYo_ZKDDuw7eOo8EWpHJzFb3zmVaNzCio_Hjr6qzkIWxFlDjyl_bJCYapjFydpz8eJtHyX_5HONsmD54xwr9OJzzlRqV-xk1mGnKg==]
  • Formulation of a New Generation of Liposomes from Bacterial and Archeal Lipids. ResearchGate.[https://vertexaisearch.cloud.google.
  • Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-WiHQJ2p1xCPd2FjUhnHHDg9flYvFeVDsO1gfA80LZN1nta_U08ndoaFYb7NqPbKvg8elS1m0W4H43xHsAMLa9jeBy_rXeGKgb-f20mgubhxIYO8Rmz_k611NsM3GR4L2PKqi11bBvVbo16w=]
  • Archaeal Lipid Vesicles as Immune Modulators, Adjuvants and Vaccine Carriers: A Review of the Past and Current Trends. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAYgMQ48BZsLhhx0N4bRLQHM4ldMMgFqAC_Os7g5dQv9bQ4_VMoqJmTNskOP8gHEkmb_5y4-L5BxQz6ymjTiPmqkL3FKd5_rDEzAn6uoezFNRbrAUgqubWHtSzQ6DUlxDZzi9bndBiEUKW]
  • The Chemical Reactivity of Membrane Lipids. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkZD46oKH0COHTW8wUMkXD9hyp9bVbgyclxrH806SVK6lnyvCfpqfR4Bt8L08pvQckTq3XgFYzgPV3BR4lnswHpcDJj-7Oae7icbjLTaIG_Xtt6ahOrUfReUdavQlB6p3ZFAbAZvh91UFnXuS80Q==]
  • Acid-triggered release via dePEGylation of DOPE liposomes containing acid-labile vinyl ether PEG-lipids. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERBfd-GKJFYf-HgwFeGHMTRLFqXtp3xlSAbhLjGhxJ7zfweA66bOoNgKWu9ymPhGMhBxjVu5PDQ83yFN5zC5lj6EnsOxmhM15Tln4k18mrE72GfJHq7PKWQs8-sN9MLtF2jTcO-tWVetng2qVAii_DPKUHeg_KzDKIpXO8JfVQIiVjlttjdSU_4X7JxE_JpkEgtZHm3ulkXq4VR6fvc4-6qXMMexJjfVjXfUw-4dWdDKIAEslAf8dJGeYe4e_F29_XJWF16xm8WlGhBT-3IFKHVgcrOw==]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1,3-Dioctyl Glyceryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid synthesis and formulation. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 1,3-dioctyl glyceryl ether (diC8GE), a critical dialkyl glyceryl ether (DAGE) used as a precursor for lipid nanoparticles (LNPs), surfactant-polymer flooding, and cosmetic emulsifiers.

Mechanistic Grounding: Why Epichlorohydrin?

A common pitfall in DAGE synthesis is attempting the direct alkylation of glycerol with 1-bromooctane. Because the primary (C1, C3) and secondary (C2) hydroxyl groups of glycerol possess similar pKa values, direct Williamson etherification yields a statistical nightmare of mono-, 1,2-di-, 1,3-di-, and tri-alkylated products that are notoriously difficult to separate.

The Causality of Regioselectivity: To achieve high yields of specifically the 1,3-dioctyl substitution pattern, the synthesis must enforce regioselectivity. This is accomplished by using epichlorohydrin as the three-carbon backbone source[1].

  • First Alkylation (Ring Opening): The first equivalent of octoxide (generated from 1-octanol and NaOH) attacks the less hindered carbon of the epichlorohydrin epoxide ring, forming 1-chloro-3-octyloxy-2-propanol.

  • Ring Closure: Under basic conditions, the secondary alkoxide undergoes an intramolecular S_N2 reaction, displacing the chloride ion to form a new epoxide: octyl glycidyl ether.

  • Second Alkylation: The second equivalent of octoxide attacks the terminal, less sterically hindered carbon of the new glycidyl ether, strictly enforcing the 1,3-substitution pattern.

ReactionPathway Epi Epichlorohydrin + 1-Octanol Intermediate1 1-chloro-3-octyloxy -2-propanol Epi->Intermediate1 NaOH, TBAB Ring Opening Intermediate2 Octyl glycidyl ether (Epoxide intermediate) Intermediate1->Intermediate2 NaOH Ring Closure (-HCl) Product This compound (Target Product) Intermediate2->Product + 1-Octanol NaOH, TBAB SideProduct Oligomers / Tri-alkyl (Impurities) Intermediate2->SideProduct Excess Epi / High Temp (>80°C)

Mechanistic pathway of this compound synthesis via epichlorohydrin.

Standard Operating Protocol (SOP)

This self-validating protocol utilizes a phase transfer catalyst (PTC) to overcome the biphasic barrier between aqueous NaOH and the organic reagents, ensuring complete conversion.

Materials Required
  • Epichlorohydrin (1.0 eq)

  • 1-Octanol (2.2 eq - slight excess drives the reaction to completion)

  • Sodium Hydroxide (NaOH, 50% w/w aqueous solution) (2.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Methodology
  • Deprotonation: Charge a 3-neck round-bottom flask with 1-octanol (2.2 eq) and TBAB (0.05 eq). Begin mechanical stirring (400 rpm). Slowly add the 50% aqueous NaOH (2.5 eq). Heat the mixture to 70°C for 30 minutes to generate the octoxide nucleophile.

  • Controlled Addition: Equip the flask with an addition funnel containing epichlorohydrin (1.0 eq). Add the epichlorohydrin dropwise over 1.5 to 2 hours. Self-Validation Check: Monitor the internal temperature; it must not exceed 80°C to prevent epichlorohydrin polymerization.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 75°C for 6-8 hours.

  • Completion Verification: Pull a 0.1 mL aliquot, dilute in ethyl acetate, wash with water, and analyze the organic layer via GC-MS. The intermediate mass (m/z for octyl glycidyl ether) should be fully consumed.

  • Workup: Cool the mixture to room temperature. Add deionized water to dissolve the precipitated NaCl. Transfer to a separatory funnel and extract with ethyl acetate or hexanes. Wash the organic layer with hot brine (to prevent emulsions) until the aqueous pH is neutral.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Remove the excess 1-octanol via vacuum distillation (1-octanol bp: ~195°C at atm, significantly lower under high vacuum) to yield the pure this compound.

Quantitative Data: Parameter Optimization

ParameterSub-optimal ConditionOptimized ConditionCausal Effect on Yield & Purity
Molar Ratio (Epi:Octanol) 1.0 : 2.01.0 : 2.2 A slight excess of octanol ensures the intermediate glycidyl ether is fully consumed, preventing mono-alkylated impurities.
PTC (TBAB) Concentration 0 mol%5 mol% Without TBAB, the biphasic reaction stalls at the interface. TBAB shuttles OH⁻ into the organic phase, boosting yield from <40% to >85%.
Reaction Temperature > 90°C70°C – 80°C High temperatures promote the homopolymerization of epichlorohydrin and ether cleavage. Moderate heat balances kinetics and regioselectivity.
Epichlorohydrin Addition Bolus (All at once)Dropwise (1-2 hrs) Prevents runaway exothermic reactions and limits the local concentration of epichlorohydrin, reducing oligomer formation.

Troubleshooting & FAQs

Troubleshooting Start Yield < 70% or Low Purity CheckNMR Analyze Crude by 1H-NMR & GC-MS Start->CheckNMR Mono High Mono-alkylated Intermediate CheckNMR->Mono Tri Tri-alkylated / Oligomers CheckNMR->Tri Emulsion Product Lost in Aqueous Workup CheckNMR->Emulsion FixMono Increase PTC (TBAB) Extend Reaction Time Mono->FixMono FixTri Strict Temp Control (<80°C) Slow Epi Addition Tri->FixTri FixEmulsion Use Hot Brine Wash Avoid Vigorous Shaking Emulsion->FixEmulsion

Diagnostic workflow for resolving low yield and purity issues in DAGE synthesis.

Q1: My GC-MS shows a massive peak corresponding to 1-octyl-3-chloro-2-propanol. Why didn't the reaction finish? A1: The presence of the chlorohydrin intermediate indicates a failure in the ring-closure step. This is almost always caused by insufficient base or poor phase mixing. Ensure you are using a 50% w/w NaOH solution (not dilute) and verify that your mechanical stirring is vigorous enough to create a fine emulsion of the aqueous and organic phases. If the issue persists, increase the TBAB catalyst to 5-7 mol%.

Q2: The crude product is highly viscous, dark yellow, and my yield of the target ether is below 40%. What happened? A2: You have synthesized epichlorohydrin oligomers. Epichlorohydrin is highly reactive and will polymerize with itself under basic conditions if the temperature spikes or if the local concentration is too high. You must add the epichlorohydrin dropwise using an addition funnel while strictly maintaining the internal flask temperature below 80°C.

Q3: During the aqueous workup, a thick, unbreakable emulsion formed in the separatory funnel. How do I recover my product? A3: this compound is a potent surfactant precursor and will readily form emulsions with water and residual octanol. To break the emulsion, do not use pure water for your washes; use hot, saturated brine (NaCl) . The high ionic strength of the brine forces the organic compounds out of the aqueous phase (salting out). If the emulsion persists, adding a small amount of a non-polar solvent like hexanes can help differentiate the densities of the two phases.

Q4: Can I use KOH instead of NaOH? A4: Yes, KOH can be used and sometimes provides a more reactive alkoxide due to the larger potassium cation being less tightly coordinated to the oxygen. However, KOH is more expensive and hygroscopic. If substituting KOH, ensure you recalculate the molar equivalents based on its true purity (often ~85% due to water content).

References

  • Yan, L., Song, B., Jiang, J. Z., & Cui, Z. (2016). Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding. Energy & Fuels, 30(7), 5425-5431.[Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.[Link]

Sources

Technical Support Center: Troubleshooting Phase Separation in Ether Lipid Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ether Lipid Paradox

Welcome to the technical support center. If you are working with ether lipids—such as plasmalogens (e.g., 1-O-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamine) or synthetic ether-PCs—you are likely seeking their unique fusogenic properties and enhanced membrane fluidity.[1] However, these same properties make them notoriously difficult to formulate.[1]

Unlike ester-linked lipids, ether lipids lack the carbonyl oxygen at the sn-1 position. This seemingly minor structural difference has profound biophysical consequences: it reduces headgroup hydration, increases hydrophobicity, and often promotes the formation of non-lamellar phases (like the inverted hexagonal phase,


).[1] Consequently, "phase separation" in ether lipid formulations is rarely just about demixing; it is often a precursor to structural collapse or vesicular fusion.[1]

This guide addresses the root causes of these instabilities using a self-validating, biophysical approach.[1]

Part 1: Formulation Design & Pre-Formulation (Prevention)[1]

Q1: My ether lipid-cholesterol formulation shows domain formation immediately after hydration. Is this normal?

Diagnosis: Likely Liquid-Ordered (


) / Liquid-Disordered (

) Immiscibility
. Technical Insight: Ether lipids, particularly saturated ones, pack more tightly with cholesterol than their ester counterparts due to lower steric hindrance at the interfacial region.[1] However, if you are using a polyunsaturated ether lipid (common in plasmalogens) mixed with high cholesterol (>30 mol%), you create a high energy penalty at the domain boundaries between the rigid cholesterol-rich regions and the fluid PUFA-rich regions.

Troubleshooting Steps:

  • Check the "Cone" Factor: Ether-PEs have a negative spontaneous curvature (cone shape).[1] If your formulation is >40% Ether-PE, you are driving the system toward non-lamellar structures which manifest as "clumps" or phase-separated aggregates.

  • The "Spacer" Strategy: Incorporate 10–20 mol% of a "cylindrical" lipid like DOPC or POPC. These lipids act as line-active agents, reducing the line tension between

    
     and 
    
    
    
    domains, effectively homogenizing the bilayer.[1]
  • Validate with DSC: Run a Differential Scanning Calorimetry scan. Two distinct endothermic peaks indicate phase separation.[1] Your goal is a single, broadened peak.

Q2: I am seeing rapid leakage of my hydrophilic cargo. Is this phase separation?

Diagnosis: Interfacial Defects at Domain Boundaries or Oxidative Cleavage .[1] Technical Insight: Leakage is the primary symptom of phase separation in ether lipid liposomes. The boundary between phase-separated domains is a region of packing defects where permeability is highest. Furthermore, the vinyl ether bond at the sn-1 position of plasmalogens is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of lysolipids which act as detergents, destabilizing the membrane.

Troubleshooting Steps:

  • Antioxidant Chelation: Add 0.1 mM EDTA and 0.5 mol% Vitamin E (alpha-tocopherol) to your lipid mix before solvent removal.[1] This protects the vinyl ether bond.

  • Annealing Cycle: Heat the formulation to

    
     (where 
    
    
    
    is the melting temperature of the highest melting component) for 30 minutes, then cool slowly (
    
    
    /min). This allows domains to mix and minimizes packing defects.[1]

Part 2: Manufacturing Process Issues

Q3: During extrusion, my filter clogs immediately, despite the lipids being above their transition temperature.

Diagnosis: Shear-Induced Hexagonal Phase Transition . Technical Insight: Ether lipids (especially Ethanolamine Plasmalogens) have a low energy barrier for transitioning from the lamellar (


) to the inverted hexagonal (

) phase.[1] The high shear stress of extrusion can trigger this transition, causing the lipids to form non-bilayer tubes that clog polycarbonate pores.

Troubleshooting Steps:

  • Switch to Sonic Energy: Replace extrusion with bath sonication or microfluidic mixing, which imparts energy differently.[1]

  • pH Adjustment: If using Ether-PE, increase the buffer pH to 8.0. Deprotonating the PE headgroup increases electrostatic repulsion, stabilizing the lamellar phase against the

    
     transition.
    
  • Hydration Media: Ensure your buffer ionic strength is not too high (>150 mM NaCl can screen charges and promote aggregation).[1]

Part 3: Analytical Troubleshooting & Validation[1]

Q4: How do I definitively prove phase separation without expensive equipment?

Diagnosis: Fluorescence Self-Quenching Assay . Protocol:

  • Incorporate a fluorescent lipid (e.g., NBD-PE) at 0.5 mol%.[1]

  • If the lipids are homogeneously mixed, fluorescence is stable.[1]

  • If phase separation occurs, the probe will partition into the disordered phase, increasing its local concentration and causing self-quenching (drop in intensity).[1]

  • Test: Measure fluorescence intensity vs. Temperature. A sharp discontinuity often marks the onset of phase separation.

Part 4: Data & Visualization[1][2][3]

Table 1: Ether Lipid Troubleshooting Matrix
ObservationProbable Biophysical CauseCorrective Action
Cloudy suspension / Precipitate Formation of Hexagonal II (

) phase due to "cone" shape of Ether-PE.[1]
Add 20% PC (cylindrical lipid) or increase pH > 7.[1]4.
High PDI (>0.2) after sizing Incomplete hydration due to lack of carbonyl hydrogen bonding.[1]Increase hydration time (1hr+) or use Microfluidic Mixing.
Drug Leakage (Hydrophilic) Packing defects at

domain interfaces.
Add cholesterol (if low) to fluidize, or remove if causing crystallization.[1] Anneal sample.
Yellowing of lipid film Oxidation of vinyl ether bond (Plasmalogens).[1]CRITICAL: Use degassed buffers, Ar/N2 purge, and EDTA.[1]
Diagram 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Observation: Instability CheckType Is it Precipitation/Cloudiness? Start->CheckType CheckLeak Is it Drug Leakage? CheckType->CheckLeak No Precip Suspect Non-Lamellar Phase (HII) CheckType->Precip Yes LeakAnalysis Analyze Domain Boundaries CheckLeak->LeakAnalysis Yes Action1 Action: Add Cylindrical Lipid (DOPC) or Increase pH Precip->Action1 CheckOx Check for Oxidation (Vinyl Ether Bond) LeakAnalysis->CheckOx If formulation is old/yellow Action2 Action: Annealing Cycle (Slow Cool) LeakAnalysis->Action2 If fresh Action3 Action: Add Antioxidants (EDTA + Vit E) CheckOx->Action3

Caption: Decision matrix for diagnosing instability in ether lipid formulations, distinguishing between structural phase transitions and chemical degradation.

Part 5: Detailed Protocol

Protocol: Stabilized Microfluidic Assembly of Ether Lipid LNPs

This protocol minimizes phase separation by ensuring rapid, chaotic mixing (kinetic trapping) rather than thermodynamic equilibrium.[1]

Materials:

  • Lipid Mix: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid), C18 Plasmalogen (Ether-PE), Cholesterol.[1]

  • Aqueous Phase: 10mM Citrate Buffer, pH 6.0 (degassed).

  • Equipment: Microfluidic mixer (e.g., NanoAssemblr or similar staggered herringbone mixer).

Step-by-Step:

  • Solvent Preparation (Critical): Dissolve lipids in Ethanol. Note: Ether lipids are less soluble in ethanol than ester lipids.[1] You may need to warm the ethanol to 37°C. Ensure the solution is crystal clear.

  • Degassing: Purge both the ethanol and aqueous buffers with Nitrogen for 15 minutes. Rationale: Oxygen attacks the vinyl ether bond at the sn-1 position.[2]

  • Mixing Parameters:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).[1]

    • Total Flow Rate (TFR): 12 mL/min.[1]

    • Why? High TFR ensures the mixing time is faster than the lipid aggregation time, trapping the lipids in a homogeneous LNP structure before they can phase separate into domains.

  • Dialysis: Immediately dialyze against PBS (pH 7.4) with 1mM EDTA. The EDTA is crucial to chelate trace metals that catalyze ether bond oxidation.

  • Quality Control: Measure PDI using DLS. A PDI < 0.1 indicates a homogeneous population.[1] A PDI > 0.2 suggests early-stage phase separation or aggregation.[1]

References

  • Gawrisch, K. et al. (1992).[1][3] Membrane dipole potential and hydration force of ether-linked lipids. National Institutes of Health.[1] Available at: [Link]

  • Honsho, M. & Fujiki, Y. (2017).[1][4] Plasmalogen homeostasis - regulation of plasmalogen biosynthesis and its physiological consequence in mammals.[1] FEBS Letters.[1]

  • Dean, J.M.[1] & Lodhi, I.J. (2018).[1] Structural and functional roles of ether lipids. Protein & Cell.[1][5][6] Available at: [Link]

  • Lohner, K. (1996).[1] Is the high propensity of ethanolamine plasmalogens to form non-lamellar lipid structures manifested in the properties of their mixtures with phosphatidylcholines? Biochimica et Biophysica Acta (BBA) - Biomembranes.[1]

  • Zou, Y. et al. (2020).[1] Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature.[1] Available at: [Link][1]

Sources

Removing unreacted octyl bromide from glycerol ether reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Glycerol Ethers & Removal of Unreacted Octyl Bromide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in isolating pure glycerol ethers (e.g., batyl alcohol analogues) synthesized via Williamson ether synthesis or similar alkylation methods.

Part 1: Troubleshooting & FAQs (Causality & Logic)

Q1: Why does unreacted octyl bromide persist in the organic phase during standard aqueous workup? A1: Octyl bromide (1-bromooctane) is a highly lipophilic primary alkyl halide. While the target octyl glycerol ether possesses amphiphilic characteristics due to its polar diol headgroup and hydrophobic tail, both compounds exhibit high solubility in standard extraction solvents like diethyl ether, dichloromethane, or ethyl acetate. Consequently, simple liquid-liquid extraction with water or brine is thermodynamically insufficient to drive the non-polar octyl bromide into the aqueous phase.

Q2: I cannot use high-heat distillation because my product degrades. What is the most efficient chemical method to remove the excess alkyl bromide? A2: Chemical scavenging is the optimal alternative. By introducing a highly nucleophilic, water-soluble amine (such as dimethylamine or ethanolamine), the unreacted octyl bromide undergoes a rapid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 substitution[1]. This converts the lipophilic halide into a highly polar amine salt. Because the glycerol ether lacks a good leaving group, it remains unreactive. The resulting amine salt is easily partitioned into an acidic aqueous wash[1]. Alternatively, polymer-supported scavenger resins containing nucleophilic groups can be used to covalently bind the unreacted alkyl bromide, allowing it to be removed via simple filtration.

Q3: If I choose to distil, what parameters are required? A3: Octyl bromide has a boiling point of 199–202 °C at atmospheric pressure[2]. To prevent thermal degradation of the glycerol ether, distillation must be performed under high vacuum. At reduced pressures (e.g., <10 mmHg), octyl bromide distils at significantly lower temperatures. The glycerol ether, having a higher molecular weight and extensive hydrogen-bonding capabilities, remains in the distillation flask as the heavy residue.

Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Liquid-Phase Chemical Scavenging (Amine Addition)

This protocol utilizes a liquid-phase amine to chemically alter the partition coefficient of the impurity.

  • Quantification: Estimate the molar amount of unreacted octyl bromide remaining in the crude mixture via GC-FID or

    
    H-NMR integration.
    
  • Reagent Addition: Dissolve the crude mixture in a polar aprotic solvent (e.g., THF) to facilitate the

    
     transition state. Add 2.0 to 3.0 molar equivalents of a secondary amine (e.g., dimethylamine or ethanolamine)[1].
    
  • Reaction: Heat the mixture to 40–60 °C under an inert atmosphere for 4–12 hours[1].

  • In-Process Validation: Monitor the disappearance of the octyl bromide peak via TLC (Hexane:EtOAc 9:1) or GC-MS. The reaction is complete when the high-Rf spot is entirely absent.

  • Quench & Wash: Cool the mixture to room temperature and dilute with an organic extraction solvent (e.g., diethyl ether). Wash vigorously with a mild acidic aqueous solution (e.g., 1M HCl) or water. The acidic wash protonates the excess amine and the newly formed alkylated amine, driving them entirely into the aqueous phase[1].

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the purified glycerol ether.
    
Protocol B: Solid-Phase Scavenging (Polymer-Supported Amine)

This protocol is ideal for small-to-medium scale library synthesis where aqueous workup is to be avoided.

  • Preparation: Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Resin Addition: Add a polymer-supported primary amine resin (e.g., Tris(2-aminoethyl)amine polystyrene) at a 3-fold molar excess relative to the unreacted octyl bromide[3].

  • Agitation: Shake or gently stir the suspension at room temperature for 12–16 hours. The octyl bromide covalently binds to the resin matrix, effectively sequestering the excess reagent[3].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin thoroughly with DCM to elute any trapped glycerol ether[3].

  • Concentration: Evaporate the combined filtrate to isolate the pure product.

Part 3: Data Presentation

Table 1: Comparison of Purification Strategies for Octyl Bromide Removal

Purification StrategyMechanism of SeparationScalabilityRelative TimeCost / Complexity
Chemical Scavenging (Liquid)

conversion to polar salt
HighModerate (4-12h)Low
Chemical Scavenging (Solid) Covalent binding to resinMediumHigh (12-16h)High
Vacuum Distillation Boiling point differentialVery HighLow (1-3h)Low
Silica Chromatography Polarity / AdsorptionLowHigh (4-8h)Moderate

Part 4: Mandatory Visualization

PurificationWorkflow Start Crude Reaction Mixture (Glycerol Ether + Octyl Bromide) Decision Select Purification Strategy Start->Decision Scavenging Chemical Scavenging (Amine Addition) Decision->Scavenging High Yield / Heat Sensitive Distillation Vacuum Distillation (< 10 mmHg) Decision->Distillation Large Scale / Heat Stable Chromatography Silica Chromatography (Hexane/EtOAc) Decision->Chromatography Small Scale / High Purity AqWash Aqueous Acid Wash (Removes Amine Salt) Scavenging->AqWash SN2 Reaction Complete Pure Pure Octyl Glycerol Ether Distillation->Pure Collect High-Boiling Residue Chromatography->Pure Evaporate Solvent AqWash->Pure Phase Separation

Fig 1. Decision matrix and workflow for removing octyl bromide from glycerol ether mixtures.

References

  • Strategies in Organic Synthesis Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Thermodynamics of Molecular Self-Assembly of Two Series of Double-Chain Singly Charged Cationic Surfactants Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Dialkyl Ether Formation

Author: BenchChem Technical Support Team. Date: March 2026

Core Philosophy: The "Thermal Sweet Spot"

Welcome to the technical support center. If you are reading this, you are likely facing a yield plateau or a purity crisis. In dialkyl ether synthesis, temperature is not just an energy source; it is the primary selector between substitution (


)  and elimination (

)
.

The Golden Rule: Ether formation is generally a competition between the kinetic favorability of nucleophilic attack and the entropic favorability of elimination.

  • Too Cold: The activation energy (

    
    ) for the bimolecular collision is not met. Reaction stalls.
    
  • Too Hot: The system overcomes the higher

    
     for elimination, or solvent vapor pressure destabilizes the transition state. Entropy dominates, favoring alkene formation.
    

Troubleshooting Module: Williamson Ether Synthesis (Base-Mediated)

Context: Reaction of an alkoxide (


) with an alkyl halide (

).
The Mechanism-Temperature Matrix

The most common failure mode in Williamson synthesis is the inadvertent triggering of E2 elimination. This is strictly temperature-dependent relative to the steric bulk of your substrate.

Visualizing the Competition:

Williamson_Competition Start Alkoxide + Alkyl Halide LowT Low Temp (<50°C) Insufficient Kinetic Energy Start->LowT Low E_a OptT Optimal Temp (50-80°C) S_N2 Pathway Start->OptT Mod E_a HighT High Temp (>100°C) E2 Pathway Start->HighT High E_a + Entropy NoRxn No Reaction / Recovered SM LowT->NoRxn Product_Ether Dialkyl Ether (Major Product) OptT->Product_Ether Product_Alkene Alkene + Alcohol (Elimination) HighT->Product_Alkene

Figure 1: The bifurcation of reaction pathways based on thermal input in base-mediated synthesis.

FAQ: Specific Scenarios

Q: I am using a secondary alkyl halide and getting <20% yield. Is temperature the issue? A: Likely, but it is secondary to steric hindrance. Secondary halides are prone to E2 elimination.[1][2][3][4]

  • Diagnosis: Check your TLC.[1][5][6] If you see a non-polar spot (high

    
    ) appearing rapidly, that is the alkene.
    
  • Fix: Lower the temperature by 20°C and switch to a polar aprotic solvent (DMF or DMSO) to accelerate the

    
     rate specifically, allowing you to run cooler.
    

Q: My reaction works at reflux (80°C) but scales poorly. Why? A: Scaling changes the thermal profile. In larger vessels, "wall effects" create hot spots where


, triggering local elimination.
  • Fix: Do not rely on oil bath temperature. Use an internal temperature probe. Ensure your reflux is gentle (1 drop/sec), not vigorous.

Solvent-Temperature Limits

Select a solvent that allows you to reach the required


 without exceeding the elimination threshold.
SolventBoiling Point (°C)Recommended Max T for EtherRisk Factor
THF 6660-65 (Reflux)Low. Good for kinetic control.
Acetonitrile 8280Moderate. Good balance.
DMF 15390-100High. Decomposes >120°C (basic).
DMSO 18990-100High. Runaway exotherms possible.

Troubleshooting Module: Acid-Catalyzed Dehydration

Context: Condensing two alcohols (


).
The "Temperature Window"

This method relies heavily on a specific temperature window.

  • < 130°C: Formation of sulfate esters (if using

    
    ) or unreacted oxonium species.[6]
    
  • 140°C (The Sweet Spot): Substitution dominates (

    
     character).
    
  • > 170°C: Elimination dominates (Dehydration to Alkene).

Logic Flow for Acid Catalysis:

Acid_Dehydration Input Alcohol + Acid Catalyst Protonation Protonated Alcohol (Oxonium Ion) Input->Protonation Decision Temperature Check Protonation->Decision Path_Ether ~140°C: Nucleophilic Attack (ROH attacks R-OH2+) Decision->Path_Ether Medium Heat Path_Alkene >170°C: Deprotonation (Elimination of H+) Decision->Path_Alkene High Heat Ether Dialkyl Ether Path_Ether->Ether Alkene Alkene Gas Path_Alkene->Alkene

Figure 2: The critical temperature dependence in acid-catalyzed dehydration.

FAQ: Acid Catalysis

Q: I am seeing black tar in my flask. What happened? A: You exceeded the thermal stability of the organic substrate in the presence of strong acid (charring/polymerization).

  • Fix: This is a "Thermodynamic Sink." Switch to a solid acid catalyst (e.g., Amberlyst-15 or Zeolites) which allows lower operating temperatures (often 80-110°C) and prevents oxidative charring associated with liquid

    
    .
    

Q: Can I use this method for unsymmetrical ethers? A: Generally, no. You will get a statistical mixture (R-O-R, R'-O-R', R-O-R'). Temperature control cannot fix this statistical distribution; it only controls the ether/alkene ratio.

Standard Operating Procedure (SOP): Temperature Optimization

Objective: Determine the Kinetic vs. Thermodynamic boundary for a new substrate.

Protocol:

  • Baseline Setup: Prepare 5 reaction vials with identical stoichiometry (1.0 eq Alcohol, 1.1 eq Base, 1.1 eq Halide).

  • The Gradient: Set heating blocks to: 40°C, 60°C, 80°C, 100°C, 120°C.

  • Sampling: Take aliquots at T=1hr and T=4hr.

  • Analysis: Run GC-MS or HPLC. Look for:

    • SM (Starting Material): Indicates

      
       is too low (Kinetic barrier).
      
    • Product (Ether): The desired peak.

    • Byproduct (Alkene): Indicates

      
       is too high (Elimination).
      
  • Plotting: Graph Yield vs. Temperature.

    • Self-Validation: The curve should be bell-shaped. The peak of the bell is your

      
      .
      

Advanced Optimization: Phase Transfer Catalysis (PTC)

If thermal sensitivity is high (e.g., complex drug scaffolds), standard heating is dangerous. Use PTC to lower the activation energy, allowing the reaction to proceed at lower temperatures.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.

  • Benefit: Allows use of non-polar solvents (DCM, Toluene) with aqueous bases (NaOH).

  • Temperature Limit: Do not exceed 100°C with quaternary ammonium salts, or they will degrade (Hofmann elimination of the catalyst itself).

References

  • Williamson Ether Synthesis Mechanism & Conditions. Organic Chemistry Portal.[3] [Link][7][8]

  • Alcohols to Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Kinetic vs Thermodynamic Control. LibreTexts Chemistry. [Link]

  • Diethyl Ether Conversion and Catalyst Activity. National Institutes of Health (PMC). [Link]

Sources

Overcoming solubility issues of 1,3-dioctyl glyceryl ether in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely reading this because your 1,3-dioctyl glyceryl ether (1,3-DOGE) stock solution turned into a cloudy suspension or an oily film upon addition to your buffer. This is a thermodynamic inevitability, not a user error.

1,3-DOGE is a dialkyl glycerol ether.[1] Unlike ester-linked lipids (like DAGs), the ether bonds provide chemical stability against hydrolysis, but they also significantly increase hydrophobicity. With two octyl (C8) chains, this molecule has a calculated LogP > 6.[1] In aqueous buffers (PBS, Tris), it behaves less like a soluble solute and more like an oil.[1] It will not dissolve; it must be dispersed or carried .[1]

This guide outlines three field-proven protocols to force this molecule into the aqueous phase, depending on your downstream application.

Part 1: Decision Matrix

Before opening a vial, determine which solubilization strategy fits your experimental constraints.

solubilization_logic Start Start: Define Application IsCellCulture Is this for Live Cell Culture? Start->IsCellCulture IsDMSOAllowed Is DMSO/Ethanol allowed? IsCellCulture->IsDMSOAllowed No (Biophysics/Chem) MethodB Method B: BSA-Complexation (Bio-Assays/Metabolism) IsCellCulture->MethodB Yes (Cells hate free oil) HighConc Need >100 µM? IsDMSOAllowed->HighConc Yes MethodC Method C: Thin-Film Hydration (Vesicles/Biophysics) IsDMSOAllowed->MethodC No (Strict aqueous) MethodA Method A: Solvent-Shift (Simple Screening) HighConc->MethodA No (<100 µM) HighConc->MethodC Yes (>100 µM)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Part 2: The Protocols

Method A: The "Solvent-Shift" (Rapid Screening)

Best for: Enzyme inhibition assays, high-throughput screening, non-sensitive chemical assays.

The Mechanism: You cannot dissolve 1,3-DOGE directly in water. You must dissolve it in a water-miscible organic solvent (DMSO or Ethanol) first. When this stock is injected into the buffer, the organic solvent disperses, carrying the lipid with it. Warning: If you inject too fast, the lipid molecules find each other faster than they find water, causing "flash precipitation" (cloudiness).

Protocol:

  • Primary Stock: Dissolve neat 1,3-DOGE in 100% Ethanol (anhydrous) or DMSO to reach a concentration of 10–50 mM . Vortex until clear.

  • The "Shift":

    • Prepare your buffer (PBS/HEPES) in a vortexing tube.

    • While vortexing the buffer at medium speed, slowly inject the lipid stock.

    • Limit: Do not exceed 1% v/v final solvent concentration.

    • Example: To get 100 µM in buffer, add 1 µL of 10 mM stock into 99 µL of buffer.

Critical Check:

  • Clear? Success.

  • Cloudy? You exceeded the Critical Aggregation Concentration. Switch to Method B.

Method B: BSA Complexation (The "Trojan Horse")

Best for: Cell culture, metabolic studies, in vivo injections.

The Mechanism: Serum albumin (BSA/HSA) has high-affinity hydrophobic pockets. It acts as a "molecular taxi," shielding the hydrophobic octyl chains from the water while the protein's hydrophilic surface keeps the complex soluble. This mimics how lipids travel in blood.

Reagents:

  • Fatty-Acid Free (FAF) BSA (Crucial: Standard BSA is already full of lipids).

  • 1,3-DOGE Stock (in Ethanol).[1]

Protocol:

  • Prepare Carrier: Dissolve FAF-BSA in PBS to make a 10% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Warm Up: Heat the BSA solution to 37°C .

  • Conjugation:

    • While vortexing the warm BSA, add the 1,3-DOGE ethanolic stock dropwise.

    • Ratio: Aim for a molar ratio of roughly 2:1 to 5:1 (Lipid:Albumin).[1]

    • Note: A 10% BSA solution is ~1.5 mM protein. You can safely load up to 3–4 mM lipid.

  • Incubation: Incubate at 37°C with shaking for 30 minutes to allow the lipid to enter the albumin binding pockets.

  • Final Use: Dilute this "10x" or "100x" lipid-BSA stock into your cell culture media.

Method C: Thin-Film Hydration (Vesicle Formation)

Best for: High concentrations (>500 µM), biophysics, liposome controls.

The Mechanism: This eliminates organic solvents entirely. By drying the lipid into a microscopic layer and rehydrating it with energy (sonication), you force the formation of micelles or small unilamellar vesicles (SUVs).

Protocol:

  • Evaporation: Dissolve 1,3-DOGE in Chloroform or Methanol in a glass vial.

  • Drying: Use a stream of Nitrogen gas (or rotary evaporator) to remove the solvent. Rotate the vial to coat the walls with a thin, invisible film.

  • Vacuum: Place under high vacuum for 1 hour to remove trace solvent.

  • Hydration:

    • Add warm buffer (PBS) to the vial.

    • Sonicate: Use a bath sonicator (10–20 mins) or probe sonicator (cycles of 10s on/10s off) until the solution is clear or slightly opalescent.

    • Temperature: Keep the buffer above the melting point of the lipid (room temp is usually fine for dioctyl chains, but 37°C is safer).

Part 3: Comparative Data & Troubleshooting

Solubility Performance Matrix
ParameterBuffer OnlyMethod A (DMSO Shift)Method B (BSA)Method C (Film/Sonication)
Max Solubility < 1 µM (Insoluble)~100 µM~3–5 mM>10 mM (as emulsion)
Stability N/A< 1 HourDays (4°C)Days/Weeks
Toxicity LowMedium (Solvent)Low (Physiological)Low
Appearance Oil dropletsClear/HazyClear yellowOpalescent
Frequently Asked Questions (FAQs)

Q: My solution precipitates after 1 hour using Method A. Why? A: This is "Ostwald Ripening." The small aggregates formed by solvent shifting are thermodynamically unstable. Over time, they merge into larger droplets to minimize surface area. Fix: Use immediately after preparation, or switch to Method B (BSA) which stabilizes the monomers.

Q: Can I use plastic tubes for the stock solution? A: No. 1,3-DOGE is lipophilic and may leach into polypropylene (standard Eppendorf tubes) or polystyrene, effectively lowering your actual concentration. Fix: Always prepare primary stocks (mM range) in glass vials . Diluted working solutions (µM range) are generally safe in plastic for short periods.

Q: I need to remove the lipid later. How? A: If you use Method B (BSA), the lipid is bound to the protein. To extract it for analysis (e.g., Mass Spec), you cannot just spin it down. You must perform a liquid-liquid extraction (Bligh-Dyer method) using Chloroform/Methanol to break the protein-lipid bond [1].

Q: Why not use Cyclodextrins? A: You can. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative to BSA if you need a protein-free system. Use a 10–20 molar excess of Cyclodextrin to Lipid. The protocol is identical to Method C (add Cyclodextrin to the hydration buffer).

References

  • Bligh, E. G., & Dyer, W. J. (1959).[1] A rapid method of total lipid extraction and purification.[2] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

  • Larodan Research Grade Lipids. (n.d.).[1] 1,3-Dioctanoin / 1,3-Dioctyl Glycerol Properties and Handling. Retrieved from Larodan Product Data.[1]

  • PubChem. (n.d.).[1][3] this compound (Compound Summary).[1][3] National Library of Medicine.[3]

  • Savary, G., et al. (2015).[1] Solvo-Surfactant Properties of Dialkyl Glycerol Ethers. Molecular Crystals and Liquid Crystals. (Discusses the hydrotropic and surfactant nature of short-chain glycerol ethers).

Sources

Technical Support Center: Minimizing Side Reactions in Glycerol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for glycerol alkylation (O-alkylation/etherification). This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of value-added glycerol ethers.

The O-alkylation of glycerol—typically utilizing tert-butyl alcohol (TBA) or isobutylene (IB)—is notoriously prone to thermodynamic limitations and competing side reactions. This guide decodes the causality behind these chemical deviations and provides self-validating troubleshooting protocols to maximize your target selectivity.

Section 1: Thermodynamics, Kinetics, and Catalyst Dynamics

Q: Why does my glycerol conversion plateau prematurely, even when I increase the catalyst loading? A: You are likely encountering a thermodynamic equilibrium bottleneck driven by water accumulation. The etherification of glycerol with TBA is an equilibrium-limited process[1]. As the reaction proceeds, water is generated via two pathways: the primary etherification itself and the secondary dehydration of TBA[2].

  • The Causality: Water molecules competitively adsorb onto the active Brønsted acid sites of your catalyst (e.g., Amberlyst-15 or zeolites), effectively blocking TBA and glycerol from the active centers[3]. Increasing catalyst mass will not shift the thermodynamic equilibrium.

  • The Fix: Implement a continuous water-removal system (such as a Dean-Stark trap for higher-temperature solvent systems or a desiccant bed in a continuous flow reactor) to drive the equilibrium forward via Le Chatelier's principle.

Q: How does catalyst pore size influence the distribution of mono-, di-, and tri-ethers? A: Selectivity is governed by steric hindrance within the catalyst's architecture. Macroporous resins like Amberlyst-15 possess highly accessible sulfonic acid groups, yielding excellent initial conversion but poor shape selectivity—resulting in a statistical mixture of mono-, di-, and tri-ethers alongside bulky dimerized byproducts[3].

  • The Causality: Beta zeolites (e.g., Si/Al = 25) feature a defined microporous/mesoporous network. This specific spatial constraint sterically hinders the transition state required for isobutylene dimerization, while perfectly accommodating the sequential O-alkylation of glycerol to di-tert-butyl glycerol ethers (DTBG)[2].

ReactionPathways Gly Glycerol Mono Mono-ethers Gly->Mono + TBA/IB PolyGly Polyglycerol Gly->PolyGly Oligomerization TBA tert-Butyl Alcohol IB Isobutylene TBA->IB Dehydration Water Water TBA->Water Byproduct Dimer Diisobutylene IB->Dimer Dimerization Di Di-ethers Mono->Di + TBA/IB Tri Tri-ethers Di->Tri + TBA/IB

Reaction network of glycerol alkylation highlighting desired pathways and side reactions.

Section 2: Troubleshooting Specific Side Reactions

Q: My GC-MS analysis shows massive spikes in isobutylene and diisobutylene. How do I suppress this? A: This indicates thermal over-activation. At temperatures exceeding 80 °C, the activation energy for the dehydration of TBA to isobutylene is easily overcome in the presence of strong acid sites[2]. The generated isobutylene then rapidly dimerizes into diisobutylene[4].

  • The Causality: High thermal energy shifts the reaction from etherification (bimolecular) to dehydration (unimolecular elimination).

  • The Fix: Strictly cap your reaction temperature between 60 °C and 80 °C. Maintain a high TBA:Glycerol molar ratio (optimally 12:1) to ensure the local concentration of TBA favors collision with glycerol rather than unimolecular degradation[2].

Q: I am detecting polyglycerols (diglycerol, triglycerol) in my product mixture. What went wrong? A: Glycerol oligomerization occurs when the local concentration of unreacted glycerol is high, and the temperature exceeds 90 °C under acidic conditions[4].

  • The Causality: Glycerol and TBA are initially immiscible. If stirring is inadequate, the reaction occurs only at the phase boundary. In the glycerol-rich phase, glycerol molecules react with each other rather than the alkylating agent.

  • The Fix: Ensure rigorous mechanical stirring (≥600 rpm) to overcome mass transfer limitations. The phases will merge into a single homogeneous phase once sufficient mono-ethers (which act as emulsifiers) are generated.

TroubleshootingLogic Start Issue: High Side Reactions CheckTemp Check Reaction Temp Start->CheckTemp TempHigh > 80°C CheckTemp->TempHigh TempLow < 80°C CheckTemp->TempLow ActionHigh Reduce to 60-80°C TempHigh->ActionHigh CheckRatio Check TBA:Gly Ratio TempLow->CheckRatio RatioLow < 12:1 CheckRatio->RatioLow CheckCat Evaluate Catalyst CheckRatio->CheckCat Ratio OK ActionRatio Increase to 12:1 RatioLow->ActionRatio ActionCat Use Beta Zeolite CheckCat->ActionCat

Logical troubleshooting tree for mitigating side reactions during glycerol alkylation.

Section 3: Advanced Methodologies for Strict Selectivity

Q: Is there a way to strictly synthesize 1-O-alkyl mono-ethers without generating the complex di/tri-ether mixture? A: Yes. Traditional Brønsted acid-catalyzed etherification inherently yields a statistical mixture. To achieve strict mono-ether selectivity, you must pivot to reductive alkylation [5].

  • The Mechanism: This involves reacting glycerol with a linear aldehyde or ketone under H2 gas, utilizing a dual-catalyst system (Pd/C and an acid co-catalyst). The aldehyde first forms a cyclic acetal intermediate with glycerol. The Pd/C catalyst then selectively hydrogenolyzes the secondary C-O bond of the acetal, yielding the 1-O-alkyl glycerol ether with exceptional selectivity (>90%)[5][6].

Quantitative Data Summary: Catalyst & Condition Benchmarking
Catalyst SystemCore ApplicationOptimal Temp (°C)Primary Side ReactionMitigation Strategy
Amberlyst-15 Broad etherification60 - 70Isobutylene dimerizationKeep temp low; limit reaction time to prevent over-alkylation[3].
Beta Zeolite High diether selectivity80TBA dehydrationMaintain 12:1 TBA:Glycerol ratio; utilize steric pore control[2].
Pd/C + Solid Acid Reductive alkylation100 (under H2)Acetal accumulationEnsure sufficient H2 pressure (e.g., 50 bar) to drive hydrogenolysis[6].

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and isolate variables, utilize this self-validating protocol for the synthesis of di-tert-butyl glycerol ethers (DTBG) using Beta Zeolite[2].

Phase 1: Pre-Reaction Validation (Establishing Baselines)

  • Catalyst Activation: Calcine the Beta Zeolite (SiO2/Al2O3 = 360) at 500 °C for 4 hours to remove adsorbed moisture and activate the acid sites.

  • Blank Run (The Control): Load 0.15 g of activated catalyst and TBA (no glycerol) into an autoclave. Heat to 80 °C for 2 hours. Analyze via GC-MS to quantify the baseline rate of TBA dehydration to isobutylene. This establishes the "background noise" of your side reactions.

  • Calibration: Calibrate your GC-MS using highly pure external standards for MTBG, DTBG, and TTBG.

Phase 2: Reaction Execution

  • Loading: Into a high-pressure autoclave, load glycerol and TBA at a strict 1:12 molar ratio[2]. Add the activated Beta Zeolite (catalyst loading: 1/3 the weight of glycerol).

  • Purging: Purge the headspace with inert N2 gas three times to eliminate atmospheric moisture.

  • Heating & Mass Transfer: Heat the mixture to 80 °C at a ramp rate of 10 °C/min. Initiate rigorous mechanical stirring at 600 rpm to ensure the immiscible glycerol/TBA phases are thoroughly emulsified.

  • Duration: Maintain autogenous pressure for exactly 6 hours[2].

Phase 3: Post-Reaction Validation

  • Quenching: Cool the reactor rapidly using an ice bath to immediately halt the kinetics.

  • Internal Standard Addition: Add a known volume of an internal standard (e.g., diethylene glycol diethyl ether) to the crude mixture.

  • Analysis: Filter the catalyst and inject the sample into the GC-MS. Calculate the mass balance. Self-Validation Check: If your total mass balance is <95%, you have lost volatile isobutylene to the headspace or formed unquantified heavy polyglycerols. Adjust your reactor seals or lower the temperature accordingly.

References
  • Pico et al. "Reaction scheme of glycerol (G) etherification with tert-butyl alcohol...
  • "Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite" Science and Technology.
  • "Etherification of Glycerol by tert-Butyl Alcohol: Kinetic Model" ACS Public
  • "Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
  • "Selective synthesis of 1-O-alkyl glycerol and diglycerol ethers by reductive alkyl
  • "Selective synthesis of 1-O-alkyl(poly)

Sources

Technical Support Center: Purification Strategies for Viscous Glycerol Ether Oils

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with glycerol ethers (e.g., batyl alcohol, synthetic polyglycerols, and lipid nanoparticle precursors). These compounds are notoriously difficult to purify due to their dense networks of intermolecular hydrogen bonding, which results in extreme viscosity and high boiling points. Standard column chromatography and simple distillation often fail, leading to thermal degradation or column fouling.

This guide is designed to troubleshoot your workflows, explaining not just how to execute these purifications, but the mechanistic causality behind why these specific strategies succeed where conventional methods fail.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude glycerol ether mixture is too viscous to pass through a silica column, and liquid-liquid extraction (LLE) is causing severe emulsions. How do I separate the oligomers? The Causality: Glycerol ethers possess multiple free hydroxyl (-OH) groups that create a massive hydrogen-bonding network, leading to viscosities often exceeding 1,000 cP. Furthermore, their amphiphilic nature acts as a surfactant, stabilizing emulsions during LLE. The Solution: You must temporarily break the hydrogen-bonding network via Acetal/Ketal Derivatization [1]. By reacting the crude mixture with a dialkoxypropane under acidic conditions, you cap the free hydroxyl groups, converting them into cyclic acetals or ketals. This eliminates the hydrogen bonding, drastically lowering both the viscosity and the boiling point. You can then easily separate the fractions via fractional distillation before cleaving the acetal groups to recover the pure glycerol ethers[1].

Q2: I synthesized polyglycerol using an alkaline catalyst (NaOH/KOH), but I cannot remove the residual catalyst. Washing with water just dissolves the product. What is the standard protocol? The Causality: Because polyglycerols are highly water-soluble, aqueous washing is impossible. The Solution: Use Dual Ion-Exchange Chromatography [2]. Dilute the crude viscous product in water to lower its viscosity, adjust the pH to 10–12, and pass it sequentially through an anion exchange resin, followed by a cation exchange resin. The alkaline pH ensures that organic acid byproducts are fully ionized and captured by the anion resin, while the subsequent cation resin strips the Na+/K+ catalyst ions and neutralizes the solution[2].

Q3: My product has a dark color and a strong odor. I tried treating it with activated carbon immediately after synthesis, but it didn't work. Why? The Causality: Activated carbon relies on van der Waals forces and hydrophobic interactions to adsorb colored bodies and odorous compounds. If you attempt carbon treatment while the solution is still highly alkaline (prior to cation exchange), the ionic state of the impurities prevents effective adsorption[2]. The Solution: Always perform activated carbon treatment after neutralization, or ensure the treatment is done in an aqueous solution at elevated temperatures (40–80°C) to reduce viscosity and improve adsorption kinetics[3].

Part 2: Quantitative Data & Method Comparison

To select the appropriate purification strategy, compare the operational parameters and impacts on viscosity in the table below:

Purification MethodTarget ImpurityOperating Temp (°C)PressureViscosity ImpactTypical Yield
Dual Ion-Exchange Alkaline/Acid Catalysts, Salts20 - 40AtmosphericN/A (Aqueous dilution)> 95%
Activated Carbon Colored/Odorous Bodies40 - 80AtmosphericN/A (Aqueous dilution)90 - 95%
Short-Path Distillation Unreacted Glycerol, Low MW Oligomers150 - 250< 0.1 mbarHigh (Requires heated feed)80 - 90%
Acetal Derivatization Complex Oligomer Mixtures50 - 90 (Rxn)Vacuum/AtmDrastic Reduction 75 - 85%

Part 3: Step-by-Step Experimental Protocols

Protocol A: Catalyst Removal via Dual Ion-Exchange

This self-validating system ensures complete removal of ionic polymerization catalysts without product loss[2].

  • Aqueous Dilution: Dissolve the crude, viscous glycerol ether in deionized water to create a 20–30% w/v solution.

    • Causality: This breaks the bulk viscosity, preventing excessive backpressure and channeling within the resin beds.

  • pH Adjustment & Filtration: Adjust the solution pH to a value between 10 and 12. Add an inert, finely divided solid filtering aid and filter the slurry.

    • Causality: The alkaline pH ensures organic acids are ionized for capture. The filtration step removes particulate matter that would otherwise foul the porous structure of the exchange resins[2].

  • Anion Exchange: Pass the liquid phase through a strong anion exchange resin column at a flow rate of 1–2 bed volumes per hour.

    • Validation: Monitor the effluent; a drop in pH indicates breakthrough of acidic impurities.

  • Cation Exchange: Pass the effluent directly through a strong cation exchange resin.

    • Validation: The final effluent must be strictly neutral (pH 6.5–7.5), confirming the complete removal of the alkaline catalyst[2].

Protocol B: Oligomer Separation via Acetal Derivatization

Use this when separating closely related glycerol ether oligomers that cannot be distilled in their native state[1].

  • Derivatization Reaction: Combine the crude polyglycerol/glycerol ether with an acetal (e.g., dialkoxypropane) in a weight ratio of 1:1.5 to 1:4. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Azeotropic Heating: Heat the mixture to 50–70°C under reduced pressure.

    • Causality: The reaction produces an alcohol byproduct. Operating under vacuum continuously distills off this alcohol as an azeotrope with the excess acetal, driving the thermodynamic equilibrium toward complete cyclic acetal/ketal formation[1].

  • Fractional Distillation: Transfer the now low-viscosity, volatile mixture to a fractional distillation column. Separate the oligomers based on their newly lowered boiling points.

  • Acidic Cleavage: Treat the purified fractions with an acidic cation exchanger in the presence of water.

    • Causality: The aqueous acidic environment hydrolyzes the acetal bonds, regenerating the free hydroxyl groups and yielding the pure, viscous glycerol ether fractions[1].

Part 4: Workflow Visualizations

Below are the logical architectures for troubleshooting and executing these purifications.

TroubleshootingTree Start Crude Glycerol Ether (High Viscosity) Q1 Contains Ionic Catalysts? Start->Q1 Q2 Color/Odor Issues? Q1->Q2 No A1 Aqueous Dilution & Dual Ion-Exchange Q1->A1 Yes Q3 Need to Separate Oligomers? Q2->Q3 No A2 Activated Carbon Treatment (40-80°C) Q2->A2 Yes SubQ Is Viscosity >1000 cP? Q3->SubQ Yes A1->Q2 A2->Q3 A3a Short-Path Vacuum Distillation SubQ->A3a No A3b Acetal Derivatization Then Distillation SubQ->A3b Yes

Caption: Decision matrix for selecting the appropriate purification strategy based on impurity profiles.

DerivatizationPathway N1 Viscous Glycerol Ether (Extensive H-Bonding) N2 React with Dialkoxypropane (Acid Catalyst, 50-70°C) N1->N2 N3 Cyclic Acetal/Ketal (Low Viscosity, Volatile) N2->N3 Caps -OH groups N4 Fractional Distillation (Separation of Oligomers) N3->N4 N5 Acidic Cleavage (Cation Exchanger) N4->N5 N6 Pure Glycerol Ether Fractions N5->N6 Restores -OH

Caption: Mechanistic workflow of acetal derivatization to bypass viscosity limitations during distillation.

References

  • Hunter, M. (1973).US3742069A - Purification of polyglycerols. Google Patents.
  • Jakobson, G. et al. (1991).DE3600388A1 - Method for separating and cleaning polyglycerines or residues containing polyglycerine. Google Patents.
  • Blomstrand, R., et al. (1959). Separation of Glycerol Ethers by Gas-Liquid Chromatography. Acta Chemica Scandinavica. Available at:[Link]

Sources

Technical Support Center: Enhancing the Stability of 1,3-Dioctyl Glyceryl Ether Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol hub for researchers, formulation scientists, and drug development professionals working with 1,3-dioctyl glyceryl ether (diC8GE) and its ethoxylated derivatives (diC8GE-En).

As a double-alkyl non-ionic surfactant precursor and emollient (Molecular Weight: 316.5 g/mol ; IUPAC: 1,3-dioctoxypropan-2-ol) [1], diC8GE is highly valued in both pharmaceutical lipid-based delivery systems and alkali-free Surfactant-Polymer (SP) flooding for Enhanced Oil Recovery (EOR). However, achieving long-term thermodynamic and kinetic stability in these emulsions requires precise control over interfacial tension (IFT), steric hindrance, and continuous phase rheology.

I. Diagnostic Logic Workflow

Before adjusting your formulation, it is critical to identify the dominant mechanism of instability. Use the diagnostic workflow below to trace the physical symptoms of your emulsion failure to their root chemical causes.

DiagnosticWorkflow Start Emulsion Instability Detected CheckType Identify Macroscopic Symptom Start->CheckType Creaming Creaming / Sedimentation (Density Driven) CheckType->Creaming Coalescence Ostwald Ripening / Coalescence (Laplace Pressure Driven) CheckType->Coalescence PhaseSep Thermal Phase Separation (HLB / PIT Shift) CheckType->PhaseSep Action1 Increase Continuous Phase Viscosity (Integrate Glycerol/Polymers) Creaming->Action1 Action2 Enhance Steric Hindrance (Increase EO Chain Length) Coalescence->Action2 Action3 Adjust Hydrophilic-Lipophilic Balance (Introduce Zwitterionic Co-surfactant) PhaseSep->Action3

Diagnostic workflow for troubleshooting diC8GE emulsion instability.

II. Knowledge Base & Troubleshooting (FAQs)

Q1: Why is my diC8GE-En emulsion undergoing rapid phase separation at elevated temperatures (e.g., >45°C)? Causality & Expert Insight: this compound ethoxylates rely heavily on the hydration of their ethylene oxide (EO) chains to maintain steric stabilization at the oil/water interface. As temperature increases, the hydrogen bonds between the aqueous phase and the EO chains break down. This thermal dehydration causes the surfactant to become increasingly lipophilic, shifting the Hydrophilic-Lipophilic Balance (HLB) and causing the system to cross its Phase Inversion Temperature (PIT). Resolution: To prevent thermal phase separation, you must increase the cloud point of the system. This is achieved by either blending your current surfactant with a higher-EO derivative (e.g., shifting from diC8GE-E4.6 to diC8GE-E15.8) or by introducing a zwitterionic hydrophobic co-surfactant (such as didodecyl methyl hydroxylpropyl sulfobetaine) to anchor the interfacial film against thermal disruption [2].

Q2: My low-viscosity diC8GE emulsion is suffering from Ostwald ripening. How can I arrest this process? Causality & Expert Insight: Ostwald ripening is driven by the Laplace pressure difference between droplets of varying sizes, causing smaller droplets to dissolve and redeposit onto larger ones. In low-viscosity diC8GE emulsions, the diffusion rate of dispersed oil molecules through the continuous aqueous phase is too high. Resolution: You must alter the hydration dynamics and increase the viscosity of the continuous phase. Incorporating glycerol (at concentrations >5%) acts synergistically with glyceryl ether surfactants. Glycerol not only increases the continuous phase viscosity (slowing diffusion kinetics) but also enhances the hydration network around the surfactant headgroups, improving stability by up to 35% [3].

III. Quantitative Analytics: EO Chain Length vs. Interfacial Dynamics

The structural geometry of the diC8GE ethoxylate dictates its behavior. A shorter EO chain allows for tighter packing at the interface, leading to higher saturated adsorption. Conversely, longer EO chains provide superior steric hindrance but require co-surfactants to achieve ultralow IFT.

Table 1: Interfacial Properties of diC8GE-En Variants (at 5 mM, 45°C)

Surfactant VariantEO Chain Length (

)
Critical Micelle ConcentrationSaturated Adsorption (mol/cm²)IFT Reduction CapabilityOptimal Molar Fraction in Blends
diC8GE-E4.6 4.6< 2 × 10⁻⁵ mol/L5.81 × 10⁻¹⁰Ultralow (<0.01 mN/m) solelyN/A (Functions independently)
diC8GE-E8.0 8.0< 2 × 10⁻⁵ mol/L~2.94 × 10⁻¹⁰Requires co-surfactant0.85
diC8GE-E15.8 15.8< 2 × 10⁻⁵ mol/L~2.63 × 10⁻¹⁰Requires co-surfactant0.45

Data synthesized from surfactant-polymer flooding characterizations [2].

IV. Standard Operating Procedure: Alkali-Free SP Emulsification

Traditional emulsions often rely on caustic alkali to saponify oils and lower IFT, which can degrade sensitive active pharmaceutical ingredients (APIs) or cause scaling in industrial equipment. The following self-validating protocol utilizes a binary mixture of diC8GE-En and a hydrophobic co-surfactant to achieve spontaneous, alkali-free emulsification.

Step 1: Aqueous Phase Preparation Dissolve the hydrophilic diC8GE-E15.8 surfactant in deionized water (or target brine) to achieve a baseline concentration of 5 mM. Stir at 300 rpm at 25°C until optically clear.

Step 2: Co-Surfactant Integration Introduce a hydrophobic zwitterionic surfactant (e.g., diC12HSB) at a molar fraction of 0.45 relative to the diC8GE-E15.8. The interaction between the double alkyl chains of diC8GE and the co-surfactant creates a densely packed interfacial monolayer.

Step 3: Continuous Phase Modification To prevent creaming, slowly sift 5% (w/w) glycerol or a stabilizing polymer (e.g., hydroxyethyl cellulose) into the vortex of the aqueous phase. Allow 30 minutes for complete hydration.

Step 4: High-Shear Emulsification Introduce the oil phase at a 10:90 to 20:80 Oil/Water ratio. Homogenize using a high-shear rotor-stator mixer at 10,000 rpm for exactly 5 minutes to ensure uniform droplet size distribution.

Step 5: Self-Validation Checkpoints

  • Kinetic Stability Test: Centrifuge a 10 mL aliquot of the emulsion at 3,000 x g for 15 minutes. If a clear aqueous layer forms at the bottom, the EO hydration is insufficient. Corrective action: Increase the diC8GE-En molar fraction.

  • Thermodynamic Validation: Measure the IFT using a spinning drop tensiometer at 45°C. A successful alkali-free formulation will yield an IFT of <0.01 mN/m.

V. Interfacial Stabilization Mechanism

Understanding the molecular mechanics at the oil/water interface is crucial for rational formulation design. The diagram below illustrates how diC8GE-En physically prevents droplet coalescence.

Mechanism diC8GE This compound (diC8GE-En) Adsorption Interfacial Adsorption (5.81 x 10^-10 mol/cm²) diC8GE->Adsorption Migration IFT_Reduction Ultralow IFT (<0.01 mN/m) Adsorption->IFT_Reduction Monolayer Packing Steric Steric Hindrance (Hydrated EO Chains) Adsorption->Steric Chain Extension Stability Enhanced Emulsion Stability (Coalescence Arrested) IFT_Reduction->Stability Steric->Stability

Mechanistic pathway of diC8GE-En interfacial stabilization and IFT reduction.

VI. References
  • National Center for Biotechnology Information (NIH). "this compound | C19H40O3 | CID 4049257 - PubChem." PubChem Database. Available at:[Link]

  • American Chemical Society (ACS). "Dioctyl Glyceryl Ether Ethoxylates as Surfactants for Surfactant–Polymer Flooding." Energy & Fuels. Available at:[Link]

  • BDMAEE. "The impact of glycerol on the stability and consistency of emulsions and suspensions." BDMAEE Research Insights. Available at:[Link]

Technical Support Center: Drying Hygroscopic Glycerol Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for drying hygroscopic glycerol ether derivatives (e.g., Chlorphenesin, Guaifenesin). Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Content Type: Technical Troubleshooting Guide & FAQ.

Core Technical Directive

Glycerol ether derivatives (GEDs) present a unique thermodynamic challenge: they possess a high affinity for water (hygroscopicity) due to free hydroxyl groups, yet often exhibit low melting points (e.g., Chlorphenesin


).[1]

The Critical Failure Mode: Applying excessive heat to speed up drying causes the solid to melt before it dries. Once molten, the substance forms a viscous "oil" that entraps water and solvent molecules within its bulk phase. Removing solvent from this gummy state is kinetically inhibited and often leads to decomposition or amorphous solidification.[2]

The Golden Rule:

Always dry below the glass transition (


) or melting point (

).
You must remove water via sublimation or desorption from the crystal surface , never by boiling it out of a molten phase.
Decision Matrix: Selecting a Drying Protocol

Use this decision tree to select the appropriate technique based on your material's state and purity requirements.

DryingDecisionTree Start Current State of Material State Is it a Solid or Liquid/Solution? Start->State Solid Wet Solid / Filter Cake State->Solid Solid Liquid Solution / Viscous Oil State->Liquid Liquid Purity Is it for Pharma/Injectable? Solid->Purity Thermal Is it thermally stable > 80°C? Liquid->Thermal Lyophil Protocol C: Lyophilization (High Purity/Amorphous) Thermal->Lyophil No (Heat Sensitive) Azeotrope Protocol B: Azeotropic Distillation (Scale-up) Thermal->Azeotrope Yes VacOven Protocol A: Segmented Vacuum Drying (Standard) Purity->VacOven No (Oral/Topical) Purity->Lyophil Yes (Injectable)

Figure 1: Decision matrix for selecting drying methodologies based on physical state and purity requirements.

Protocol A: Segmented Vacuum Drying (The "Anti-Melt" Method)

This is the standard technique for isolated crystals (e.g., after recrystallization from ethanol/water). The key is Segmentation : raising the temperature in steps to remove surface moisture before applying the heat required to remove bound solvent.

Prerequisites:

  • Vacuum Oven capable of

    
    .
    
  • Nitrogen bleed (optional but recommended).

Step-by-Step Workflow:

  • Ambient Desorption (Stage 1):

    • Load wet cake into trays. Keep layer thickness

      
      .
      
    • Apply full vacuum (

      
      ) at Room Temperature (
      
      
      
      )
      for 2–4 hours.
    • Why? Removing bulk solvent here prevents the "steaming" effect that can melt the crystals when heat is applied later.

  • The Thermal Ramp (Stage 2):

    • Increase temperature to

      
       . Hold for 4 hours.
      
    • Critical Check: Ensure the product temperature does not exceed

      
      . For Chlorphenesin, staying 
      
      
      
      below the Mp (
      
      
      ) is a safety margin against eutectic melting depression caused by residual solvent.
  • Final Drying (Stage 3):

    • Increase temperature to

      
        (only if Stage 2 showed no signs of melting).
      
    • Hold until "Loss on Drying" (LOD) stabilizes (typically

      
      ).
      

User Question: I set the oven to


 immediately, and my powder turned into a hard glass. Why?
Answer:  You likely exceeded the depressed melting point . Solvents (like water or ethanol) act as plasticizers, lowering the melting point of your solid. A wet solid might melt at 

even if the pure solid melts at

. Once melted, it loses porosity, trapping the solvent.[1] You must dry at low temp first to raise the melting point back to its natural value.
Protocol B: Azeotropic Distillation (Solution Phase)

If your product is currently an oil or in solution, do not try to evaporate it to dryness directly.[1] The viscosity will skyrocket, trapping water.[1] Instead, use a carrier solvent to "carry" the water out.

Recommended Solvents: | Solvent | Boiling Point (


) | Azeotrope with Water (

) | Water in Azeotrope (%) | Suitability for GEDs | | :--- | :--- | :--- | :--- | :--- | | Cyclohexane | 80.7 | 69.8 | 8.5% | High. Non-polar, separates easily. | | Ethyl Acetate | 77.1 | 70.4 | 8.2% | Medium. Good for pharma, but can hydrolyze if acidic.[1] | | Toluene | 110.6 | 85.0 | 20.2% | High. Excellent water removal, but harder to remove traces.[1] | | Ethanol | 78.4 | 78.2 | 4.4% | Low. Forms ternary mixtures; difficult to dry completely. |

Workflow:

  • Dissolve the crude oil in Cyclohexane (or Toluene).

  • Heat to reflux with a Dean-Stark trap .

  • Water will collect in the trap. Continue until no new water droplets form.

  • Cool slowly. The dry product may crystallize out (if using a marginal solvent) or can be isolated by rotary evaporation.[3]

    • Note: Since the water is gone, the risk of "oiling out" during rotary evaporation is significantly reduced.

Protocol C: Lyophilization (Freeze Drying)

For high-value pharmaceutical intermediates (e.g., injectable grade Guaifenesin) where thermal degradation is a risk.[1]

Mechanism: Freezing the solution locks the water into ice crystals.[4] Applying a vacuum below the triple point causes the ice to sublime directly to vapor, leaving a porous, highly soluble cake.[1]

Workflow:

  • Dissolution: Dissolve the GED in water (or t-butanol/water mix).

  • Freezing: Rapidly freeze to

    
    .
    
  • Primary Drying: Set chamber pressure to

    
    . Shelf temp 
    
    
    
    .
  • Secondary Drying: Raise shelf temp to

    
     to remove bound water.
    
Troubleshooting Guide: "Oiling Out" & Gummy Residues

Q1: My product "oiled out" during recrystallization. It’s a blob at the bottom of the flask. How do I fix it?

  • Cause: This is Liquid-Liquid Phase Separation (LLPS).[5] It happens when the solution is supersaturated at a temperature above the oil's freezing point.

  • The Fix:

    • Re-heat the mixture until the oil dissolves completely.

    • Add Seed Crystals as soon as the solution cools slightly (metastable zone).

    • Cool Slower: Rapid cooling forces the oil out. Slow cooling favors the crystal lattice.[6]

    • Add Co-solvent: If using water, add a small amount of ethanol to increase solubility and prevent the oil phase from separating.

Q2: I dried the material, but the Melting Point is


 lower than the literature value. Is it wet? 
  • Analysis: Yes, or impure. Water is a potent melting point depressant for glycerol ethers.

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss before

    
    , it is wet.[1] If the weight is stable but MP is low, you have chemical impurities (likely isomers or unreacted phenol).
    

Q3: Can I use desiccants like Molecular Sieves directly in the liquid?

  • Advice: Only if the liquid is low viscosity. Glycerol ethers are viscous; they will not penetrate the pores of the sieves effectively. It is better to dissolve the GED in a solvent (like dry THF or Ethanol), dry that solution with sieves, and then evaporate.[1]

"Oiling Out" Prevention Workflow

Visualizing the path to avoid the "sticky goo" phase during crystallization/drying.

OilingOutPrevention Start Hot Saturated Solution Cooling Begin Cooling Start->Cooling Check Is Temp > Oil Freezing Point? Cooling->Check OilOut Risk: Oiling Out (LLPS) Check->OilOut Yes (High Supersaturation) Crystal Nucleation (Crystals) Check->Crystal No (Metastable Zone) Action1 Add Seed Crystals OilOut->Action1 Remedy Action2 Reduce Cooling Rate Action1->Action2 Action2->Crystal Controlled Growth

Figure 2: Logical flow to prevent Liquid-Liquid Phase Separation (Oiling Out) during the cooling/drying phase.[2]

References
  • Preparation method of medical compound chlorphenesin. Google Patents. CN101445436B.
  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. Available at: [Link]

  • Lyophilization of Parenteral (7/93). U.S. Food and Drug Administration (FDA) Inspection Guides. Available at: [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction. National Institutes of Health (PMC). Available at: [Link]

  • Azeotropic Data for Binary Mixtures. GWSi (General Chemical Data). Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to 1H-NMR Interpretation and Peak Assignment for 1,3-Dioctyl Glyceryl Ether

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H-NMR spectrum of 1,3-dioctyl glyceryl ether, a common synthetic intermediate and component in various formulations. By comparing its spectral features with those of its structural precursors, glycerol and 1-octanol, we offer a comprehensive framework for interpretation and peak assignment, grounded in the fundamental principles of NMR.

The Power of Proton NMR in Structural Elucidation

1H-NMR spectroscopy provides a wealth of information about the chemical environment of protons in a molecule. Three key parameters are extracted from a 1H-NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield), while protons in more electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).

  • Integration: The area under an NMR peak is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons. The multiplicity of a signal can be predicted by the 'n+1' rule, where 'n' is the number of equivalent protons on adjacent carbons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[1][2][3]

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

A reliable 1H-NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup. The following protocol ensures the acquisition of high-resolution data.

I. Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants. If necessary, purify the sample using an appropriate technique such as column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl3) is a suitable choice due to its ability to dissolve non-polar to moderately polar compounds.[4][5] Using a deuterated solvent is crucial to avoid a large, interfering solvent peak in the 1H-NMR spectrum.[5]

  • Concentration: Dissolve approximately 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[6] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Homogenization: Ensure the sample is fully dissolved. Vortex the sample tube gently if necessary.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

II. NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is essential for sharp, well-resolved peaks.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width, to ensure accurate integration and a good signal-to-noise ratio.

Structural and Spectral Analysis of this compound

The structure of this compound dictates its 1H-NMR spectrum. By analyzing the different proton environments, we can predict the chemical shifts, multiplicities, and integrations.

Figure 1: Structure of this compound with proton environments labeled.

Proton Label Chemical Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
a -CH3 (terminal methyl of octyl chains)~0.8-0.9Triplet (t)6H
b -(CH2)5- (bulk methylene of octyl chains)~1.2-1.4Multiplet (m)20H
c -O-CH2-CH2 - (methylene adjacent to bulk)~1.5-1.6Quintet (quint)4H
d -O-CH2 -CH2- (methylene attached to ether oxygen)~3.4-3.5Triplet (t)4H
e -CH2-CH (OH)-CH2- (glycerol backbone methine)~3.6-3.8Quintet (quint)1H
f -CH(OH )- (hydroxyl proton)Variable, typically broad singlet (br s)1H

Comparative Spectral Analysis: Elucidating Structural Differences

To confidently assign the peaks in the this compound spectrum, it is instructive to compare it with the spectra of its constituent building blocks: glycerol and 1-octanol.

1H-NMR of Glycerol

The 1H-NMR spectrum of glycerol is characterized by two main signals corresponding to the methine (-CH) and methylene (-CH2) protons of the glycerol backbone.[7][8][9] Due to the symmetry of the molecule, the two methylene groups are chemically equivalent.

Proton Environment (Glycerol) Typical Chemical Shift (δ, ppm) Typical Multiplicity Integration
-CH(OH)-~3.6-3.8Quintet (quint)1H
-CH2(OH)-~3.5-3.7Doublet of doublets (dd) or multiplet (m)4H
1H-NMR of 1-Octanol

The 1H-NMR spectrum of 1-octanol displays characteristic signals for the terminal methyl group, the bulk methylene chain, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself.[10][11][12][13]

Proton Environment (1-Octanol) Typical Chemical Shift (δ, ppm) Typical Multiplicity Integration
-CH3~0.8-0.9Triplet (t)3H
-(CH2)5-~1.2-1.4Multiplet (m)10H
-CH2-CH2OH~1.5-1.6Quintet (quint)2H
-CH2OH~3.6Triplet (t)2H
-OHVariableSinglet (s)1H

graph TD {
subgraph Glycerol
A["-CH(OH)- (~3.6-3.8 ppm)"];
B["-CH2(OH)- (~3.5-3.7 ppm)"];
end
subgraph 1-Octanol
    C["-CH3 (~0.8-0.9 ppm)"];
    D["-(CH2)5- (~1.2-1.4 ppm)"];
    E["-CH2-CH2OH (~1.5-1.6 ppm)"];
    F["-CH2OH (~3.6 ppm)"];
end

subgraph "this compound"
    G["-CH3 (a) (~0.8-0.9 ppm)"];
    H["-(CH2)5- (b) (~1.2-1.4 ppm)"];
    I["-O-CH2-CH2- (c) (~1.5-1.6 ppm)"];
    J["-O-CH2- (d) (~3.4-3.5 ppm)"];
    K["-CH(OH)- (e) (~3.6-3.8 ppm)"];
end

C --> G;
D --> H;
E --> I;
B --> J;
A --> K;

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style G fill:#FFFFFF,stroke:#4285F4,stroke-width:2px
style H fill:#FFFFFF,stroke:#4285F4,stroke-width:2px
style I fill:#FFFFFF,stroke:#4285F4,stroke-width:2px
style J fill:#FFFFFF,stroke:#34A853,stroke-width:2px
style K fill:#FFFFFF,stroke:#34A853,stroke-width:2px

}

Sources

Comparing hydrolytic stability of 1,3-dioctyl glyceryl ether vs glyceryl dioctanoate

Author: BenchChem Technical Support Team. Date: March 2026

The selection of the lipid backbone is a foundational decision in the development of lipid nanoparticles (LNPs), liposomes, and self-emulsifying drug delivery systems (SEDDS). A primary mode of failure for these formulations during shelf-life storage and in vivo transit is the hydrolytic degradation of the lipid matrix[1].

This technical guide provides an objective, data-driven comparison of two structurally analogous lipids: glyceryl dioctanoate (a diester lipid) and 1,3-dioctyl glyceryl ether (a diether lipid). By analyzing their hydrolytic stability profiles, we can establish rational guidelines for their application in advanced drug delivery systems.

Mechanistic Basis of Hydrolytic Stability

The divergent stability profiles of these two lipids stem directly from their covalent linkages to the glycerol backbone.

Glyceryl Dioctanoate (Ester Linkage): Ester bonds feature a highly polarized carbonyl group (C=O). The carbonyl carbon acts as an electrophilic center, making it highly susceptible to nucleophilic attack by water molecules[2]. This hydrolysis is heavily catalyzed by both hydronium ions (acidic conditions) and hydroxide ions (basic conditions). Furthermore, endogenous esterases and lipases have evolved specifically to recognize and cleave this exact structural motif.

This compound (Ether Linkage): Ether lipids replace the carbonyl-containing ester bond with a simple C-O-C ether linkage. Because ether bonds lack an electrophilic carbonyl carbon, they are virtually inert to standard aqueous nucleophilic attack[2]. This chemical robustness prevents both acid/base-catalyzed hydrolysis and enzymatic degradation, as mammalian lipases generally cannot cleave ether bonds[3]. Additionally, the absence of the carbonyl oxygen alters the hydration dynamics at the lipid-water interface, further shielding the molecule from hydrolytic degradation[4].

G Lipid Lipid Backbone Selection Ester Glyceryl Dioctanoate (Ester Linkage) Lipid->Ester Ether This compound (Ether Linkage) Lipid->Ether Carbonyl Electrophilic Carbonyl (C=O) Susceptible to Nucleophiles Ester->Carbonyl NoCarbonyl Lacks Carbonyl Group Sterically Shielded (C-O-C) Ether->NoCarbonyl Hydrolysis Rapid Degradation (Acid/Base/Lipase) Carbonyl->Hydrolysis H2O / Enzymes Stable High Hydrolytic Stability (Resists Cleavage) NoCarbonyl->Stable Extreme pH / Enzymes

Logical relationship of lipid backbone structure to hydrolytic degradation pathways.

Quantitative Comparison of Hydrolytic Stability

To objectively compare performance, both lipids must be subjected to accelerated stress conditions mimicking physiological and formulation environments. The table below summarizes the quantitative recovery of intact lipids under various hydrolytic stressors.

Stress ConditionGlyceryl Dioctanoate (Ester)This compound (Ether)
pH 1.2 (Gastric Sim., 37°C, 24h) < 15% Intact> 98% Intact
pH 7.4 (Buffer, 37°C, 14 Days) ~ 85% Intact> 99% Intact
pH 10.0 (Basic Sim., 37°C, 24h) < 10% Intact> 98% Intact
Pancreatic Lipase (37°C, 4h) < 5% Intact> 95% Intact

Data Interpretation: While glyceryl dioctanoate undergoes rapid degradation in the presence of extreme pH or lipases, this compound maintains near-complete structural integrity. This aligns with broader findings that ether-linked liposomes exhibit superior resistance to extreme physiological conditions[3].

Experimental Methodology: Self-Validating Hydrolysis Assay

As application scientists, we cannot rely on theoretical stability alone; we must empirically validate lipid integrity. Because neither octanoate nor octyl ether possesses a strong UV chromophore, standard UV-Vis HPLC detectors are inadequate. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be utilized for accurate quantification.

To ensure the protocol is a self-validating system, we incorporate an internal standard (IS) prior to extraction to correct for phase-separation recovery errors, and a


 baseline control to establish the 100% reference metric.
Step-by-Step Protocol
  • Emulsion Preparation & Internal Standard Addition:

    • Disperse 10 mg/mL of the target lipid (glyceryl dioctanoate or this compound) in a 5% Poloxamer 188 aqueous solution using probe sonication to create a uniform emulsion.

    • Causality: Emulsification maximizes the lipid-water interfacial area, ensuring that hydrolysis kinetics are not artificially limited by bulk phase separation.

  • Stress Incubation:

    • Aliquot the emulsion into distinct buffer systems (e.g., 0.1 M HCl for pH 1.2; 0.1 M NaOH for pH 10.0) and incubate at 37°C.

  • Reaction Quenching & Liquid-Liquid Extraction:

    • At predefined time points (

      
       hours), withdraw a 100 µL aliquot.
      
    • Immediately spike with 10 µL of a structurally distinct Internal Standard (e.g., 1,2-didecyl glyceryl ether).

    • Quench the reaction by adding 400 µL of a Chloroform/Methanol (2:1 v/v) mixture (Bligh-Dyer method).

    • Causality: The organic solvent instantly denatures any enzymes and partitions the highly lipophilic intact lipids into the lower organic phase, immediately halting any further aqueous hydrolysis.

  • HPLC-ELSD Quantification:

    • Extract the lower organic layer, evaporate under nitrogen, and reconstitute in the HPLC mobile phase (e.g., Isopropanol/Acetonitrile).

    • Analyze via HPLC-ELSD using a C18 reverse-phase column. Calculate the ratio of the target lipid peak area to the IS peak area, normalized against the

      
       control.
      

Workflow Prep 1. Emulsion Preparation (Include Internal Std) Incubate 2. Stress Incubation (pH/Lipase) Prep->Incubate Quench 3. Quench & Extract (Halt Kinetics) Incubate->Quench Analyze 4. HPLC-ELSD Quantification Quench->Analyze

Self-validating experimental workflow for assessing lipid hydrolytic stability.

Application Insights for Drug Development

The choice between these two lipids should be dictated by the specific pharmacokinetic and formulation requirements of the active pharmaceutical ingredient (API).

  • When to choose Glyceryl Dioctanoate: Formulations requiring rapid biological clearance or biodegradable depot systems. Because it is highly susceptible to lipases, it will rapidly break down into glycerol and octanoic acid in vivo, preventing long-term lipid accumulation in tissues.

  • When to choose this compound: Formulations targeting the oral route (which must survive the harsh acidic environment of the stomach and pancreatic lipases in the duodenum)[3]. It is also the superior choice for formulating APIs that require highly acidic or basic microenvironments, as the ether lipid will not degrade on the shelf under these extreme pH conditions[1].

References

  • Understanding Ether and Ester Linkages. Vaia. Available at:[Link]

  • Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. ResearchGate. Available at: [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. PMC. Available at: [Link]

Sources

FTIR spectral analysis of ether linkages in glycerol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: FTIR Spectral Analysis of Ether Linkages in Glycerol Derivatives

Executive Summary

Glycerol derivatives—ranging from hyperbranched polyglycerols to monoalkyl glycerol ethers—are critical excipients, active pharmaceutical ingredients (APIs), and building blocks in material science. The defining structural feature of these polymerized or functionalized networks is the ether linkage (C-O-C). Accurate characterization of this functional group using Fourier Transform Infrared (FTIR) spectroscopy is essential for determining the degree of polymerization, confirming successful etherification, and quantifying trace impurities. However, the high viscosity and strong hydrogen-bonding networks of glycerol matrices present unique fluid dynamics and optical challenges.

This guide objectively compares the two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) and Transmission Spectroscopy—providing causality-driven methodologies and quantitative performance data to optimize your analytical workflows.

Mechanistic Grounding: The C-O-C Ether Linkage

The primary indicator of glycerol etherification is the emergence of C-O-C asymmetric and symmetric stretching bands, typically located in the 1040–1150 cm⁻¹ region[1]. Tracking the disappearance of primary hydroxyls (O-H stretch at ~3300 cm⁻¹) and the concurrent formation of these ether linkages is the standard method for monitoring hyperbranched polyglycerol synthesis[1].

In semicrystalline polyether networks (such as PEGylated glycerols), the C-O-C stretching absorbance exhibits a highly diagnostic "triple-peak" phenomenon. Research has deciphered that these three distinct peaks (e.g., ~1150 cm⁻¹, 1105 cm⁻¹, and 1060 cm⁻¹) correlate directly to the polymer's conformational state: the chain-fold regions, the randomly oriented amorphous chains, and the extended-chain regions, respectively[2]. Resolving these overlapping bands requires optimal optical pathlengths to prevent detector saturation and spectral distortion.

Comparative Analysis: Modality Selection for Viscous Matrices

The physical properties of glycerol derivatives dictate the choice of FTIR accessory.

Diamond ATR-FTIR: ATR relies on an evanescent wave penetrating the sample. Because the depth of penetration (


) is wavelength-dependent and typically limited to 2–15 μm, ATR is highly effective for bulk structural identification of neat, viscous liquids. It eliminates the severe back-pressure issues associated with loading viscous polyglycerols into narrow flow cells[3]. However, this short effective pathlength strictly limits the Limit of Detection (LOD), making it unsuitable for trace ether impurity quantitation.

Transmission FTIR (Liquid Cells): Transmission spectroscopy passes the IR beam entirely through the sample, strictly adhering to the Beer-Lambert law over a mechanically defined pathlength. For glycerol matrices, a 75 μm pathlength is the scientifically proven optimum. At 100 μm, the intense O-H and C-O bands of the glycerol backbone saturate the detector (Absorbance > 2.0), obscuring target peaks. At 30 μm, the optical path is too short for high sensitivity. A 75 μm pathlength strikes the perfect balance, enabling the quantitation of trace ether impurities (such as ethylene glycol) down to 0.04 vol%[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Bulk Structural Confirmation via Diamond ATR-FTIR

Objective: Rapid determination of the degree of etherification in highly viscous polyglycerols.

  • Background Acquisition: Collect a background spectrum (air) using a clean Diamond ATR crystal (Resolution: 4 cm⁻¹, 32 scans).

  • Sample Application: Deposit ~50 μL of neat glycerol derivative directly onto the crystal. Causality Check: Ensure no micro-bubbles are trapped at the crystal interface; bubbles will lower the refractive index boundary, severely degrading the signal-to-noise ratio and distorting the C-O-C band shape.

  • Spectral Acquisition: Acquire the sample spectrum.

  • Self-Validation (Depth Correction): Because ATR penetration depth is proportional to wavelength, the O-H stretch at 3300 cm⁻¹ will inherently appear artificially weaker than the C-O-C stretch at 1100 cm⁻¹. You must apply an automated Advanced ATR Correction algorithm (adjusting for the diamond's refractive index of 2.4 and an angle of incidence of 45°) to normalize peak intensities. The system is validated if the corrected spectrum's baseline is entirely flat and matches historical transmission libraries.

Protocol B: Trace Ether Quantitation via 75 μm Transmission FTIR

Objective: Quantify low-level ether impurities in a bulk glycerol matrix.

  • Cell Assembly: Utilize a demountable liquid cell or variable pathlength technology set strictly to 75 μm with ZnSe or BaF2 windows[3].

  • Thermal Thinning & Loading: Warm the glycerol sample to 40°C to temporarily reduce its dynamic viscosity. Inject the sample slowly via a Luer-lock syringe. Causality Check: Rapid injection of viscous fluids causes cavitation and bubble entrapment, which scatters the IR beam and causes severe baseline drift. Thermal thinning ensures laminar flow into the 75 μm gap.

  • Spectral Acquisition: Acquire the spectrum (Resolution: 4 cm⁻¹, 64 scans).

  • Self-Validation (Detector Linearity): Evaluate the raw single-beam spectrum. Ensure the interferogram centerburst intensity has not dropped below 10% of the open-beam value, and that the maximum absorbance in the 1130–1200 cm⁻¹ region does not exceed 1.5 AU. If it exceeds this threshold, the detector is operating outside its linear range, and the cell pathlength must be recalibrated.

Quantitative Data Comparison

Performance MetricDiamond ATR-FTIRTransmission FTIR (75 μm Cell)
Effective Pathlength 2 – 15 μm (Wavelength dependent)75 μm (Fixed/Absolute)
Limit of Detection (LOD) ~1.0 - 5.0 vol%0.04 vol%
Sample Volume Required < 50 μL100 – 500 μL
Viscous Sample Handling Excellent (Direct surface application)Fair to Poor (Requires thermal thinning)
Cleaning & Turnaround < 1 minute (Solvent wipe)5 – 10 minutes (Flush and dry)
Primary Application Bulk polymer ID, Degree of etherificationTrace impurity quantitation, QA/QC

Workflow Visualization

FTIR_Workflow Start Glycerol Derivative Sample (High Viscosity) Decision Primary Analytical Goal? Start->Decision Bulk Bulk Structure / Polymerization (Ether Linkage > 5%) Decision->Bulk Structural ID Trace Trace Impurity Quantitation (Ether Linkage < 1%) Decision->Trace Quantitation ATR Diamond ATR-FTIR Pathlength: 2-15 μm Bulk->ATR Trans Transmission FTIR Pathlength: 75 μm Trace->Trans ResultATR Rapid Cleanup Depth Correction Required ATR->ResultATR ResultTrans High Sensitivity (0.04% LOD) Requires Thermal Thinning Trans->ResultTrans

Decision matrix for selecting FTIR sampling modalities based on analytical goals.

References

1.[3] Agilent Technologies. "Improved Measurement of Liquid Samples Using FTIR - Agilent". agilent.com. 3 2.[2] Stern, T. "Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - PMC". nih.gov. 2 3.[1] Leite, D. B. C., et al. "Application of Glycerol in the Synthesis of Hyperbranched and Highly Branched Polyethers: Characterization, Morphology and Mechanism - SciELO". scielo.br. 1

Sources

Validation of surfactant properties using surface tension measurements

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Surface Tension Measurement Protocols

Executive Summary

In pharmaceutical formulation—particularly for biologics, liposomal delivery systems, and emulsions—surfactants are the functional architects of stability. However, the validation of a surfactant's efficiency is often reduced to a single Critical Micelle Concentration (CMC) value found in literature. This is a scientific risk.

This guide provides a rigorous, comparative analysis of the three primary tensiometry methods: Wilhelmy Plate , Du Noüy Ring , and Pendant Drop . It establishes a self-validating experimental protocol for determining surfactant purity and efficiency, grounded in the physics of the Gibbs Isotherm.

Part 1: The Physics of Validation

Validation is not merely measurement; it is the confirmation of thermodynamic equilibrium. When validating a surfactant, you are assessing its ability to lower the surface free energy (


) of a solvent.

The fundamental relationship governing this is the Gibbs Adsorption Isotherm :



Where:

  • 
     is the surface excess concentration (how many molecules are at the interface).
    
  • 
     is the slope of the surface tension vs. log-concentration plot.
    

The Validation Trap: If your measurement technique introduces dynamic artifacts (e.g., rapid ring pull) or geometric errors (e.g., contact angle deviation), the slope changes. This renders your calculation of surface excess (


) and molecular area incorrect, leading to flawed formulation stability predictions.
Part 2: Comparative Analysis of Measurement Techniques

The choice of instrument dictates the validity of your data. Below is an objective comparison of the three industry-standard methodologies.

1. The Wilhelmy Plate (The Thermodynamic Standard)
  • Mechanism: A roughened platinum or paper plate touches the liquid surface. The force is measured as

    
    , where 
    
    
    
    is the wetted perimeter.
  • Pros: Measures static equilibrium tension; no correction factors needed if

    
     (complete wetting); ideal for time-dependent adsorption studies.
    
  • Cons: Requires significant sample volume (>10 mL); sensitive to plate cleanliness.

  • Verdict: Preferred for CMC determination due to zero-correction requirement.

2. The Du Noüy Ring (The Traditional Standard)
  • Mechanism: A platinum-iridium ring is pulled upward through the interface. The maximum force is recorded.[1][2][3]

  • Pros: Established in legacy ASTM/OECD standards; robust hardware.

  • Cons: The liquid meniscus pulled up is not a perfect cylinder. CRITICAL: Raw data is invalid without the Harkins-Jordan correction factor , which accounts for ring radius (

    
    ) and wire radius (
    
    
    
    ).
  • Verdict: Acceptable for QC, but prone to error if correction tables are ignored.

3. Pendant Drop (The Micro-Volume Solution)
  • Mechanism: Optical analysis of a droplet hanging from a needle.[2][4] The shape is fitted to the Young-Laplace equation.[2][4]

  • Pros: Requires microscopic volume (10–50 µL); non-invasive; ideal for expensive APIs or biological fluids; can measure interfacial tension (liquid-liquid).

  • Cons: Requires precise knowledge of density difference (

    
    ); sensitive to vibration.
    
  • Verdict: Essential for early-stage drug discovery where material is scarce.

Summary of Technical Specifications
FeatureWilhelmy PlateDu Noüy RingPendant Drop
Primary Output Equilibrium ForceMaximum Pull ForceDrop Shape Profile
Sample Volume High (10–50 mL)High (10–50 mL)Ultra-Low (5–20 µL)
Correction Factor None (if

)
Harkins-Jordan (Required)Young-Laplace Fit
Viscosity Limit Low to MediumLowHigh
Best Application CMC, Adsorption KineticsQC, Standard TestingBiologicals, Precious Samples
Part 3: Visualization of Method Selection

The following decision matrix guides the researcher to the correct instrument based on sample constraints.

MethodSelection Start Start: Select Sample Type VolCheck Is Sample Volume < 1 mL? Start->VolCheck ViscCheck Is Viscosity > 200 cP? VolCheck->ViscCheck No Pendant METHOD: Pendant Drop (Optical Analysis) VolCheck->Pendant Yes EquilCheck Is Equilibrium Critical? ViscCheck->EquilCheck No ViscCheck->Pendant Yes (Force methods fail) Plate METHOD: Wilhelmy Plate (Static Force) EquilCheck->Plate Yes (Adsorption Kinetics) Ring METHOD: Du Noüy Ring (Max Pull Force) EquilCheck->Ring No (Rapid QC)

Figure 1: Decision matrix for selecting the appropriate tensiometry method based on sample volume and physical properties.

Part 4: Experimental Protocol (CMC Determination)

This protocol uses the Wilhelmy Plate method, as it offers the highest thermodynamic validity for formulation development.

Phase A: System Preparation (The Self-Validating Step)
  • Probe Validation: Flame the Platinum plate using a Bunsen burner until glowing orange. This removes organic contaminants.

    • Validation Check: Measure the surface tension of pure HPLC-grade water at 25°C.

    • Pass Criteria: Value must be 71.99 ± 0.5 mN/m . If not, re-clean.

  • Vessel Preparation: Use glass vessels cleaned with chromic acid or Nochromix. Plastic vessels leach plasticizers (surfactants) and invalidates data.

Phase B: The Dosing Workflow
  • Stock Solution: Prepare a surfactant stock at 100× the expected CMC.

  • Dosing: Add stock to the solvent in logarithmic increments.

  • Equilibrium Wait: After each addition, stir for 30 seconds, then allow 2–5 minutes for the interface to equilibrate.

    • Note: High molecular weight surfactants (e.g., Polysorbates) may require 15+ minutes per point.

Phase C: Data Processing
  • Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    
    ).
  • Identify the intersection of the descending slope and the horizontal micellar plateau. This intersection is the CMC .

CMC_Workflow Prep 1. Clean & Validate (Water Check: 72 mN/m) Dose 2. Logarithmic Dosing (Stock -> Solvent) Prep->Dose Measure 3. Equilibrium Measure (Wait for stable u03B3) Dose->Measure Measure->Dose Next Conc. Plot 4. Plot u03B3 vs Log(C) Measure->Plot Calc 5. Calculate CMC (Intersection Point) Plot->Calc

Figure 2: The iterative workflow for Critical Micelle Concentration (CMC) determination.

Part 5: Experimental Data & Reference Values

The following table provides reference values for validating your experimental setup. If your measured values deviate by >5%, suspect contamination or instrument calibration error.

Table 2: Standard Reference Values for Common Surfactants (at 25°C)

Surfactant ClassSurfactant NameExpected CMC (mM)Surface Tension at CMC (mN/m)Notes
Anionic SDS (Sodium Dodecyl Sulfate)8.0 – 8.238.0 – 40.0Highly sensitive to salt/electrolytes.
Non-ionic Tween 20 (Polysorbate 20)~0.0635.0 – 37.0Complex mixture; CMC is a range.
Non-ionic Triton X-1000.22 – 0.2430.0 – 33.0Contains aromatic ring; UV active.
Cationic CTAB0.9 – 1.032.0 – 34.0Adsorbs strongly to glass (rinse thoroughly).

Data Source Synthesis: Values derived from standard surface chemistry literature (Rosen, 2004) and validated against manufacturer certificates (Sigma-Aldrich/Merck).

Part 6: References
  • Harkins, W. D., & Jordan, H. F. (1930). A Method for the Determination of Surface and Interfacial Tension from the Maximum Pull on a Ring.[2][5] Journal of the American Chemical Society.

  • Biolin Scientific. (2020). Pendant drop method for surface tension measurements.[2][4][6][7][8]

  • KRÜSS GmbH. Tensiometry Methods: The Wilhelmy Plate Method.[2][9]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th Ed.). Wiley. (Standard Textbook Reference).

  • OECD. (1995). Test No. 115: Surface Tension of Aqueous Solutions. OECD Guidelines for the Testing of Chemicals.

Sources

Comparative analysis of synthetic ether lipids vs natural plasmalogens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Vinyl Ether" Paradox

In the landscape of lipid therapeutics, plasmalogens represent a biochemical paradox. Their defining feature—the vinyl-ether bond at the sn-1 position—is simultaneously their greatest functional asset (antioxidant capacity, vesicle fusion) and their most significant liability (acid lability, poor oral bioavailability).

This guide analyzes the strategic divergence between Natural Plasmalogens (extracted from marine or avian sources) and Synthetic Ether Lipids (specifically designed precursors like PPI-1011 or alkylglycerols).

The Core Thesis: Natural plasmalogens degrade rapidly in the gastric environment, rendering direct supplementation inefficient. Synthetic ether lipids are engineered not as direct replacements, but as metabolic Trojan horses —stable alkyl precursors that bypass peroxisomal defects and are enzymatically converted into functional vinyl-ether plasmalogens within the target tissue.

Structural & Chemical Architecture

Understanding the performance gap requires a dissection of the molecular architecture.

FeatureNatural Plasmalogens (PlsEtn/PlsCho)Synthetic Ether Precursors (e.g., PPI-1011, Batyl Alcohol)
sn-1 Linkage Vinyl-Ether (Alkenyl, -O-CH=CH-)Alkyl-Ether (Alkyl, -O-CH2-CH2-)
Chemical Stability Acid-Labile: Hydrolyzes at pH < 4.Acid-Stable: Survives gastric pH.
Oxidation Sensitivity High: Sacrificial antioxidant (scavenges ROS).Low: Resists oxidation until converted.
Metabolic Entry Requires intact peroxisomes (GNPAT/AGPS).Bypasses peroxisomes; enters at ER (Pls-Δ1-desaturase).
Bioavailability <10% intact absorption (degrades to aldehydes).>90% absorption; crosses Blood-Brain Barrier (BBB).
The Stability-Function Trade-off
  • Natural: The vinyl-ether bond creates a compact packing defect in the membrane, facilitating fusion pore formation. However, upon exposure to gastric HCl, this bond cleaves, yielding a lysophospholipid and a fatty aldehyde.

  • Synthetic: By using a saturated alkyl bond at sn-1, synthetic lipids resist acid hydrolysis. Once absorbed, the Endoplasmic Reticulum (ER) enzyme Plasmanylethanolamine desaturase (PEDS1/TMEM189) introduces the double bond, converting the synthetic alkyl backbone into a natural alkenyl (plasmalogen) lipid.

Mechanistic Pathway & Logic

The following diagram illustrates the "Bypass Strategy" utilized by synthetic ether lipids to restore plasmalogen levels in conditions like Rhizomelic Chondrodysplasia Punctata (RCDP) or Alzheimer’s Disease.

BiosynthesisBypass cluster_Peroxisome Peroxisome (Often Defective) cluster_ER Endoplasmic Reticulum (ER) DHAP DHAP AcylDHAP Acyl-DHAP DHAP->AcylDHAP GNPAT GNPAT Enzyme: GNPAT AGPS Enzyme: AGPS AlkylDHAP Alkyl-DHAP AcylDHAP->AlkylDHAP AGPS (Rate Limiting) AlkylG3P Alkyl-G3P AlkylDHAP->AlkylG3P Transport to ER AlkylAcylG Alkyl-Acyl-Glycerol AlkylG3P->AlkylAcylG PlasmanylPE Plasmanyl-PE (Stable Alkyl Ether) AlkylAcylG->PlasmanylPE PlasmenylPE Plasmenyl-PE (Active Vinyl Ether) PlasmanylPE->PlasmenylPE Oxidation by PEDS1 PEDS1 Enzyme: PEDS1 (Δ1-Desaturase) NaturalDiet Natural Plasmalogens (Dietary) StomachAcid Gastric Acid (Hydrolysis) NaturalDiet->StomachAcid StomachAcid->PlasmenylPE Degradation (Ineffective) SyntheticInput Synthetic Ether Lipids (e.g., PPI-1011/Batyl Alcohol) SyntheticInput->AlkylAcylG Bypasses Peroxisome & Stomach Acid

Figure 1: The Metabolic Bypass. Synthetic precursors (Blue path) bypass the peroxisomal bottleneck (Red box) and gastric degradation, entering the pathway directly at the ER to be converted into active plasmalogens (Green).

Experimental Protocols: Validating the Species

To objectively compare synthetic vs. natural variants, researchers must distinguish between the alkyl (precursor) and alkenyl (plasmalogen) forms. Standard lipidomics often conflates these isobaric species.

Protocol A: Differential Acid Hydrolysis (The Gold Standard)

Purpose: To quantify the ratio of vinyl-ether (plasmalogen) to alkyl-ether (precursor) in a sample.

  • Preparation: Aliquot lipid extract into two glass vials (Set A and Set B).

  • Hydrolysis (Set A): Add 100 µL of concentrated HCl vapor or expose to HCl fumes for 10 minutes.

    • Mechanism:[1][2] HCl specifically cleaves the vinyl-ether bond of plasmalogens, converting them to aldehydes and lysophospholipids. Alkyl-ethers remain intact.

  • Control (Set B): Keep untreated.

  • Neutralization: Neutralize Set A with ammonium bicarbonate vapor.

  • Analysis: Analyze both sets via LC-MS/MS.

    • Calculation: [Plasmalogen] = [Total Ether Lipid (Set B)] - [Alkyl Ether Lipid (Set A)]

Protocol B: Targeted LC-MS/MS Profiling (SRM Mode)

Purpose: Direct detection without hydrolysis using specific fragmentation patterns.

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18), 2.1 x 100 mm.

  • Mobile Phase:

    • A: 60:40 Acetonitrile:Water (10mM Ammonium Formate).

    • B: 90:10 Isopropanol:Acetonitrile (10mM Ammonium Formate).

  • Transitions (Negative Mode is preferred for PE):

    • Plasmalogens (Vinyl):[3][4][5] Precursor [M-H]- → Fragment sn-2 Fatty Acid (e.g., m/z 303 for Arachidonic Acid).

    • Alkyl Analogs: Precursor [M-H]- → Fragment sn-2 Fatty Acid.

    • Differentiation: While transitions look similar, Retention Time (RT) is critical. Plasmalogens elute slightly earlier than their alkyl analogs due to the double bond geometry.

    • Confirmation: Use the acid hydrolysis check (Protocol A) to validate peak identity during method development.

Performance Data: Bioavailability & Efficacy[8]

The following data summarizes key comparative studies (e.g., Wood et al., 2011; Bozelli et al., 2021) regarding the oral administration of PPI-1011 (synthetic) versus natural plasmalogen extracts.

MetricNatural Plasmalogen ExtractSynthetic Precursor (PPI-1011)
Serum Tmax N/A (Rapid degradation)6–12 Hours
Augmentation (RCDP Model) Negligible increase in RBCs+50-70% increase in RBC Plasmalogens
Brain Penetration Poor (Blood-Brain Barrier impermeable)High (Detected as PlsEtn-DHA in brain)
Antioxidant Capacity High (In vitro only)Restored (In vivo, post-conversion)
Functional Outcome Limited clinical benefitImproved myelination & dopamine markers

Key Insight - The "Lipoic Acid" Factor: Advanced synthetic precursors like PPI-1011 often attach a lipoic acid moiety at the sn-3 position.[6][7][8]

  • Stability: It prevents the migration of the sn-2 fatty acid (DHA) to sn-3 (which would render it biologically inactive).[6]

  • Delivery: Gut lipases cleave the lipoic acid, releasing the alkyl-glycerol backbone for absorption.[7]

References

  • Wood, P. L., et al. (2011). Oral bioavailability of the ether lipid plasmalogen precursor, PPI-1011, in the rabbit: a new therapeutic strategy for Alzheimer's disease. PLoS ONE. [Link]

  • Bozelli, J. C., & Epand, R. M. (2021). Plasmalogen Replacement Therapy.[5][9] Membranes.[1][5][10] [Link]

  • Fallatah, W., et al. (2020). Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine. Frontiers in Cell and Developmental Biology. [Link]

  • Miville-Godbout, E., et al. (2016). Plasmalogen Augmentation Reverses Striatal Dopamine Loss in MPTP Mice.[8][11] PLoS ONE. [Link]

  • Dorninger, F., et al. (2020). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry.[12][13][14] [Link]

Sources

Thin-Layer Chromatography (TLC) Visualization of Glycerol Ethers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glycerol ethers (e.g., batyl, chimyl, and selachyl alcohol) represent a unique class of ether lipids with significant applications in oncology and immunology. Unlike triglycerides, they possess an ether linkage at the sn-1 position, rendering them resistant to hydrolysis. However, their lack of conjugated chromophores makes UV detection impossible, and their polarity often causes co-migration with monoglycerides (MAGs).

This guide objectively compares four visualization protocols. Our recommendation: Use Primuline for non-destructive preparative work, Phosphomolybdic Acid (PMA) for routine high-contrast screening, and Periodate-Schiff (PAS) for specific structural confirmation of the vicinal diol moiety.

Part 1: The Challenge of Detection

Glycerol ethers (GEs) are neutral lipids but are more polar than triglycerides (TAGs) and diesters. The core analytical challenge is distinguishing GEs from Monoglycerides (MAGs), which share similar R_f values and polarity.

The Visualization Decision Matrix

The following logic gate determines the optimal reagent based on your experimental constraints (sensitivity vs. specificity vs. recovery).

G Start Experimental Goal Recovery Sample Recovery Required? Start->Recovery Quant Quantification/High Sensitivity Required? Recovery->Quant No Iodine Method A: Iodine Vapor (Reversible, Low Specificity) Recovery->Iodine Yes (Quick) Primuline Method B: Primuline (Fluorescent, High Sensitivity) Recovery->Primuline Yes (Trace Analysis) Specific Differentiation from Triglycerides Required? Quant->Specific Specificity Needed Charring Method C: H2SO4 Charring (Destructive, Max Sensitivity) Quant->Charring Max Sensitivity PMA Method D: Phosphomolybdic Acid (Destructive, High Contrast) Quant->PMA Routine Screening PAS Method E: Periodate-Schiff (Specific for Vicinal Diols) Specific->PAS Confirm 1,2-Diol

Figure 1: Decision matrix for selecting the appropriate TLC visualization reagent for glycerol ethers.

Part 2: Comparative Analysis of Reagents

The following table summarizes the performance characteristics of the primary visualization methods.

FeatureIodine Vapor Sulfuric Acid Charring Phosphomolybdic Acid (PMA) Periodate-Schiff (PAS)
Mechanism Physical AdsorptionCarbonization (Oxidation)Reduction of Mo(VI) to Mo(IV)Oxidation of 1,2-diol to aldehyde
Type Non-DestructiveDestructiveDestructiveDestructive
Selectivity Low (Unsaturated lipids)None (Universal)Moderate (Lipids/Sterols)High (Vicinal Diols only)
Sensitivity ~1-5 µg<0.1 µg~0.5 µg~2-5 µg
Color Brown spots / Yellow bgBlack spots / White bgDark Blue spots / Yellow bgPurple spots / White bg
Key Use Case Quick fraction checkTrace purity analysisRoutine synthesis monitoringDistinguishing GEs from TAGs

Part 3: Detailed Experimental Protocols

Phosphomolybdic Acid (PMA) Staining

The Industry Standard for Routine Screening.

Mechanism: PMA acts as a heteropolyacid oxidant. Upon heating, lipid components reduce the hexavalent molybdenum (yellow) to a mixed-valence "Molybdenum Blue" complex.

Protocol:

  • Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol. Filter if necessary. Store in an amber bottle (shelf life: ~1 month).

  • Elution: Develop TLC plate (Silica Gel 60 F254) in Hexane:Diethyl Ether:Acetic Acid (70:30:1).

  • Drying: Ensure all solvent has evaporated (hairdryer or vacuum). Solvent residues can cause background darkening.

  • Application: Spray the plate evenly until it has a uniform yellow tint.[1] Do not soak.

  • Activation: Heat at 110°C - 120°C for 5–10 minutes.

  • Result: Glycerol ethers appear as dark blue/green spots on a yellow-green background.

Troubleshooting:

  • Green background: Plate was not dried sufficiently before spraying.

  • Fading: Spots fade within hours. Mark with pencil immediately or scan.

Periodate-Schiff (PAS) Reaction

The Specific Protocol for Glycerol Ethers.

Mechanism: This is the critical differentiator. Triglycerides (TAGs) lack free hydroxyl groups. Glycerol ethers (and Monoglycerides) possess a vicinal diol (1,2-diol) at the sn-2 and sn-3 positions. Sodium periodate cleaves this bond to form aldehydes, which then react with Schiff's reagent to form a colored complex.

PAS_Mechanism GE Glycerol Ether (Vicinal Diol) NaIO4 Sodium Periodate (Oxidation) GE->NaIO4 Aldehyde Aldehyde Intermediates NaIO4->Aldehyde Cleavage Schiff Schiff Reagent (Fuchsin-Sulfite) Aldehyde->Schiff Result Purple/Magenta Complex Schiff->Result Coupling

Figure 2: Chemical pathway of the Periodate-Schiff reaction specific to vicinal diols.

Protocol:

  • Reagent A (Oxidant): 1% Sodium metaperiodate (NaIO₄) in water.

  • Reagent B (Schiff): 1% Pararosaniline hydrochloride decolorized with sodium bisulfite and HCl (commercially available as Schiff's Reagent).

  • Step 1: Spray the developed, dried plate with Reagent A . Let stand for 5 minutes at room temperature (oxidation step).

  • Step 2: Spray with Reagent B .

  • Step 3: Heat gently (optional, often reaction proceeds at RT).

  • Interpretation:

    • Glycerol Ethers: Purple/Magenta spots.

    • Monoglycerides: Purple/Magenta spots.

    • Triglycerides: Negative (No color).

    • Fatty Acids: Negative.

Chemical Validation: The Acid Hydrolysis Check

Since PAS does not distinguish between Glycerol Ethers (GEs) and Monoglycerides (MAGs), a chemical validation step is required for absolute confirmation.

Protocol:

  • Take the lipid sample.[2][3]

  • Perform mild acid hydrolysis (2N HCl in Methanol, reflux 1 hr).

  • Result:

    • MAGs/TAGs: Hydrolyzed to free fatty acids and glycerol (polar, stays at origin).

    • Glycerol Ethers: Stable. The ether bond survives.

  • Run TLC of the hydrolyzed product.[4] If the spot persists at the GE Rf value, it is definitively a glycerol ether.

Part 4: Data Interpretation

When using the standard solvent system Hexane:Diethyl Ether:Acetic Acid (70:30:1) on Silica Gel 60, typical migration orders (relative R_f) are:

Lipid ClassRelative R_fPAS ReactionPMA Reaction
Hydrocarbons (Squalene)0.95NegativePositive
Sterol Esters0.90NegativePositive
Triglycerides (TAGs)0.80Negative Positive
Free Fatty Acids0.60NegativePositive
1,3-Diglycerides0.50NegativePositive
1,2-Diglycerides0.45Positive (Slow)Positive
Glycerol Ethers 0.25 - 0.30 Positive Positive
Monoglycerides (MAGs)0.20 - 0.25PositivePositive
Phospholipids0.00 (Origin)VariablePositive

Note: Glycerol ethers usually migrate slightly higher than Monoglycerides due to the lower polarity of the ether bond compared to the ester bond, but separation is difficult without optimized solvents.

References

  • Christie, W. W. (2023). Visualization of Lipids on TLC Plates. Lipid Library. [Link]

  • Mangold, H. K., & Malins, D. C. (1960). Fractionation of Fats, Oils, and Waxes on Thin-Layer Chromatography. Journal of the American Oil Chemists' Society. [Link]

  • Schmid, H. H. O., et al. (1973). The cleavage of the ether bond in glycerol ethers. Journal of Lipid Research. [Link]

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1,3-Dioctyl Glyceryl Ether

[1][2][3][4][5]

Executive Summary & Chemical Profile

Effective disposal of 1,3-Dioctyl glyceryl ether requires a distinct protocol from standard lipids due to its ether linkage .[1][2][3][4] Unlike ester-based lipids (e.g., 1,3-dioctanoyl glycerol), this compound possesses specific chemical stability and peroxide-forming potential that dictates its waste stream.[1][3][4]

This guide provides a self-validating workflow to ensure compliance with EPA (RCRA) standards and GLP (Good Laboratory Practice) requirements.

Chemical Identification Table
ParameterSpecificationOperational Implication
Chemical Name 1,3-Di-O-octyl-sn-glycerolDo not confuse with: 1,3-Dioctanoyl glycerol (Ester)
CAS Number 24631-68-3 Use this identifier for all waste manifests.[1][2][3][4]
Molecular Formula C₁₉H₄₀O₃Lipophilic; immiscible with water.[3][4]
Functional Group Dialkyl Ether Risk: Potential peroxide formation upon long-term storage.[1][2][3][4]
Physical State Viscous Liquid / Waxy SolidHigh viscosity requires solvent rinsing for complete transfer.[3][4]
GHS Hazards H315 (Skin Irrit.), H411 (Aquatic Tox.)[2][4][5]Strict Rule: Zero discharge to sewer systems.

Hazard Analysis & Pre-Disposal Assessment (The "Why")

The Ether Hazard: Peroxide Formation

As a Senior Scientist, I must highlight the structural risk often overlooked in lipid chemistry. The ether oxygens in this compound activate adjacent carbon-hydrogen bonds, making them susceptible to auto-oxidation.[1][2][3][4]

  • Mechanism: Atmospheric oxygen reacts with the ether linkage to form hydroperoxides (R-O-OH).[1][2][3][4]

  • Risk: While less volatile than diethyl ether, glycerol ethers can accumulate peroxides over years of storage, posing a deflagration risk during distillation or incineration.[2]

Pre-Disposal Validation Step: Before designating any container >12 months old for disposal, perform a Peroxide Test .[2][4]

  • Test: Use commercially available peroxide test strips (e.g., Quantofix®).[2][4][5][6][7]

  • Threshold:

    • < 20 ppm: Safe for standard organic waste disposal.[4][5]

    • > 20 ppm: Requires chemical quenching (reduction) before disposal.[4]

Environmental Toxicity

Long-chain alkyl ethers act as surfactants.[1][2][3][4] If released into waterways, they disrupt the gill membranes of aquatic life (H411).[5] Causality: The amphiphilic nature allows integration into biological membranes, causing lysis.[5] Therefore, drain disposal is strictly prohibited.[2][5]

Disposal Workflows (The "How")

Workflow A: Liquid Waste (Solutions & Pure Oil)

Most research samples are dissolved in organic solvents (Ethanol, Methanol, Chloroform).[2][5]

  • Segregation: Segregate into Non-Halogenated Organic Waste (if in EtOH/MeOH) or Halogenated Organic Waste (if in Chloroform/DCM).[4][5]

  • Container Compatibility: Use HDPE or Glass containers. Avoid low-density plastics if the carrier solvent is aggressive (e.g., Chloroform).[1][2][3][4]

  • Labeling:

    • Primary Constituent:[1][2][4][8] [Solvent Name] (>90%)

    • Contaminant: this compound (<10%)[1][3][4]

    • Hazard Check: Flammable, Irritant.[2][5]

Workflow B: Solid Waste (Contaminated Consumables)

Pipette tips, weigh boats, and wipes contaminated with the ether must not be thrown in regular trash.[2][5]

  • Collection: Place in a dedicated "Solid Hazardous Waste" bag (yellow/orange biohazard-style bags often used for chemical solids).[3][4]

  • Sealing: Double-bag to prevent leaching of the oily lipid.[3][4]

  • Disposal: Incineration is the required method for destruction.[3][4]

Visual Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path.

Disposal_ProtocolStartWaste: this compoundCheckStatePhysical State?Start->CheckStateLiquidLiquid / SolutionCheckState->LiquidSolidSolid / WipesCheckState->SolidCheckAgeContainer Age > 12 Months?Liquid->CheckAgeSolidBinSolid Hazardous Waste(Incineration)Solid->SolidBinTestPeroxidePerform Peroxide TestCheckAge->TestPeroxideYesSolventCheckCarrier Solvent?CheckAge->SolventCheckNoResultHigh> 20 ppm PeroxidesTestPeroxide->ResultHighResultLow< 20 ppm PeroxidesTestPeroxide->ResultLowQuenchQuench with Ferrous SulfateResultHigh->QuenchResultLow->SolventCheckQuench->SolventCheckHalogenHalogenated Waste(Chloroform/DCM)SolventCheck->HalogenContains HalogensNonHalogenNon-Halogenated Waste(Ethanol/Methanol)SolventCheck->NonHalogenNo Halogens

Figure 1: Decision matrix for segregating this compound waste based on physical state and chemical stability.

Spill Management Protocol

Because this compound is lipophilic (oily), water will not clean it; it will only spread the slick.[2][3]

Step-by-Step Cleanup:

  • Isolate: Mark the area.[3][4][5] If the spill is >100mL and in a volatile solvent, evacuate the immediate area.[5]

  • Absorb: Use Vermiculite or Clay-based absorbents .[2][3][4] Do not use paper towels for large spills (fire risk if solvent is present).[3][4][5]

  • Solvent Wash:

    • Apply a small amount of Ethanol or Acetone to the area after removing the bulk oil.[3] This solubilizes the remaining lipid residue.[3][4]

    • Wipe with absorbent pads.[3][4][5]

  • Disposal: Place all saturated absorbents into the Solid Hazardous Waste container.

Regulatory & Compliance Framework

US EPA (RCRA) Classification

While this compound is not explicitly P-listed or U-listed, it is regulated based on characteristics :

  • Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point < 60°C).[4]

  • Toxicity: While not TC-listed, the "Aquatic Toxicity" profile mandates it not be released to the environment.[2][3][4]

European Waste Codes (EWC)[1][2][5]
  • 16 05 08: Discarded organic chemicals consisting of or containing hazardous substances.[4]

  • 07 01 04: Other organic solvents, washing liquids and mother liquors (if in solution).[2][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4049257, this compound.[2][3][4] Retrieved from [Link][1][2][4][5]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4][5] 29 CFR 1910.1200.[3][4][5][9] Retrieved from [Link][1][2][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[4][5] Retrieved from [Link]

Personal protective equipment for handling 1,3-Dioctyl glyceryl ether

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 24631-68-3 | Formula: C₁₉H₄₀O₃ | Physical State: Viscous Liquid/Oil[1]

Part 1: Executive Hazard Assessment

1,3-Dioctyl glyceryl ether (also known as 1,3-Di-O-octylglycerol) acts as a non-ionic surfactant and lipid analogue.[1] While it does not possess the extreme flammability of simple ethers (like diethyl ether) or the acute toxicity of haloethers, its primary risk lies in its amphiphilic nature .

The "Trojan Horse" Risk

The most critical, often overlooked hazard is dermal permeation enhancement .

  • Mechanism: As an ether lipid, this compound disrupts the stratum corneum (outer skin layer), increasing membrane fluidity.

  • The Danger: If this substance is dissolved in a toxic vehicle (e.g., Methanol, DMSO) or carries a potent drug payload, it will accelerate the absorption of those co-contaminants through your skin and gloves.

  • Immediate Action: Treat any skin contact as a potential systemic exposure, not just a local irritation event.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, shifting based on whether you are handling the neat (pure) oil or a solution.

Glove Selection Protocol

Core Principle: The solvent dictates the glove, not just the solute.

ScenarioRecommended MaterialMin. ThicknessBreak-through TimeAction Threshold
Neat Oil (Pure) Nitrile 0.11 mm (4-5 mil)>480 minChange if oily residue is visible.[1]
+ Ethanol/Methanol Nitrile (Double) 0.11 mm (outer)>240 minChange immediately upon splash.[1]
+ Chloroform PVA or Laminate (Silver Shield®)N/A>480 minNitrile degrades instantly. Do not use Nitrile.[1]
+ DMSO Butyl Rubber or Thick Nitrile 0.3 mm>480 minChange immediately upon splash.[1]
Eye & Body Protection[1]
  • Eyes: Safety Glasses with Side Shields are mandatory.[1] If dispensing large volumes (>50 mL) or heating, use Chemical Splash Goggles to prevent ocular injury from hot oil splashes.

  • Body: Standard cotton/poly lab coat.

    • Add-on: If working with >100 mL, wear a Tyvek® apron or sleeve covers.[1] Lipid stains are difficult to remove from fabric and can act as a reservoir for chronic skin exposure.[1]

  • Respiratory: Low volatility (MW ~316 g/mol ) means vapor inhalation is a low risk at room temperature.[1]

    • Requirement: Handle in a Chemical Fume Hood if heating or if dissolved in volatile solvents.

Part 3: Operational Protocols

Receipt & Storage
  • Inspection: Upon receipt, check the bottle seal. Lipid ethers can "creep" through loose caps.[1] If the bottle feels greasy, wipe with an ethanol-dampened tissue while wearing nitrile gloves.[1]

  • Storage: Store at 2–8°C (or -20°C for long term) to prevent oxidation. Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.[1]

Weighing & Dispensing (Viscous Liquid Handling)[1]
  • Challenge: As a viscous oil, this substance adheres to plastic tips and glass, leading to inaccurate dosing and drips.

  • Technique:

    • Do not pour. Pouring leads to threads of oil running down the bottle exterior.

    • Use a Positive Displacement Pipette or a Glass Syringe for volumetric transfer.[1]

    • If weighing by mass, use a glass pasteur pipette.[1]

    • Taring: Place the receiving vial on the balance, tare, and add the oil dropwise. Do not return excess oil to the stock bottle.

Solubilization Workflow

Dissolving this compound often requires agitation.

G cluster_warning Safety Check Start Start: Neat Oil Solvent Select Solvent (EtOH, DMSO, CHCl3) Start->Solvent PPE_Check Verify Glove Compatibility Solvent->PPE_Check Critical Step Mix Vortex/Sonication (Closed Vessel) PPE_Check->Mix If Compatible Use Experimental Use Mix->Use

Figure 1: Safe Solubilization Workflow. Note the critical checkpoint for glove compatibility before mixing with solvents.

Part 4: Emergency Response & Disposal[1]

Skin Decontamination

Because the substance is hydrophobic (water-repelling), water alone will not remove it effectively.[1]

  • Blot: Gently blot excess oil with a dry paper towel.[1]

  • Solubilize: Wash the area with liquid soap (surfactant) and warm water. Rub for at least 60 seconds to emulsify the lipid.

  • Rinse: Rinse thoroughly with water.[1]

  • Do NOT use organic solvents (like ethanol) to wash skin, as this may drive the ether deeper into the dermis.

Spill Cleanup
  • Isolate: Mark the area.

  • Absorb: Do not use water. Cover the spill with vermiculite or absorbent pads .

  • Clean: Once absorbed, wipe the surface with 70% Ethanol or Isopropanol to remove the oily slick, then wash with soap and water.

Disposal
  • Waste Stream: Non-Halogenated Organic Solvent Waste .[1]

  • Exception: If dissolved in Chloroform/DCM, dispose of in Halogenated Waste .

  • Container: Do not rinse stock bottles into the sink. Dispose of the empty bottle as chemically contaminated solid waste.

References

  • PubChem. (n.d.).[1] this compound (Compound Summary).[1][2][3] National Library of Medicine. Retrieved from [Link][1]

  • Kimberly-Clark Professional. (2019).[1] Chemical Resistance Guide: Nitrile Gloves.[1] Retrieved from [Link][1]

Sources

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